Monostearin
説明
特性
IUPAC Name |
2,3-dihydroxypropyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029160 | |
| Record name | Glycerol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |
| Record name | Glyceryl monostearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |
| Record name | Glyceryl monostearate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |
| Record name | 1-Monostearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2,3-Dihydroxypropyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monostearate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11250 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tegin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycerol 1-monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure and Properties of Monostearin (B1671896)
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to this compound. It is intended to serve as a core resource for professionals in research, development, and formulation science.
Chemical Identity and Structure
This compound, also known as glyceryl monostearate (GMS), is the glycerol (B35011) ester of stearic acid.[1][2] It is a monoglyceride that exists in two main isomeric forms: 1-monostearin (α-monostearin) and 2-monostearin (β-monostearin), with commercial products often being a mixture.[2][3] The IUPAC name for the 1-isomer is 2,3-dihydroxypropyl octadecanoate, while the 2-isomer is 1,3-dihydroxypropan-2-yl octadecanoate.[1][4][5]
This compound is a key excipient in the pharmaceutical and food industries, primarily used as an emulsifier, stabilizer, and for creating controlled-release drug delivery systems.[6][7][8][9]
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| IUPAC Name | 2,3-dihydroxypropyl octadecanoate (1-monostearin)[1][4] |
| Synonyms | Glyceryl monostearate (GMS), 1-Stearoyl-rac-glycerol[1][10] |
| CAS Number | 123-94-4 (for 1-monostearin); 31566-31-1 (for mixture)[1][2] |
| Chemical Formula | C₂₁H₄₂O₄[1][11] |
| Molecular Weight | 358.56 g/mol [8][12] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O[1] |
Physicochemical Properties
This compound is a white to off-white, waxy solid with a mild, fatty odor.[1][12] Its physical properties are significantly influenced by its polymorphic form.[13]
Table 2: Physicochemical Data
| Property | Value |
| Physical State | White or yellowish waxy solid, flakes, or powder[12] |
| Melting Point | 55-60 °C; can range up to 81 °C depending on purity and isomer[2][6][12] |
| Boiling Point | ~476.9 °C (Predicted)[6]; 238-239 °C[14] |
| Density | ~0.97 g/cm³[12][14] |
| Solubility | Insoluble in water; soluble in hot organic solvents like ethanol, acetone, and oils.[1][12] |
| HLB Value | 3.8[12] |
| Saponification Value | 150 - 170[15] |
| Iodine Value | ≤ 6[4] |
Polymorphism
This compound exhibits polymorphism, existing in different crystalline forms, primarily the α (alpha), β' (beta-prime), and β (beta) forms.[16][17]
-
The α-form is the least stable, lowest melting polymorph.[9][16] It is often formed upon rapid cooling from the melt.[13] This form is dispersible and useful as an emulsifying agent.[9]
-
The β-form is the most stable, with a denser crystalline packing and higher melting point.[9][13][16] The transition from the unstable α-form to the stable β-form is a critical factor in formulation science, as it can affect drug incorporation, stability, and release profiles from lipid-based matrices.[13]
Spectral Data for Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
-
NMR Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the chemical structure.[18][19] Key signals in ¹H NMR include those for the fatty acid chain protons and the glycerol backbone protons.[18]
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.[1][20]
-
Infrared (IR) Spectroscopy : Shows characteristic absorption bands for the hydroxyl (-OH) and ester carbonyl (C=O) functional groups.[19]
Experimental Protocols
Synthesis of this compound via Enzymatic Esterification
This protocol describes a common laboratory-scale method for synthesizing 1(3)-monostearin with high specificity using a 1,3-specific lipase (B570770).
Methodology:
-
Substrate Preparation : In a jacketed glass reactor, combine stearic acid and glycerol. A typical starting molar ratio is 1:4 (Stearic Acid:Glycerol).[21]
-
Solubilization : Add a suitable solvent, such as acetone, to dissolve the substrates.[21]
-
Reaction Setup : Heat the mixture to the desired reaction temperature (e.g., 50-60°C) with constant stirring (e.g., 200 rpm) to ensure a homogenous solution.[21]
-
Enzyme Addition : Add a 1,3-specific lipase (e.g., Lipozyme TL IM) to the solution.[21]
-
Reaction Monitoring : Monitor the formation of this compound over several hours using High-Performance Liquid Chromatography (HPLC).[21]
-
Enzyme Removal : Once the reaction reaches completion, filter the mixture to remove the lipase.[21]
-
Solvent Removal and Purification : Remove the solvent by vacuum distillation. The crude product can be further purified by crystallization or column chromatography to obtain high-purity this compound.[21]
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Characterization of Polymorphism using DSC
Differential Scanning Calorimetry (DSC) is a key technique for studying the polymorphic transitions of this compound.[13][17]
Methodology:
-
Sample Preparation : Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.
-
Thermal Program :
-
Heating Scan : Heat the sample from room temperature (e.g., 25°C) to a temperature above its final melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min). This scan reveals the melting points of any polymorphs present.
-
Cooling Scan : Cool the molten sample back to the starting temperature at a controlled rate (e.g., 10°C/min). This shows the crystallization behavior and the formation of metastable forms like the α-polymorph.
-
Second Heating Scan : Reheat the sample as in the first step. This scan reveals the polymorphic transitions that occurred during the cooling cycle. The transformation from α to β can often be observed.
-
-
Data Analysis : Analyze the resulting thermogram. Endothermic peaks on the heating scans correspond to melting events of different polymorphs. Exothermic peaks during cooling correspond to crystallization. The peak temperatures and enthalpies provide quantitative data about the polymorphic state and transitions.
Caption: Experimental workflow for DSC analysis of this compound polymorphism.
Applications in Drug Development
This compound is a versatile excipient widely used in pharmaceutical formulations due to its GRAS (Generally Recognized as Safe) status and functional properties.[22]
-
Emulsifier and Stabilizer : With its amphiphilic nature, it is an effective emulsifying agent for creating stable oil-in-water and water-in-oil emulsions.[4][7]
-
Sustained-Release Matrices : It is used to form wax matrices for solid dosage forms, enabling the sustained release of active pharmaceutical ingredients (APIs).[9]
-
Lipid-Based Drug Delivery : this compound is a critical component in the development of advanced drug delivery vehicles such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[6][22][23] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.[22][23]
-
Polymorphism Control : The polymorphic behavior of this compound is a key consideration in formulation. Controlling the crystalline form is crucial for drug incorporation efficiency, preventing drug expulsion during storage, and modulating the drug release profile.[13]
References
- 1. This compound | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycerol monostearate - Wikipedia [en.wikipedia.org]
- 3. afaghchem.com [afaghchem.com]
- 4. GLYCERYL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 5. 2-Monostearin | C21H42O4 | CID 79075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 123-94-4 [m.chemicalbook.com]
- 7. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]
- 8. Glycerol monostearate - Ataman Kimya [atamanchemicals.com]
- 9. Glyceryl Monostearate - CD Formulation [formulationbio.com]
- 10. This compound | 123-94-4 [chemicalbook.com]
- 11. specialchem.com [specialchem.com]
- 12. This compound [chembk.com]
- 13. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ez.restek.com [ez.restek.com]
- 15. 31566-31-1 CAS | GLYCEROL MONOSTEARATE | Laboratory Chemicals | Article No. 03971 [lobachemie.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound(123-94-4) 1H NMR spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Glycerol monostearate, 2TMS derivative [webbook.nist.gov]
- 21. benchchem.com [benchchem.com]
- 22. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glyceryl monostearate: Significance and symbolism [wisdomlib.org]
A Technical Guide to the Physical Properties of Glycerol Monostearate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physical properties of glycerol (B35011) monostearate (GMS), a versatile excipient widely utilized in pharmaceutical and research applications. This document provides a comprehensive overview of its key characteristics, detailed experimental protocols for their determination, and insights into its mechanism of action in various formulations.
Core Physical and Chemical Properties
Glycerol monostearate, the glycerol ester of stearic acid, is a non-ionic surfactant with a white to off-white, waxy appearance.[1] Its utility in research, particularly in drug delivery and formulation science, is dictated by a unique combination of physical properties. A summary of these properties is presented in the tables below.
Table 1: General Physical and Chemical Properties of Glycerol Monostearate
| Property | Value/Description | References |
| Chemical Name | 2,3-dihydroxypropyl octadecanoate | [2] |
| Molecular Formula | C21H42O4 | [3] |
| Molecular Weight | 358.56 g/mol | [4] |
| Appearance | White or cream-colored waxy solid (flakes, beads, or powder) | [5] |
| Odor | Odorless or with a slight fatty odor | [5] |
| Taste | Tasteless | [6] |
Table 2: Thermal and Solubility Properties of Glycerol Monostearate
| Property | Value/Description | References |
| Melting Point | 55 - 68 °C (Varies with purity and polymorphic form) | [3][7] |
| Boiling Point | Decomposes before boiling | [1] |
| Solubility | Insoluble in water; Soluble in hot ethanol, chloroform, and hot oils. | [7][8] |
| HLB Value | 3.8 - 5.4 (Lipophilic) | [7] |
| Polymorphism | Exists in different crystalline forms (α and β) | [9] |
Experimental Protocols for Characterization
Accurate characterization of glycerol monostearate's physical properties is crucial for its effective application in research. The following sections detail the methodologies for determining its key attributes.
Determination of Melting Point
The melting point of GMS is a critical parameter influencing its application in formulations, particularly in melt-based processes like hot-melt extrusion and the preparation of solid lipid nanoparticles.
Methodology: Capillary Method (Based on USP <741> Class I) [4][10][11][12]
-
Sample Preparation: Reduce the GMS sample to a fine powder. If the sample contains water of hydration, dry it at a temperature specified in its monograph or over a suitable desiccant for at least 16 hours.
-
Capillary Tube Loading: Charge a capillary glass tube (one end sealed, 0.8–1.2 mm internal diameter) with the powdered GMS to a height of 2–4 mm.[12] Pack the sample by tapping the tube on a hard surface.
-
Apparatus Setup: Place the capillary tube in a suitable melting point apparatus. The apparatus should have a controlled heating rate and a means to observe the sample.
-
Heating: Heat the apparatus to a temperature about 10 °C below the expected melting point. Then, increase the temperature at a rate of 1–2 °C per minute.
-
Observation: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
Methodology: Differential Scanning Calorimetry (DSC) (Based on ASTM E928) [2][13][14][15]
-
Sample Preparation: Accurately weigh 2-5 mg of the GMS sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).
-
DSC Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate, typically 5-10 °C/min, under a nitrogen purge (20-50 mL/min).
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area.
Determination of Solubility
The solubility of GMS in various solvents is a key factor in formulation development, influencing solvent selection for processes like solvent evaporation and emulsification.
Methodology: Saturation Shake-Flask Method [16][17][18][19][20]
-
Sample Preparation: Add an excess amount of GMS to a known volume of the selected solvent (e.g., ethanol, chloroform, hot oil) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.
-
Phase Separation: Allow the undissolved GMS to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.
-
Quantification: Analyze a known volume of the clear, saturated solution to determine the concentration of dissolved GMS. This can be done using a suitable analytical technique such as gravimetry (after solvent evaporation) or chromatography.
-
Calculation: Express the solubility as the mass of GMS dissolved per unit volume of the solvent (e.g., mg/mL).
Determination of Hydrophilic-Lipophilic Balance (HLB) Value
The HLB value is a crucial parameter for selecting emulsifiers. GMS, with its low HLB, is predominantly lipophilic and suitable for water-in-oil (W/O) emulsions.
Methodology: Emulsion Stability Method [1][5][14][21][22][23][24][25][26][27]
-
Preparation of Emulsifier Blends: Prepare a series of emulsifier blends by mixing GMS with a high-HLB emulsifier (e.g., Polysorbate 80, HLB = 15) in varying ratios to achieve a range of HLB values (e.g., from 4 to 14).
-
Emulsion Formulation: For each emulsifier blend, prepare a simple oil-in-water (O/W) or water-in-oil (W/O) emulsion with a known oil phase (e.g., mineral oil, which has a required HLB of approximately 10 for an O/W emulsion). The total emulsifier concentration should be kept constant (e.g., 5% w/w).
-
Homogenization: Homogenize each formulation under identical conditions (e.g., using a high-shear homogenizer at a specific speed and time).
-
Stability Assessment: Observe the stability of the prepared emulsions over time (e.g., 24 hours, 1 week). Assess for signs of instability such as creaming, coalescence, or phase separation.
-
HLB Determination: The HLB value of the emulsifier blend that produces the most stable emulsion is considered to be the required HLB of the oil phase. From the known HLB values and the ratio of the two emulsifiers in the optimal blend, the HLB of GMS can be calculated using the following formula: HLBblend = (fA * HLBA) + (fB * HLBB) where f is the weight fraction and HLB is the HLB value of each emulsifier (A and B).
Characterization of Polymorphism
GMS can exist in different crystalline forms, primarily the metastable α-form and the more stable β-form. The polymorphic form can significantly impact the stability and release characteristics of a formulation.[9][28]
Methodology: Powder X-ray Diffraction (PXRD) [6][7][19][22][23][29][30]
-
Sample Preparation: Gently powder the GMS sample to ensure a random orientation of the crystallites.
-
Instrument Setup: Use a powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα radiation).
-
Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) at a specific scan rate.
-
Data Analysis: The resulting diffraction pattern will show a series of peaks at specific 2θ angles. The α-form and β-form of GMS have characteristic diffraction patterns. The α-form typically shows a strong diffraction peak at a 2θ value of around 20°, while the β-form exhibits multiple sharp peaks.
Mechanism of Action in Research Applications
Emulsification
GMS is a widely used emulsifier due to its amphiphilic nature.[5][7] The glycerol head is hydrophilic, while the long stearate (B1226849) tail is lipophilic. At an oil-water interface, GMS molecules orient themselves with the glycerol head in the aqueous phase and the stearate tail in the oil phase. This reduces the interfacial tension between the two phases, facilitating the formation of a stable emulsion by preventing the coalescence of droplets.[31][32]
Drug Delivery
In drug delivery, GMS is a key component in the formulation of solid lipid nanoparticles (SLNs) and as a permeation enhancer.[1][6][10][11][13][29][30][33][34]
-
Solid Lipid Nanoparticles (SLNs): GMS can form the solid lipid matrix of SLNs, encapsulating lipophilic drugs.[1][6][13][29][33][34] The solid nature of the GMS matrix at body temperature provides controlled and sustained release of the encapsulated drug. The release mechanism is often a combination of diffusion and lipid matrix degradation.
-
Permeation Enhancement: GMS can enhance the permeation of drugs through the skin and other biological membranes.[30][35][36][37][38][39] The proposed mechanism involves the interaction of GMS with the lipid bilayers of the stratum corneum, disrupting its highly ordered structure and increasing its fluidity. This allows for easier passage of drug molecules.[40][41][42][43]
Conclusion
Glycerol monostearate is a multifunctional excipient with well-defined physical properties that are critical to its performance in research and pharmaceutical development. A thorough understanding and precise characterization of its melting point, solubility, HLB value, and polymorphism are essential for formulating stable and effective delivery systems. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working with this versatile material.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. researchgate.net [researchgate.net]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 58 Special Properties of Fats, Oils, and Shortenings Methods [cerealsgrains.org]
- 10. uspbpep.com [uspbpep.com]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. infinitalab.com [infinitalab.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. tainstruments.com [tainstruments.com]
- 16. egyankosh.ac.in [egyankosh.ac.in]
- 17. byjus.com [byjus.com]
- 18. scribd.com [scribd.com]
- 19. youtube.com [youtube.com]
- 20. aquaculture.ugent.be [aquaculture.ugent.be]
- 21. store.astm.org [store.astm.org]
- 22. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. Determination of HLB values of some nonionic surfactants and their mixtures | Semantic Scholar [semanticscholar.org]
- 25. â©741⪠Melting Range or Temperature [doi.usp.org]
- 26. Hydrophilic-lipophilic balance, solubility parameter, and oil-water partition coefficient as universal parameters of nonionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.aip.org [pubs.aip.org]
- 28. intertekinform.com [intertekinform.com]
- 29. journals.iucr.org [journals.iucr.org]
- 30. taylorandfrancis.com [taylorandfrancis.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Glyceryl Monostearate based Solid Lipid Nanoparticles for Control...: Ingenta Connect [ingentaconnect.com]
- 34. jddtonline.info [jddtonline.info]
- 35. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. US4746515A - Skin permeation enhancer compositions using glycerol monolaurate - Google Patents [patents.google.com]
- 38. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. membrane-drugs interactions [facm.ucl.ac.be]
- 41. pubs.acs.org [pubs.acs.org]
- 42. Drug interactions with lipid membranes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 43. researchgate.net [researchgate.net]
A Comprehensive Laboratory Guide to Monostearin: CAS Number and Safety Data
This technical guide provides an in-depth overview of Monostearin (B1671896) (Glycerol Monostearate), focusing on its CAS identification and critical safety information for laboratory applications. The content is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format with detailed protocols and visualizations to ensure safe handling and use.
Chemical Identification and CAS Numbers
This compound, also known as Glyceryl Monostearate (GMS), is a monoglyceride commonly used as an emulsifier.[1][2] It is the glycerol (B35011) ester of stearic acid.[1][2] Commercially, it is produced by the glycerolysis of triglycerides from vegetable or animal fats and glycerol.[2] this compound can exist as a mixture of different isomers and related substances. This leads to several associated CAS (Chemical Abstracts Service) numbers.
| Substance Name | CAS Number | Description |
| This compound (Mixture) | 31566-31-1 | A mixture of variable proportions of glyceryl monostearate and glyceryl monopalmitate.[3][4][5] This is the most common CAS number for commercial Glyceryl Monostearate. |
| 1-Monostearin | 123-94-4 | Refers specifically to the 1-stearoyl-rac-glycerol isomer.[6][7][8] |
| 2-Monostearin | 621-61-4 | Refers specifically to the 2-glycerol monostearate isomer.[2] |
| Glyceryl Stearate | 11099-07-3 | Another CAS number sometimes associated with Glyceryl Stearate.[9] |
For the purposes of this guide, we will focus on the most commonly cited CAS number for laboratory-grade Glyceryl Monostearate, 31566-31-1 .
Physical and Chemical Properties
This compound is a white or yellowish waxy solid.[9] It is odorless and tasteless.[9] Key quantitative properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C21H42O4 | [3][9][10] |
| Molar Mass | 358.56 g/mol | [9][10][11] |
| Melting Point | 55-60 °C | [9] |
| Boiling Point | ~410.96 °C (estimate) | [9] |
| Density | 0.97 g/cm³ | [9] |
| Solubility | Insoluble in water; soluble in hot organic solvents like ethanol, benzene, and acetone.[9][11] It can be dispersed in hot water with strong agitation to form an emulsion.[9] |
Safety Data Sheet (SDS) Summary
The following information is a summary of key safety data typically found in a Safety Data Sheet for this compound (CAS: 31566-31-1).
This compound is generally not considered a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5][12] However, it is considered slightly hazardous in case of skin or eye contact (irritant), ingestion, or inhalation.[3][13] High dust concentrations may present an ignition risk.[14]
This compound exhibits low acute toxicity.
| Toxicity Data | Value | Species | Source |
| Oral LD50 | > 5,000 mg/kg | Mouse | [15] |
| Dermal LD50 | > 2,000 mg/kg | Rat | [15] |
-
Carcinogenic, Mutagenic, and Teratogenic Effects: No data available to suggest carcinogenic, mutagenic, or teratogenic effects.[3][13]
-
Chronic Health Effects: Repeated or prolonged exposure is not known to aggravate any medical condition.[3][13]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][13] |
| Skin Contact | Wash the affected area with soap and water. If irritation develops, seek medical attention.[3][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention if irritation occurs.[3][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If large quantities are swallowed, contact a physician.[3][13] |
This compound is combustible at high temperatures.[3]
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or foam.[3][13][14]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter the material.[3][13]
-
Explosion Hazards: Not considered an explosion risk in the presence of mechanical impact or static discharge.[3][13]
Experimental Protocols for Laboratory Use
The following protocols outline the safe handling and use of this compound in a laboratory setting.
When handling this compound, especially in powder form, the following PPE is recommended:
-
Eye Protection: Safety glasses with side-shields or goggles.[16]
-
Hand Protection: Chemically resistant gloves.[3]
-
Body Protection: A standard laboratory coat.[3]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[14]
-
Handling: Avoid creating dust.[17] Use in a well-ventilated area or under a fume hood.[13] Keep away from heat and sources of ignition.[13] Ground all equipment containing the material to prevent static discharge.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][13][17] Protect from light, as it is light-sensitive.[3][13]
-
Small Spills: Use appropriate tools to carefully scoop the spilled solid into a designated waste container, minimizing dust generation.[3][13] Clean the surface with water.[3][13]
-
Large Spills: Use a shovel to place the material into a suitable waste disposal container.[3]
-
Disposal: Dispose of waste material in accordance with federal, state, and local environmental regulations.[13]
Mandatory Visualizations
The following diagrams provide visual summaries of key safety workflows and information structures.
Caption: Key sections of a Safety Data Sheet (SDS) for this compound.
Caption: Logical workflow for the safe laboratory use of this compound.
References
- 1. Glycerol monostearate - Ataman Kimya [atamanchemicals.com]
- 2. Glycerol monostearate - Wikipedia [en.wikipedia.org]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. GLYCERYL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 6. larodan.com [larodan.com]
- 7. This compound | 123-94-4 [chemicalbook.com]
- 8. This compound | 123-94-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound [chembk.com]
- 10. larodan.com [larodan.com]
- 11. This compound | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. tr.psgraw.com [tr.psgraw.com]
- 14. integraclear.com [integraclear.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. echemi.com [echemi.com]
Navigating the Solubility Landscape of Glycerol Monostearate in Organic Solvents: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility of excipients like glycerol (B35011) monostearate (GMS) is paramount for formulation development, manufacturing, and ensuring product stability. This in-depth technical guide provides a comprehensive overview of the solubility of GMS in various organic solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Glycerol monostearate, a non-ionic emulsifier, stabilizer, and lubricant, finds extensive application in the pharmaceutical, cosmetic, and food industries. Its solubility behavior in organic solvents is a critical factor influencing its functionality in diverse formulations. Generally, GMS exhibits greater solubility in hot organic solvents and is sparingly soluble to insoluble in cold solvents and water.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for glycerol monostearate in a range of common organic solvents. It is important to note that GMS is often a mixture of mono-, di-, and triglycerides, and the purity can affect its solubility.[1] Commercial grades can be broadly categorized into those containing 40-55% monoglycerides (B3428702) and higher purity grades with 90-95% monoglycerides.[1][2]
| Solvent | Temperature (°C) | Solubility | Notes |
| Ethanol (95%) | Hot | Very Soluble[3] | - |
| Ethanol (96%) | 60 | ~750 g/L (~75 g/100g )[4] | Soluble[4] |
| Ethanol | - | Slightly Soluble[1][5] | - |
| Chloroform | - | Soluble[1][2][3] | - |
| Acetone | Hot | Soluble[1][6][7][8] | Sparingly soluble to soluble in hot acetone.[6] |
| Diethyl Ether | - | Sparingly Soluble[3] | Soluble in hot ether.[1][8] |
| Benzene | - | Soluble[5] | - |
| Mineral Oil | Hot | Soluble[1][7][8] | - |
| Fixed Oils | Hot | Soluble[1][7][8] | - |
| Aliphatic Solvents | - | Insoluble[1][5] | - |
| Water | - | Practically Insoluble[1][3][4][5][6][7] | Can be dispersed in hot water with agitation.[5] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reliable formulation development. The following are detailed methodologies for key experiments used to quantify the solubility of glycerol monostearate.
Isothermal Equilibrium (Shake-Flask) Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9]
Principle: An excess amount of the solute (GMS) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the supernatant is then determined.
Apparatus and Materials:
-
Conical flasks or vials with stoppers
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or gravimetric analysis)
-
Glycerol Monostearate (of known purity)
-
Organic solvent of interest
Procedure:
-
Add an excess amount of GMS to a series of conical flasks containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.[9]
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined experimentally by taking samples at different time points until the concentration remains constant.[9]
-
After equilibration, allow the flasks to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantify the concentration of GMS in the filtrate using a validated analytical method such as HPLC or gravimetric analysis.
Gravimetric Analysis
This method provides a straightforward way to determine the concentration of a non-volatile solute in a volatile solvent.
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Apparatus and Materials:
-
Evaporating dish or beaker (pre-weighed)
-
Analytical balance
-
Oven or vacuum oven
-
Desiccator
-
Saturated solution of GMS from the shake-flask experiment
Procedure:
-
Accurately weigh a clean and dry evaporating dish.
-
Pipette a known volume of the clear, saturated filtrate into the pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a temperature-controlled oven set below the decomposition temperature of GMS can be used.
-
Once the solvent is completely evaporated, place the dish in an oven (e.g., at 60-70°C) to ensure all residual solvent is removed.
-
Cool the dish in a desiccator to room temperature to prevent moisture absorption.
-
Weigh the dish containing the dried GMS residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Calculate the solubility in g/100g of solvent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and specific method for quantifying the concentration of GMS in solution, especially when dealing with complex mixtures or low concentrations.
Principle: The sample is injected into a liquid chromatograph, and the components are separated based on their affinity for the stationary and mobile phases. The concentration of GMS is determined by comparing its peak area to that of a calibration curve prepared with known standards.
Apparatus and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector at a low wavelength like 200-210 nm, as GMS lacks a strong chromophore).[10][11]
-
Analytical column (e.g., C18 or a normal-phase silica (B1680970) column).[10][11]
-
Mobile phase (e.g., a mixture of hexane, isopropanol, and ethyl acetate (B1210297) for normal phase, or acetonitrile, THF, and water for reversed-phase).[10][11]
-
Volumetric flasks, pipettes, and syringes
-
GMS standard of known purity
-
Saturated filtrate of GMS
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of GMS in the solvent of interest at known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the corresponding peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Preparation: Dilute the saturated filtrate of GMS with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject the diluted sample into the HPLC system and record the peak area for GMS.
-
Quantification: Determine the concentration of GMS in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of glycerol monostearate using the isothermal equilibrium (shake-flask) method followed by quantification.
References
- 1. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]
- 2. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. digicollections.net [digicollections.net]
- 5. chembk.com [chembk.com]
- 6. GLYCERYL MONOSTEARATE - PCCA [pccarx.com]
- 7. Glycerol Monostearate CAS#: 31566-31-1 [chemicalbook.com]
- 8. GLYCERYL STEARATE (GLYCERYL MONOSTEARATE) - Ataman Kimya [atamanchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 11. Glycerolmonostearate by HPLC? - Chromatography Forum [chromforum.org]
An In-depth Technical Guide to the Polymorphism and Crystalline Forms of Monostearin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monostearin (B1671896), a monoglyceride of stearic acid, is a widely utilized excipient in the pharmaceutical, food, and cosmetic industries. Its functional properties are intrinsically linked to its solid-state characteristics, particularly its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism. Understanding and controlling the polymorphic behavior of this compound is critical for ensuring product stability, bioavailability, and performance. This technical guide provides a comprehensive overview of the polymorphism of this compound, detailing its primary crystalline forms—α, β, and sub-α—their thermodynamic relationships, and the kinetics of their transformations. Detailed experimental protocols for the characterization of these polymorphs using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Polarized Light Microscopy (PLM) are presented. Furthermore, this guide summarizes key quantitative data and visualizes the complex polymorphic transitions and experimental workflows to aid researchers in navigating the solid-state landscape of this important molecule.
Introduction to this compound Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties, including melting point, solubility, stability, and mechanical strength. In the context of drug development, the polymorphic form of an excipient like this compound can significantly impact the manufacturing process, shelf-life, and even the therapeutic efficacy of the final drug product.
This compound typically exhibits three main polymorphic forms: the metastable α-form, the most stable β-form, and an intermediate sub-α form. The transformation between these forms is influenced by various factors such as temperature, time, solvent, and mechanical stress. A thorough understanding of these transformations is paramount for controlling the solid-state properties of this compound in various applications.
Crystalline Forms of this compound
The different crystalline forms of this compound arise from variations in the packing of the hydrocarbon chains of the stearic acid moiety. These packing differences result in distinct thermodynamic and physical properties.
The α (Alpha) Form
The α-form is the least stable polymorph and is typically obtained by rapid cooling of molten this compound. It possesses a hexagonal chain packing, which is less dense compared to the other forms. This looser packing results in a lower melting point and higher solubility. Due to its metastable nature, the α-form readily transforms into the more stable sub-α or β forms upon heating or over time.
The sub-α (Sub-alpha) Form
The sub-α form is an intermediate crystalline structure that is more ordered than the α-form but less stable than the β-form. It is characterized by an orthorhombic perpendicular chain packing. The transition from the α-form to the sub-α form is a common step in the overall polymorphic transformation pathway towards the most stable β-form.
The β (Beta) Form
The β-form is the most stable and highest melting polymorph of this compound. It exhibits a triclinic parallel chain packing, which is the most efficient and dense arrangement of the molecules. The transformation to the β-form is irreversible and represents the thermodynamic endpoint of the polymorphic transitions of this compound. The formation of the β-form is often desired for applications requiring long-term stability.
Quantitative Data of this compound Polymorphs
The distinct physical properties of this compound polymorphs can be quantified and are summarized in the tables below. These values are critical for identifying and differentiating the various crystalline forms.
Table 1: Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| α-form | 55 - 60 | Lower than β-form |
| sub-α-form | Intermediate | Intermediate |
| β-form | 67.9 - 71.9[1] | Higher than α-form |
Note: The exact values can vary depending on the purity of the sample and the experimental conditions.
Table 2: Crystallographic Data (d-spacings in Å) of this compound Polymorphs from X-ray Diffraction
| Polymorph | d-spacing (Å) |
| α-form | ~4.15 (single strong peak) |
| sub-α-form | ~4.27, ~3.62 |
| β-form | ~4.54, ~3.90, ~3.74[2] |
Note: The d-spacing values represent the characteristic peaks in the wide-angle X-ray scattering (WAXS) region.
Polymorphic Transitions and Influencing Factors
The transformation from metastable forms (α and sub-α) to the stable β-form is a critical aspect of this compound's solid-state behavior. This transformation is a consecutive process, often proceeding from α to β' (an intermediate similar to sub-α) and finally to β. The kinetics of these transitions are influenced by several factors:
-
Temperature: Heat treatment is a primary driver for polymorphic transformations. For instance, holding this compound at 50°C has been identified as an optimal temperature for promoting the transformation from the α-form to the stable β-form.
-
Time: Polymorphic transitions are time-dependent processes. Metastable forms will eventually convert to the most stable form given sufficient time.
-
Solvents: The presence of solvents can mediate polymorphic transformations. The rate and pathway of transformation can be influenced by the solvent's polarity and its interaction with the this compound molecules.
-
Shear: Mechanical forces, such as shear, can accelerate the formation of the β-polymorph.[2]
-
Impurities: The presence of other substances can either inhibit or promote polymorphic transitions by interfering with the crystal packing or nucleation processes.
The general pathway of polymorphic transformation in this compound can be visualized as follows:
Experimental Protocols for Polymorph Characterization
Accurate characterization of this compound polymorphs is essential for quality control and formulation development. The following sections detail the standard experimental methodologies.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for determining melting points and enthalpies of fusion, which are unique for each polymorph.
Methodology:
-
Sample Preparation: Accurately weigh 1-8 mg of the this compound sample into a standard aluminum DSC pan.[3] Crimp the pan to ensure good thermal contact.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30 ml/min).[3]
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the final melting point (e.g., 80°C).[3]
-
Cool the sample at a controlled rate back to the initial temperature.
-
A second heating run can be performed to observe changes in the polymorphic form that may have occurred during the initial heating and cooling cycle.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak area, which corresponds to the enthalpy of fusion. Different polymorphs will exhibit distinct endothermic melting peaks.
X-ray Diffraction (XRD)
XRD is a non-destructive analytical technique that provides detailed information about the crystallographic structure of a material. Each polymorph of this compound has a unique crystal lattice, resulting in a distinct X-ray diffraction pattern.
Methodology:
-
Sample Preparation: The this compound sample is typically analyzed as a fine powder. The powder should be carefully packed into a sample holder to ensure a flat and uniform surface.
-
Instrument Setup:
-
X-ray Source: Commonly, a Cu Kα radiation source is used.
-
Operating Conditions: Set the voltage and current to appropriate values (e.g., 40 kV and 30 mA).[1]
-
-
Data Collection:
-
Scan Range: Scan the sample over a range of 2θ angles, typically from 2° to 40°.
-
Scan Speed: A scan speed of 4°/min is often used.[1]
-
-
Data Analysis: The resulting diffractogram is a plot of X-ray intensity versus the 2θ angle. The positions (d-spacings) and intensities of the diffraction peaks are characteristic of the specific crystalline form. The α-form typically shows a single strong peak, while the sub-α and β-forms exhibit multiple characteristic peaks.
Polarized Light Microscopy (PLM)
PLM is a valuable technique for visualizing the morphology and optical properties of crystals. Different polymorphs of this compound often exhibit distinct crystal habits and birefringence under polarized light.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is placed on a microscope slide. The sample can be melted on the slide and then allowed to crystallize under controlled cooling conditions. A coverslip is placed over the sample.
-
Microscope Setup: A polarizing microscope equipped with a polarizer and an analyzer is used. The sample is placed on the rotating stage between the two polarizers.
-
Observation: The sample is observed under crossed polarizers. The morphology, size, and birefringence (colors) of the crystals are recorded. The α-form often appears as small, feathery, or spherulitic crystals. The more stable β-form typically grows as larger, more well-defined, needle-like or plate-like crystals.
-
Image Capture: Photomicrographs are taken to document the crystal morphology of the different polymorphs.
Conclusion
The polymorphic behavior of this compound is a complex but critical aspect that influences its functionality in a wide range of products. A thorough understanding of its crystalline forms—α, sub-α, and β—and the factors that govern their transformations is essential for researchers, scientists, and drug development professionals. By employing the detailed experimental protocols for DSC, XRD, and PLM outlined in this guide, it is possible to effectively characterize and control the solid-state properties of this compound, thereby ensuring the quality, stability, and performance of the final products. The provided quantitative data and visual representations of the polymorphic pathways serve as a valuable resource for navigating the intricacies of this compound polymorphism.
References
The Self-Assembly of Monostearin in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the self-assembly properties of monostearin (B1671896) (glycerol monostearate) in aqueous solutions. This compound, an amphiphilic molecule, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries, valued for its emulsifying, stabilizing, and controlled-release properties.[1][2] A thorough understanding of its behavior in aqueous environments is critical for harnessing its full potential in formulation development. This document details the physicochemical principles governing this compound self-assembly, the various structures it forms, the influence of environmental factors, and the experimental methodologies used for its characterization.
Physicochemical Properties and Self-Assembly
This compound consists of a hydrophilic glycerol (B35011) headgroup and a hydrophobic stearic acid tail.[1] This amphiphilic nature drives its self-assembly in aqueous solutions to minimize the unfavorable interactions between the hydrophobic tails and water molecules. This process leads to the formation of various supramolecular structures, including micelles and liquid crystalline phases.[3][4]
The self-assembly is significantly influenced by temperature. Below a specific temperature, known as the Krafft temperature (Tk), the solubility of the surfactant is too low for micellization. Above the Tk, the hydrocarbon chains of this compound melt, allowing for the formation of a liquid crystalline phase upon homogenization.[5] For glycerol monostearate (GMS), the Krafft temperature has been reported to be 50°C.
Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to associate into micelles.[6] Below the CMC, this compound exists predominantly as individual molecules in solution. Above the CMC, additional surfactant molecules primarily form micelles.
The CMC of this compound is influenced by temperature. Initially, the CMC tends to decrease as the temperature rises, but then it may slightly increase at higher temperatures.[1] This behavior is attributed to the decreased probability of hydrogen bond formation at elevated temperatures.[1]
Supramolecular Structures of this compound in Water
This compound can form a variety of self-assembled structures in aqueous solutions, the nature of which depends on factors such as concentration, temperature, and the presence of other molecules.[5][7]
-
Micelles : At concentrations above the CMC, this compound molecules aggregate to form spherical or cylindrical micelles, with the hydrophobic tails sequestered in the core and the hydrophilic glycerol heads facing the aqueous environment.
-
Lamellar Phases (Lα) : At higher concentrations, this compound can form lamellar phases, which consist of bilayers of this compound molecules separated by layers of water.[5]
-
α-Gel Phase : This is a metastable, water-rich lamellar liquid crystalline phase formed upon cooling a this compound-water system below its Krafft temperature.[5][8] The α-gel phase is known for its ability to structure water and is often the desired phase in many applications.
-
Coagel Phase : The α-gel phase is thermodynamically unstable and, over time, will transform into a more ordered and stable coagel phase.[8] This transition is often accompanied by the release of water (syneresis).[8] The rate of this transformation increases with temperature.
-
Cubic and Hexagonal Phases : Under certain conditions, this compound can also form more complex lyotropic liquid crystalline phases, such as cubic and hexagonal phases.[5][9]
The polymorphic transitions of this compound in water are crucial for the stability and functionality of formulations. The transition from the functional α-gel phase to the coagel phase can lead to destabilization of emulsions.[8]
Influence of Environmental Factors
Temperature
As previously discussed, temperature is a critical factor governing the self-assembly of this compound. The Krafft temperature dictates the onset of micellization and the formation of liquid crystalline phases.[5] The stability of the different polymorphic forms, particularly the α-gel, is also highly dependent on the storage temperature.
pH
The pH of the aqueous solution can influence the self-assembly of amphiphilic molecules, primarily by affecting the charge of the hydrophilic headgroup. For non-ionic surfactants like this compound, the effect of pH is generally less pronounced than for ionic surfactants. However, significant changes in pH can alter the hydrogen bonding network of the glycerol headgroups and the surrounding water molecules, which may subtly influence the packing of the molecules and the resulting self-assembled structures. While specific studies on the effect of pH on this compound's CMC are not abundant in the reviewed literature, general principles suggest that extreme pH values could potentially alter the hydration of the headgroup and thus affect the self-assembly process. For some peptide amphiphiles, pH has been shown to drive transitions between different nanostructures, such as from flat tapes to twisted ribbons or spherical micelles.[10][11][12]
Quantitative Data
The following tables summarize key quantitative data related to the self-assembly of this compound in aqueous solutions.
| Parameter | Value | Method | Reference |
| Critical Micelle Concentration (CMC) | 2.40 x 10-2 mol/dm3 | UV-Visible Spectroscopy | [1] |
| 4.50 x 10-2 mol/dm3 | Conductivity | [1] | |
| Krafft Temperature (Tk) | 50°C | Not specified | [1] |
Diagrams of Self-Assembly and Experimental Workflow
Caption: Self-assembly pathway of this compound in aqueous solution.
Caption: Experimental workflow for characterizing this compound self-assembly.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the self-assembly of this compound.
Determination of Critical Micelle Concentration (CMC) using Conductivity
Principle: The conductivity of an ionic surfactant solution changes at a different rate above and below the CMC. For a non-ionic surfactant like this compound, this method can still be applied by observing the change in conductivity of a solution containing a small amount of a background electrolyte. The formation of micelles alters the mobility of ions, leading to a break in the plot of conductivity versus concentration.[5][13][14]
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water containing a low concentration of a background electrolyte (e.g., 0.01 M NaCl). Ensure the temperature is above the Krafft temperature (e.g., 60°C) to ensure dissolution.
-
Prepare a series of dilutions of the stock solution with the same electrolyte solution.
-
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Equilibrate the this compound solutions to the desired temperature in a thermostated water bath.
-
Measure the conductivity of each solution, ensuring the conductivity probe is thoroughly rinsed with deionized water and the respective solution before each measurement.
-
-
Data Analysis:
-
Plot the measured conductivity as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[13]
-
Particle Size Analysis using Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size, with smaller particles moving faster and causing more rapid fluctuations.[4][15]
Methodology:
-
Sample Preparation:
-
Prepare a dilute dispersion of this compound in deionized water at the desired concentration and temperature.
-
Filter the dispersion through a suitable syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
-
DLS Measurement:
-
Place the filtered sample in a clean cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the measurement, ensuring appropriate parameters (e.g., laser wavelength, scattering angle, measurement duration) are set.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function of the scattered light to determine the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the particles.
-
Phase Identification using Small-Angle X-ray Scattering (SAXS)
Principle: SAXS is a technique that measures the scattering of X-rays by a sample at very small angles. The scattering pattern provides information about the size, shape, and arrangement of nanoscale structures, such as micelles and liquid crystalline phases.[16][17][18]
Methodology:
-
Sample Preparation:
-
Prepare this compound-water samples with varying concentrations.
-
Load the samples into a suitable sample holder (e.g., a quartz capillary).
-
Ensure the sample is at the desired temperature using a temperature-controlled stage.
-
-
SAXS Measurement:
-
Expose the sample to a collimated X-ray beam.
-
Collect the scattered X-rays on a 2D detector.[19]
-
-
Data Analysis:
-
The 2D scattering pattern is radially averaged to produce a 1D plot of scattering intensity versus the scattering vector (q).
-
The positions and relative intensities of the peaks in the SAXS profile are characteristic of the specific liquid crystalline phase (e.g., lamellar, cubic, hexagonal).
-
Morphological Characterization using Cryogenic Transmission Electron Microscopy (Cryo-EM)
Principle: Cryo-EM allows for the direct visualization of the morphology of self-assembled structures in their near-native, hydrated state by rapidly freezing the sample.[20][21][22]
Methodology:
-
Sample Preparation:
-
Apply a small volume (a few microliters) of the this compound dispersion onto a TEM grid.
-
Blot the grid to create a thin film of the sample.
-
Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the water.[20]
-
-
Cryo-EM Imaging:
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Image the sample at cryogenic temperatures under low-dose electron conditions to minimize radiation damage.[23]
-
-
Image Analysis:
-
The resulting images reveal the morphology of the self-assembled structures, such as micelles, vesicles, or liquid crystalline nanoparticles.
-
Analysis of Thermal Behavior using Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect and characterize thermal transitions, such as melting points and phase transitions of liquid crystals.[24][25][26]
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound-water dispersion into a DSC pan.
-
Seal the pan hermetically to prevent water evaporation.
-
-
DSC Measurement:
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat and/or cool the sample at a controlled rate over the desired temperature range.
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
Endothermic or exothermic peaks in the thermogram correspond to phase transitions. The peak temperature provides the transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).[24]
-
Investigation of Molecular Packing using Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The frequencies of these vibrations are sensitive to the chemical environment and conformation of the molecules, providing information on molecular packing and phase transitions.[2][3][27][28][29]
Methodology:
-
Sample Preparation:
-
Place a small amount of the this compound-water sample between two infrared-transparent windows (e.g., CaF2 or BaF2).
-
-
FTIR Measurement:
-
Place the sample in the FTIR spectrometer.
-
Record the infrared spectrum over the desired wavenumber range (typically 4000-400 cm-1).
-
For temperature-dependent studies, use a temperature-controlled sample holder.
-
-
Data Analysis:
-
Analyze the positions and shapes of specific vibrational bands, such as the C-H stretching vibrations of the alkyl chains and the C=O stretching vibration of the ester group. Changes in these bands indicate changes in the conformational order and packing of the this compound molecules during phase transitions.[29]
-
Polymorphic Form Analysis using X-ray Diffraction (XRD)
Principle: XRD is a powerful technique for identifying the crystalline structure of materials. Different polymorphic forms of a substance will have different crystal lattices and will therefore produce distinct diffraction patterns.[7][30]
Methodology:
-
Sample Preparation:
-
Prepare a powdered sample of the this compound material that has been equilibrated under the desired conditions (e.g., specific temperature and humidity).
-
-
XRD Measurement:
-
Mount the sample in the XRD instrument.
-
Irradiate the sample with a monochromatic X-ray beam.
-
Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
-
Data Analysis:
-
The resulting XRD pattern is a "fingerprint" of the crystalline structure.
-
By comparing the experimental pattern to reference patterns for known polymorphs (e.g., α-gel, coagel), the polymorphic form of the sample can be identified.[30] The α-form is typically characterized by a single short spacing peak around 4.15 Å, while the β' form shows two strong peaks around 3.8 Å and 4.2 Å, and the β form has a strong peak at 4.6 Å.[31]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fourier Transform Infrared Spectroscopy in the Study of Lipid Phase Transitions in Model and Biological Membranes | Springer Nature Experiments [experiments.springernature.com]
- 4. rivm.nl [rivm.nl]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. h-and-m-analytical.com [h-and-m-analytical.com]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. Cryo-EM sample preparation method for extremely low concentration liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of pH on the self-assembly of a collagen derived peptide amphiphile - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. scribd.com [scribd.com]
- 14. Virtual Labs [csc-iiith.vlabs.ac.in]
- 15. news-medical.net [news-medical.net]
- 16. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Lipid Matrices for Membrane Protein Crystallization by High-Throughput Small Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xenocs.com [xenocs.com]
- 19. Small-Angle X-ray Scattering Unveils the Internal Structure of Lipid Nanoparticles [arxiv.org]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]
- 22. researchgate.net [researchgate.net]
- 23. Lipid Nanoparticles (LNPs) Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 24. ucm.es [ucm.es]
- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 26. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fourier transform infrared spectroscopy in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Membrane lipid phase transitions and phase organization studied by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. resources.rigaku.com [resources.rigaku.com]
- 31. research.manchester.ac.uk [research.manchester.ac.uk]
The Intricate Dance of Self-Assembly: A Technical Guide to the Phase Behavior of Glycerol Monostearate in Lipid-Water Systems
For Researchers, Scientists, and Drug Development Professionals
Glycerol (B35011) monostearate (GMS), a monoacylglycerol comprised of glycerol and stearic acid, is a widely utilized excipient in the pharmaceutical and food industries. Its amphiphilic nature drives its complex self-assembly in aqueous environments, leading to the formation of various lyotropic liquid crystalline phases.[1] A thorough understanding of this phase behavior is paramount for the rational design of lipid-based drug delivery systems, such as nanoparticles, emulsions, and controlled-release formulations. This technical guide provides an in-depth exploration of the phase transitions of GMS in lipid-water systems, detailing the experimental methodologies used for their characterization and presenting key quantitative data.
The Polymorphic and Lyotropic Phases of Glycerol Monostearate
Glycerol monostearate exhibits both thermotropic polymorphism in its solid state and lyotropic mesomorphism in the presence of water. The interplay of temperature and hydration level dictates the resulting supramolecular architecture.
Polymorphism of Anhydrous and Hydrated GMS
In its solid form, GMS can exist in several polymorphic forms, with the most common being the α, β', and β forms. These polymorphs differ in their molecular packing, which in turn affects their melting points and stability. The α-form is the least stable and has the lowest melting point, while the β-form is the most stable with the highest melting point. The transition from the metastable α-form to the stable β-form is a critical consideration in formulation development, as it can lead to changes in the physical properties of the final product.[2][3][4]
Upon hydration, GMS can form a lamellar crystalline α-gel phase, which can further transform into a more ordered and less water-swellable coagel phase over time.[5][6] The stability of the desirable α-gel phase is a key factor in the shelf-life of many GMS-based formulations.
Lyotropic Liquid Crystalline Phases
With increasing water content and temperature, GMS self-assembles into a variety of lyotropic liquid crystalline phases. These ordered, yet fluid, structures are of significant interest for encapsulating and delivering both hydrophilic and lipophilic active pharmaceutical ingredients (APIs). The primary phases observed in the GMS-water system include:
-
Lamellar Phase (Lα): This phase consists of GMS bilayers separated by aqueous layers. The lamellar d-spacing, which is the combined thickness of the lipid bilayer and the water layer, is dependent on the water content.
-
Inverse Hexagonal Phase (HII): In this non-lamellar phase, water is confined within cylindrical reverse micelles arranged on a hexagonal lattice. This structure is particularly suited for encapsulating hydrophilic molecules.
-
Inverse Bicontinuous Cubic Phases (V2): These are highly ordered, viscous phases characterized by a continuous lipid bilayer that divides space into two intertwined, continuous aqueous networks. Several types of cubic phases with different symmetries (e.g., Pn3m, Ia3d) can be formed.[5][7][8][9]
The sequence of these phases is primarily governed by the water content and temperature, as depicted in the conceptual phase sequence diagram below.
Data Presentation: Quantitative Phase Behavior of Monoglycerides
Note: The data for transition temperatures and lattice parameters are primarily based on studies of glycerol monooleate (GMO), a monoglyceride with a similar headgroup and an unsaturated C18 acyl chain, which serves as a close model for the behavior of GMS.
Table 1: Phase Transition Temperatures of Hydrated Monoglycerides
| Phase Transition | GMS Polymorph/Phase | Onset Temperature (°C) | Peak Temperature (°C) |
| Polymorphic Transition | α-form to β'-form | ~50 | - |
| Melting | α-form | - | ~67.9 |
| Melting | β-form | - | ~71.9 |
| Gel to Liquid Crystalline | α-gel | 30-40 | 45-55 |
| Lamellar to Cubic | Lα to V2 (GMO) | ~45 | - |
| Cubic to Hexagonal | V2 to HII (GMO) | > 80 | - |
Table 2: Structural Parameters of Monoglyceride Lyotropic Liquid Crystalline Phases (GMO as a model)
| Phase | Water Content (wt%) | Temperature (°C) | Lattice Parameter (Å) |
| Lamellar (Lα) | 20-40 | 25 | d-spacing: 40-60 |
| Cubic (Pn3m) | > 40 | 25 | a = 98.4 |
| Cubic (Pn3m) | > 40 | 70 | a = 75.9 |
| Hexagonal (HII) | (with 10 mol% OA) | 25 | a = 58.1 |
| Hexagonal (HII) | (with 10 mol% OA) | 70 | a = 51.0 |
Mandatory Visualizations
Polymorphic Transformation Pathway of Glycerol Monostearate
The following diagram illustrates the typical polymorphic transformations of GMS, highlighting the transition from the less stable α-form to the more stable β-form.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of optimum processing temperature for transformation of glyceryl monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cubic and Hexagonal Mesophases for Protein Encapsulation: Structural Effects of Insulin Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Monostearin: A Technical Guide to Its Natural Occurrence and Synthesis
This technical guide provides a comprehensive overview of monostearin (B1671896), covering its natural presence and the primary methods for its synthesis. The content is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
Natural Occurrence of this compound
This compound, or glycerol (B35011) monostearate (GMS), is found in nature as a result of the metabolic breakdown of fats.[1] It is produced in the body during the digestion of fats by the enzyme pancreatic lipase (B570770).[1][2] In addition to its endogenous presence in animals, this compound occurs at very low concentrations, typically between 0.1% and 0.2%, in certain vegetable seed oils, such as olive oil, rapeseed oil, and cottonseed oil.[3][4]
Table 1: Natural Occurrence of this compound
| Source | Concentration | Notes |
| Animal Body | Variable | Product of fat metabolism by pancreatic lipase.[1][2] |
| Seed Oils (Olive, Rapeseed, Cottonseed) | 0.1 - 0.2% | Naturally present at very low levels.[3][4] |
Synthesis of this compound
This compound is produced industrially through both chemical and enzymatic methods. The choice of method depends on factors such as desired purity, yield, and economic and environmental considerations.[5]
Chemical Synthesis: Glycerolysis
The most common industrial method for producing this compound is the glycerolysis of triglycerides.[5][6] This process involves the reaction of triglycerides (from animal fats or vegetable oils) with glycerol at high temperatures, typically in the presence of an inorganic catalyst.[5][7]
This chemical process is random and results in a mixture of monoglycerides (B3428702) (typically 40-60%), diglycerides, and triglycerides.[7][8] To obtain high-purity this compound (›90%), further purification steps like molecular or short-path distillation are necessary.[6][7]
Table 2: Quantitative Data for Chemical Synthesis of this compound
| Parameter | Value | Reference |
| Reaction Temperature | 200 - 260 °C | [5][7][9] |
| Catalyst | Inorganic bases (e.g., NaOH, KOH, Ca(OH)₂), NaHCO₃-CO₂ | [7][8] |
| Initial Monoglyceride Yield | 40 - 60% | [5][7] |
| Purity after Distillation | › 90% | [6][8] |
| Optimal Molar Ratio (Glycerol:Palm Stearin) | 2.5:1 | [9] |
| Optimal Reaction Time (Glycerolysis) | 20 minutes | [9] |
-
Reaction Setup: In a suitable reactor, combine winterized stearin (B3432776) (a source of triglycerides) and glycerol.
-
Catalyst Addition: Add a NaHCO₃-CO₂ mixture as the catalyst. Use CO₂ as a shielding gas to prevent oxidation.
-
Transesterification: Heat the mixture to 230-260 °C with agitation to initiate the transesterification reaction. Maintain this temperature for approximately 25-35 minutes. This will yield a mixed ester product containing 40-60% glyceryl monostearate.
-
Glycerol Removal: After the reaction, cool the mixture and remove the unreacted glycerol, typically via centrifugation.
-
Purification (Crystallization): Dissolve the resulting product in a solvent like 95% ethanol. Cool the solution in stages to first crystallize and remove tristearin, followed by further cooling to crystallize and isolate the high-purity glyceryl monostearate.
-
Final Product: The purified glyceryl monostearate is then obtained by mechanical separation and drying.
Enzymatic Synthesis
Enzymatic synthesis of this compound offers a milder, more selective, and environmentally friendly alternative to chemical methods.[10] This approach utilizes lipases as biocatalysts and operates under gentler conditions, reducing energy consumption and the formation of by-products.[7][11] The high selectivity of lipases can lead to higher purity products, often minimizing the need for extensive purification steps.[7]
Two primary enzymatic strategies are employed:
-
Direct Esterification: The reaction between glycerol and stearic acid.[10]
-
Glycerolysis/Alcoholysis: The reaction between a triglyceride (tristearin) and an alcohol (glycerol).[10]
Lipases with 1,3-regiospecificity are often chosen to selectively synthesize 2-monostearin.[10] Immobilized lipases, such as Candida antarctica lipase B (CALB, commercialized as Novozym 435), are widely used for their stability, high activity, and reusability.[7][10]
Table 3: Quantitative Data for Enzymatic Synthesis of this compound
| Parameter | Value | Method | Reference |
| Reaction Temperature | 25 - 60 °C | Esterification / Alcoholysis | [10] |
| Enzyme | Candida antarctica lipase B (Novozym 435), Rhizomucor miehei lipase | Esterification / Alcoholysis | [7][10] |
| Molar Ratio (Glycerol:Stearic Acid) | 1:1 to 8:1 | Esterification | [7][12][13] |
| Enzyme Load | 4% - 20% (w/w) | Esterification | [7][12] |
| Reaction Medium | Solvent-free or Organic Solvents (e.g., tert-butyl alcohol) | Esterification | [7][10] |
| Stearic Acid Conversion | up to 98% | Esterification | |
| This compound Selectivity | up to 91% | Esterification | |
| This compound Yield | ~80% | Esterification | [12] |
-
Reaction Setup: In a temperature-controlled reactor, combine stearic acid and glycerol. A molar excess of glycerol is often used to shift the equilibrium towards monoglyceride formation.
-
Solvent (Optional): Add a suitable organic solvent, such as tert-butyl alcohol, which can improve substrate solubility and favor monoester synthesis.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture. An enzyme load of 10-20% (by weight of substrates) is common.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 10-24 hours). The progress can be monitored using techniques like HPLC.
-
Enzyme Removal: Once the reaction is complete, filter the mixture to remove the immobilized lipase for potential reuse.
-
Purification: If a solvent was used, remove it by vacuum distillation. The crude product can be further purified by crystallization from a solvent mixture (e.g., hexane (B92381) and ethanol) to isolate the this compound.
References
- 1. Glycerol monostearate - Wikipedia [en.wikipedia.org]
- 2. GLYCEROL MONOSTEARATE (GMS) - Ataman Kimya [atamanchemicals.com]
- 3. Monoglyceride - Wikipedia [en.wikipedia.org]
- 4. digitalxplore.org [digitalxplore.org]
- 5. benchchem.com [benchchem.com]
- 6. Glycerol monostearate - Ataman Kimya [atamanchemicals.com]
- 7. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]
- 8. CN1076187A - The preparation method of high-purity this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Glycerol Monostearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol (B35011) monostearate (GMS) is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and thickening agent.[1] Its efficacy in these applications is largely dictated by its hydrophilic-lipophilic balance (HLB), a measure of the relative affinity of the surfactant for aqueous and oil phases. This technical guide provides a comprehensive overview of the HLB value of glycerol monostearate, including its theoretical and experimental determination, factors influencing its effective value, and its practical implications in formulation development.
Glycerol monostearate is the glycerol ester of stearic acid and is a mixture of monoglycerides, although commercial grades may also contain di- and triglycerides.[2] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic stearic acid tail, allows it to reduce interfacial tension between immiscible liquids, thereby stabilizing emulsions.[3]
The HLB Value of Glycerol Monostearate
The HLB system, developed by Griffin, provides a scale from 0 to 20 to classify surfactants based on their hydrophilicity. Surfactants with low HLB values are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.
Glycerol monostearate is characterized by a low HLB value, typically in the range of 3.8 to 5.4 .[1] This firmly places it in the category of lipophilic emulsifiers, making it an excellent choice for stabilizing W/O emulsions.[4]
Quantitative Data on the HLB of Glycerol Monostearate
The following table summarizes the reported HLB values for glycerol monostearate from various sources.
| Source/Method | Reported HLB Value | Reference |
| Griffin's Method (Calculated) | 3.8 | [5] |
| Typical Range | 3.8 - 5.4 | [1] |
| General Reference | ~3.8 | [4] |
| Refined Grade | 3.8 - 4.2 | [2] |
Determination of the HLB Value
The HLB value of glycerol monostearate can be determined through both theoretical calculations and experimental methods.
Theoretical Calculation: Griffin's Method
For fatty acid esters of polyhydric alcohols like glycerol monostearate, Griffin's method provides a formula based on the saponification and acid numbers of the ester and its constituent fatty acid.[6][7]
Formula:
HLB = 20 * (1 - S / A)
Where:
-
S is the saponification number of the ester (glycerol monostearate).
-
A is the acid number of the fatty acid (stearic acid).
Definitions:
-
Saponification Number (S): The number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of the ester.[6]
-
Acid Number (A): The number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the fatty acid.[6]
Experimental Protocols
This method involves the experimental determination of the saponification number of glycerol monostearate and the acid number of stearic acid, followed by the calculation of the HLB value using Griffin's formula.
Materials:
-
Glycerol monostearate
-
Stearic acid
-
0.5 N Alcoholic Potassium Hydroxide (KOH)
-
0.5 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Phenolphthalein (B1677637) indicator
-
Round bottom flasks (250 mL)
-
Reflux condensers
-
Burettes (50 mL)
-
Pipettes
-
Analytical balance
-
Water bath
Procedure:
Part 1: Determination of Saponification Number (S) of Glycerol Monostearate
-
Accurately weigh approximately 1 g of glycerol monostearate into a 250 mL round bottom flask.
-
Add 25 mL of 0.5 N alcoholic KOH solution to the flask.
-
Prepare a blank by adding 25 mL of 0.5 N alcoholic KOH to another flask without the sample.
-
Connect reflux condensers to both flasks and heat on a boiling water bath for 1 hour.[7]
-
Allow the flasks to cool to room temperature.
-
Add a few drops of phenolphthalein indicator to each flask.
-
Titrate the excess KOH in both the sample and blank flasks with standardized 0.5 N HCl until the pink color disappears.[8]
-
Record the volumes of HCl used for the sample (V_sample) and the blank (V_blank).
Calculation of Saponification Number (S):
S = [(V_blank - V_sample) * N_HCl * 56.1] / W_GMS
Where:
-
V_blank = Volume of HCl used for the blank (mL)
-
V_sample = Volume of HCl used for the sample (mL)
-
N_HCl = Normality of the HCl solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W_GMS = Weight of glycerol monostearate taken (g)
Part 2: Determination of Acid Number (A) of Stearic Acid
-
Accurately weigh approximately 0.5 g of stearic acid into a conical flask.
-
Add 50 mL of a neutralized solvent mixture (equal volumes of ethanol and diethyl ether, neutralized with 0.1 N NaOH to a faint pink endpoint with phenolphthalein).
-
Gently warm the flask to dissolve the stearic acid.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 N NaOH until a permanent faint pink color is obtained.[9]
-
Record the volume of NaOH used (V_NaOH).
Calculation of Acid Number (A):
A = (V_NaOH * N_NaOH * 56.1) / W_SA
Where:
-
V_NaOH = Volume of NaOH used (mL)
-
N_NaOH = Normality of the NaOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W_SA = Weight of stearic acid taken (g)
Part 3: Calculation of HLB Value
Using the experimentally determined values of S and A, calculate the HLB value using Griffin's formula:
HLB = 20 * (1 - S / A)
The PIT method is primarily suited for ethoxylated non-ionic surfactants where the hydrophilicity of the ethylene (B1197577) oxide chains is temperature-dependent. For a non-ethoxylated surfactant like glycerol monostearate, a direct PIT measurement is not standard. However, the principle can be adapted to determine the required HLB of an oil phase using a blend of GMS and a high-HLB emulsifier.
Principle: The temperature at which an oil-in-water emulsion inverts to a water-in-oil emulsion is the Phase Inversion Temperature. This inversion is often accompanied by a sharp decrease in conductivity.[10] By preparing a series of emulsions with a fixed oil phase and varying the ratio of a low-HLB emulsifier (like GMS) to a high-HLB emulsifier, one can identify the emulsifier blend that produces the most stable emulsion at a given temperature. This blend's calculated HLB is considered the required HLB for that oil phase.
A more practical approach for GMS involves preparing a series of emulsions and observing their stability.
Materials:
-
Glycerol monostearate (low HLB)
-
A high HLB emulsifier (e.g., Polysorbate 80, HLB = 15)
-
Oil phase to be emulsified
-
Distilled water
-
Beakers
-
Homogenizer or high-shear mixer
-
Graduated cylinders
Procedure:
-
Calculate the required HLB of the oil phase from literature values or by estimation.
-
Prepare a series of emulsifier blends by mixing glycerol monostearate and the high-HLB emulsifier in different proportions to achieve a range of HLB values around the estimated required HLB. The HLB of the blend is calculated as follows: HLB_blend = (w_GMS * HLB_GMS) + (w_highHLB * HLB_highHLB) where 'w' is the weight fraction of each emulsifier.
-
For each emulsifier blend, prepare an emulsion with a fixed oil-to-water ratio (e.g., 20:80).
-
Heat the oil and water phases separately to a temperature above the melting point of GMS (e.g., 70-75 °C).
-
Add the emulsifier blend to the oil phase and stir until dissolved.
-
Slowly add the water phase to the oil phase while homogenizing.
-
Continue homogenization for a set period (e.g., 5-10 minutes).
-
Allow the emulsions to cool to room temperature.
-
Observe the stability of the emulsions over time (e.g., 24 hours, 1 week) by monitoring for creaming, coalescence, or phase separation.
-
The HLB of the emulsifier blend that produces the most stable emulsion is considered the required HLB for that specific oil phase and formulation.
Factors Influencing the Effective HLB of Glycerol Monostearate
The nominal HLB value of glycerol monostearate is a useful starting point, but its effective performance in an emulsion is influenced by several factors.
-
Purity of Glycerol Monostearate: Commercial GMS contains varying amounts of di- and triglycerides, which are more lipophilic and can lower the effective HLB of the material.[2] Higher purity monoglyceride will have a more consistent and slightly higher HLB.
-
Nature of the Oil Phase: The required HLB for a stable emulsion depends on the polarity and chemical structure of the oil phase.[11] Different oils will require different effective HLB values from the emulsifier system for optimal stability. Generally, more polar oils require a higher HLB emulsifier.
-
Temperature: Temperature can influence the solubility of GMS and the overall stability of the emulsion. For GMS, which exists in different polymorphic forms, temperature can affect its crystalline structure at the oil-water interface, thereby influencing emulsion stability.[12][13]
-
pH: The pH of the aqueous phase can affect the stability of emulsions stabilized by GMS, particularly in the presence of co-emulsifiers that may have ionizable groups.[14][15][16] Self-emulsifying grades of GMS can be incompatible with acidic substances.[17]
-
Presence of Co-emulsifiers and Other Excipients: GMS is often used in combination with other emulsifiers to achieve the desired HLB for a specific formulation. The interaction between GMS and co-emulsifiers will determine the overall effective HLB of the system.
Mandatory Visualizations
Caption: Relationship between GMS structure and its HLB value.
Caption: Workflow for HLB determination by the saponification method.
Conclusion
The hydrophilic-lipophilic balance is a critical parameter for the effective application of glycerol monostearate in pharmaceutical and other formulations. With a typical HLB value in the range of 3.8 to 5.4, GMS is a highly effective lipophilic emulsifier, particularly suited for water-in-oil emulsions. A thorough understanding of the methods for determining its HLB value, as well as the factors that can influence its performance in a formulation, is essential for researchers and drug development professionals. By carefully considering the purity of the GMS, the nature of the oil phase, temperature, pH, and the presence of other excipients, formulators can optimize the stability and performance of their emulsion systems.
References
- 1. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]
- 2. yourcosmeticchemist.com [yourcosmeticchemist.com]
- 3. spellorganics.com [spellorganics.com]
- 4. Glyceryl Monostearate | American Society of Baking [asbe.org]
- 5. Tizra Reader [library.scconline.org]
- 6. To determine the HLB number of a surfactant by saponification method | PPTX [slideshare.net]
- 7. pharmajournal.net [pharmajournal.net]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. PIT deviation for fast and accurate measure of HLB ⋅ Gattefossé [gattefosse.com]
- 11. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of optimum processing temperature for transformation of glyceryl monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pH and stability of the α-gel phase in glycerol monostearate–water systems using sodium stearoyl lactylate and sodium stearate as the co-emulsifier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pH and stability of the α-gel phase in glycerol monostearate–water systems using sodium stearoyl lactylate and sodium stearate as the co-emulsifier | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. phexcom.com [phexcom.com]
Methodological & Application
Application Notes and Protocols for the Formulation of Solid Lipid Nanoparticles (SLNs) using Glycerol Monostearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering a stable and biocompatible alternative to traditional carriers like liposomes and polymeric nanoparticles. Composed of a solid lipid core stabilized by surfactants, SLNs are particularly well-suited for the encapsulation of lipophilic drugs, enhancing their bioavailability and enabling controlled release. Glycerol (B35011) monostearate (GMS), a biodegradable and biocompatible lipid generally recognized as safe (GRAS), is a widely used matrix material for SLN formulations due to its ability to form a stable solid core.
These application notes provide detailed protocols for the preparation and characterization of GMS-based SLNs, along with comparative data to guide formulation development.
Experimental Protocols
Preparation of Glycerol Monostearate (GMS) SLNs
Several methods can be employed to prepare GMS SLNs. The choice of method often depends on the properties of the drug to be encapsulated and the desired characteristics of the nanoparticles. Below are detailed protocols for three common methods: High-Pressure Homogenization (Hot and Cold), Solvent Emulsification-Evaporation, and Microemulsion.
a) High-Pressure Homogenization (HPH) Method
HPH is a reliable and widely used technique for producing SLNs with a narrow particle size distribution.
i. Hot High-Pressure Homogenization Protocol
This method is suitable for thermostable drugs.
-
Step 1: Preparation of the Lipid Phase. Melt the glycerol monostearate (GMS) by heating it to 5-10°C above its melting point (approximately 65-75°C). Dissolve the lipophilic drug in the molten GMS with continuous stirring to ensure a homogeneous mixture.
-
Step 2: Preparation of the Aqueous Phase. Dissolve a suitable surfactant (e.g., Poloxamer 188, Tween 80) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.
-
Step 3: Formation of the Pre-emulsion. Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.[1]
-
Step 4: High-Pressure Homogenization. Immediately subject the hot pre-emulsion to high-pressure homogenization. Typically, 3-5 homogenization cycles at a pressure of 500-1500 bar are sufficient.[2] The temperature should be maintained above the melting point of GMS throughout this process.
-
Step 5: Cooling and Solidification. Cool the resulting hot nanoemulsion to room temperature or below. This allows the lipid to recrystallize and form solid lipid nanoparticles.
ii. Cold High-Pressure Homogenization Protocol
This method is advantageous for thermolabile drugs.
-
Step 1: Preparation of the Drug-Lipid Mixture. Dissolve the drug in the molten GMS.[3]
-
Step 2: Solidification and Milling. Rapidly cool the drug-lipid mixture using liquid nitrogen or dry ice to solidify the lipid and ensure a homogeneous distribution of the drug.[4] Grind the solidified mixture to obtain microparticles (typically in the range of 50-100 µm).
-
Step 3: Dispersion in Aqueous Phase. Disperse the lipid microparticles in a cold aqueous solution containing a surfactant.[3]
-
Step 4: High-Pressure Homogenization. Homogenize the cold dispersion using a high-pressure homogenizer. The cavitation forces will break down the lipid microparticles into nanoparticles.
b) Solvent Emulsification-Evaporation Method
This technique is also suitable for thermolabile drugs as it avoids high temperatures.[5]
-
Step 1: Preparation of the Organic Phase. Dissolve GMS and the drug in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).[6]
-
Step 2: Emulsification. Add the organic phase to an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188). Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.[7]
-
Step 3: Solvent Evaporation. Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator. The removal of the solvent leads to the precipitation of the lipid, forming SLNs.[6]
-
Step 4: Purification. The resulting SLN dispersion can be washed and concentrated by ultracentrifugation if required.
c) Microemulsion Method
This method involves the formation of a thermodynamically stable microemulsion, which is then used as a template to produce SLNs.[2]
-
Step 1: Formation of the Microemulsion. Melt the GMS at a temperature above its melting point (e.g., 70°C).[8] Separately, prepare an aqueous phase containing a surfactant (e.g., Polysorbate 20) and a co-surfactant (e.g., butanol), and heat it to the same temperature.[2] Mix the lipid and aqueous phases with gentle stirring until a clear, transparent microemulsion is formed. The drug can be dissolved in either the lipid or aqueous phase depending on its solubility.
-
Step 2: SLN Formation. Disperse the hot microemulsion into cold water (2-10°C) under gentle stirring.[8] The typical volume ratio of the hot microemulsion to cold water is between 1:25 and 1:50.[2] The rapid cooling and dilution cause the lipid to precipitate, forming SLNs with a narrow size distribution.
Characterization of GMS SLNs
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the SLN formulation.
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS) for particle size and PDI, and Electrophoretic Light Scattering (ELS) for zeta potential.[9]
-
Protocol:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.[7]
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the sample holder of the DLS instrument (e.g., Malvern Zetasizer).
-
Equilibrate the sample to the desired temperature (typically 25°C).
-
Perform the measurement. For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. For zeta potential, an electric field is applied, and the particle velocity is measured to determine the electrophoretic mobility and subsequently the zeta potential.[7]
-
Perform measurements in triplicate for each sample.
-
b) Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
-
Method: Indirect method involving the separation of free drug from the SLN dispersion followed by quantification of the free drug.
-
Protocol:
-
Separate the unencapsulated drug from the SLN dispersion. This can be achieved by ultracentrifugation, where the SLNs are pelleted, and the supernatant contains the free drug.[10]
-
Quantify the amount of free drug in the supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[10]
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
c) Morphological Examination
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Protocol:
-
Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.
-
Allow the sample to air dry.
-
For TEM, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast, if necessary.
-
Observe the morphology, shape, and size of the nanoparticles under the microscope.
-
d) In Vitro Drug Release Study
-
Method: Dialysis bag diffusion technique.[11]
-
Protocol:
-
Transfer a known amount of the drug-loaded SLN dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO), ensuring the MWCO is small enough to retain the SLNs but allows the free drug to diffuse.[11]
-
Seal the dialysis bag and immerse it in a receptor medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[12] The volume of the receptor medium should be sufficient to maintain sink conditions.
-
At predetermined time intervals, withdraw aliquots of the receptor medium and replace them with an equal volume of fresh medium to maintain a constant volume.[11]
-
Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Data Presentation
The following tables summarize typical quantitative data for GMS SLNs formulated with various drugs and preparation methods.
Table 1: Physicochemical Properties of GMS SLNs Prepared by Different Methods
| Preparation Method | Drug | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Hot Homogenization | Docetaxel | - | ~100 | Low | - | Excellent | [13][14] |
| Hot Homogenization | Saquinavir | Phospholipon® 90 H, Tween 20 | 89.81 ± 2.64 | 0.311 ± 0.07 | -26.98 ± 1.19 | 86.52 ± 0.53 | [11] |
| Hot Homogenization | Ramipril | Poloxamer 188 (2.0%) | >300 | - | - | 81.22 | [12] |
| Solvent Emulsification | Paclitaxel | Brij 97, Soya-lecithin | 63 ± 5.77 | 0.272 ± 0.02 | - | 94.58 | [7] |
| Solvent Emulsification | Rifampicin | Polysorbate 80 | 49 | 0.31 | - | 68.7 | [6] |
| Microemulsion | Rifampicin | Poloxamer 188 | <200 | Good | - | Good | [15] |
Note: "-" indicates data not specified in the cited source.
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the preparation and characterization of GMS SLNs.
Caption: Workflow for GMS SLN Preparation and Characterization.
Logical Relationships in SLN Formulation
The properties of the final SLN formulation are influenced by various formulation and process parameters.
Caption: Influence of Formulation Parameters on SLN Properties.
Example Signaling Pathway for an Encapsulated Drug
As SLNs are drug carriers, the relevant signaling pathway is that of the encapsulated drug. The following is a simplified representation of the mechanism of action for Paclitaxel, a common anti-cancer drug that can be formulated in SLNs.
Caption: Simplified Mechanism of Action for Paclitaxel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. scispace.com [scispace.com]
- 7. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Measurements of particle size, PDI and zeta potential [bio-protocol.org]
- 10. pharmascholars.com [pharmascholars.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. mdpi.com [mdpi.com]
- 13. Development and optimization of solid lipid nanoparticle formulation for ophthalmic delivery of chloramphenicol using a Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
Application Notes and Protocols for Monostearin as a Matrix in Controlled Drug Release Studies
Introduction
Monostearin (B1671896), also known as glyceryl monostearate (GMS), is a monoglyceride of stearic acid.[1] It is a biocompatible and biodegradable lipid excipient widely utilized in the pharmaceutical industry for the formulation of various drug delivery systems.[2][3] Its hydrophobic nature makes it an excellent candidate for creating matrices that can control the release of therapeutic agents.[4][5][6] this compound-based matrices can be formulated into solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and matrix tablets to achieve sustained and targeted drug delivery.[7][8][9] These systems offer advantages such as improved drug stability, enhanced bioavailability of poorly soluble drugs, and the potential for reduced dosing frequency.[9][10]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a matrix for controlled drug release studies.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H42O4 | [1] |
| Molecular Weight | 358.6 g/mol | [1] |
| Appearance | White to off-white waxy solid | [1] |
| Solubility | Insoluble in water; soluble in hot organic solvents and oils. | [1] |
| Melting Point | Approximately 57-65 °C | [11] |
Applications in Controlled Drug Release
This compound can be employed to formulate various controlled-release drug delivery systems:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids.[9] this compound provides a solid lipid core where the drug is encapsulated, leading to a controlled release profile.[12] The release mechanism is often diffusion-controlled.[9][12]
-
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids.[7] The incorporation of a liquid lipid into the this compound matrix creates imperfections in the crystal lattice, which can increase drug loading capacity and modulate the release rate.[7]
-
Matrix Tablets: In this system, the drug is homogeneously dispersed within a solid this compound matrix.[4] The release of the drug is primarily governed by the erosion of the matrix and/or diffusion of the drug through the lipid matrix.[4][8]
Quantitative Data from this compound-Based Drug Release Studies
The following tables summarize quantitative data from various studies on this compound-based controlled release systems.
Table 1: Physicochemical Characteristics of this compound-Based Nanoparticles
| Formulation | Model Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| GMS-based SLNs | Docetaxel | ~100-200 | < 0.3 | > 98% | [13] |
| GMS-based NLCs | Clobetasol Propionate | Not Specified | Not Specified | Improved with liquid lipid | [7] |
| Chitosan (B1678972) & GMS LPHNPs | Itraconazole (B105839) | Not Specified | Not Specified | Not Specified | [10] |
| GMS-based SLNs | Dibenzoyl Peroxide | 194.6 ± 5.03 to 406.6 ± 15.2 | Not Specified | 80.5 ± 9.45 | |
| GMS-based SLNs | Erythromycin Base | 220 ± 6.2 to 328.34 ± 2.5 | Not Specified | 94.6 ± 14.9 | |
| GMS-based SLNs | Triamcinolone Acetonide | 227.3 ± 2.5 to 480.6 ± 24 | Not Specified | 96 ± 11.5 | |
| GMS & Stearic Acid Vesicles | Ciprofloxacin HCl | 1000-3000 | Not Specified | 13 ± 3% (pH 5.5), 32 ± 4.2% (pH 9.5) | [11] |
Table 2: In Vitro Drug Release from this compound-Based Formulations
| Formulation | Model Drug | Release Conditions | Cumulative Release | Time (hours) | Reference |
| GMS-based SLNs | Docetaxel | Not Specified | 68% | 24 | [9][12] |
| Chitosan & GMS LPHNPs | Itraconazole | pH 1.2 (0.1 N HCl) | 23.3% | 2 | [10] |
| Chitosan & GMS LPHNPs | Itraconazole | pH 7.4 (Phosphate Buffer) | 90.2% | 12 | [10] |
| GMS & Stearic Acid Vesicles | Ciprofloxacin HCl | Not Specified | 95.8% (VES-1c) | 24 | [11] |
| GMS & Stearic Acid Vesicles | Ciprofloxacin HCl | Not Specified | 82.3% (VES-2c) | 24 | [11] |
| GMS Matrix Tablets | Ciprofloxacin HCl | 0.1 N HCl | Release rate retarded with increasing GMS | Not Specified | [4] |
| GMS Matrix Tablets | Theophylline | pH 6.8 Buffer | Rate and extent of release reduced with 50% GMS | 8 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot Melt Encapsulation
This protocol describes the preparation of SLNs using a method that avoids organic solvents.[9]
Materials:
-
Glyceryl Monostearate (GMS)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
Water bath or heating mantle
-
High-speed homogenizer
-
Magnetic stirrer
-
Beakers
Procedure:
-
Preparation of Lipid Phase:
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.[13]
-
-
Emulsification:
-
Disperse the hot lipid phase into the hot aqueous phase under high-speed homogenization.[13]
-
Continue homogenization for a specified period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Cool the emulsion to room temperature while stirring. This allows the lipid to recrystallize and form solid nanoparticles.
-
Protocol 2: Preparation of this compound-Based Matrix Tablets by Melt Fusion
This protocol is suitable for preparing matrix tablets where the drug is dispersed in a molten lipid that solidifies upon cooling.[8]
Materials:
-
Glyceryl Monostearate (GMS)
-
Active Pharmaceutical Ingredient (API)
-
Other excipients as required (e.g., fillers, binders)
Equipment:
-
Hot plate or water bath
-
Molds for tablets
-
Spatula
Procedure:
-
Melting:
-
Melt the GMS on a hot plate or in a water bath at a temperature above its melting point.
-
-
Drug Dispersion:
-
Disperse the API and any other excipients into the molten GMS with continuous stirring until a homogenous mixture is obtained.
-
-
Molding:
-
Pour the molten mixture into tablet molds.
-
-
Solidification:
-
Allow the mixture to cool and solidify at room temperature.
-
-
Ejection:
-
Once solidified, eject the tablets from the molds.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a general method for evaluating the drug release from this compound-based formulations using a dialysis bag method, suitable for nanoparticles, or a USP dissolution apparatus for tablets.
Materials and Equipment:
-
Phosphate buffer (pH 7.4) or other relevant release medium (e.g., 0.1 N HCl)
-
Dialysis tubing (for nanoparticles) with an appropriate molecular weight cut-off
-
USP Dissolution Apparatus (Type II - Paddle) for tablets
-
Shaking water bath or incubator
-
UV-Vis Spectrophotometer or HPLC for drug quantification
-
Syringes and filters
Procedure for Nanoparticles (Dialysis Bag Method):
-
Preparation:
-
Accurately measure a specific volume of the nanoparticle suspension and place it into a pre-soaked dialysis bag.
-
Securely close both ends of the dialysis bag.
-
-
Release Study:
-
Immerse the dialysis bag in a known volume of release medium maintained at 37°C in a shaking water bath.
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot of the release medium.
-
Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Filter the collected samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Procedure for Matrix Tablets (USP Apparatus II):
-
Setup:
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the release medium.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Set the paddle rotation speed (e.g., 50 or 100 rpm).
-
-
Tablet Introduction:
-
Place one tablet in each vessel.
-
-
Sampling:
-
At specified time points, withdraw samples from the dissolution vessels.
-
Replace the withdrawn volume with fresh medium.
-
-
Analysis:
-
Filter the samples and determine the drug concentration using a suitable analytical technique.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[4][10]
Conclusion
This compound is a versatile lipid excipient for developing controlled-release drug delivery systems. By selecting the appropriate formulation strategy—such as SLNs, NLCs, or matrix tablets—and manufacturing process, the release profile of a wide range of APIs can be effectively modulated. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and evaluate this compound-based matrices for their specific drug delivery applications.
References
- 1. This compound | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physicochemical characterization of solid lipid nanoparticles comprised of glycerol monostearate and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characteristics of this compound nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synchronized and sustained release of multiple components in silymarin from erodible glyceryl monostearate matrix system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel | Bentham Science [eurekaselect.com]
- 13. benchchem.com [benchchem.com]
Application of Glycerol Monostearate in Oral Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol (B35011) monostearate (GMS) is a versatile and widely utilized excipient in the pharmaceutical industry, particularly in the development of oral drug delivery systems.[1][2] As a monoglyceride of stearic acid, GMS is a biocompatible and biodegradable lipid that is generally recognized as safe (GRAS).[3] Its amphiphilic nature, arising from a hydrophilic glycerol head and a lipophilic stearic acid tail, allows it to self-assemble into various structures, making it a valuable component in a range of oral dosage forms.[3][4] This document provides detailed application notes and protocols for the use of glycerol monostearate in oral drug delivery, focusing on its role in solid lipid nanoparticles (SLNs), sustained-release matrix tablets, and self-emulsifying drug delivery systems (SEDDS).
Physicochemical Properties and Rationale for Use in Oral Drug Delivery
Glycerol monostearate's utility in oral drug delivery is underpinned by its key physicochemical properties:
-
Lipophilicity: The long stearic acid chain imparts a lipophilic character, enabling the solubilization of poorly water-soluble drugs.
-
Amphiphilicity: The presence of both hydrophilic and lipophilic moieties allows GMS to act as an emulsifier and stabilizer in lipid-based formulations.[3]
-
Solid State at Room Temperature: With a melting point of approximately 58-68°C, GMS can be used to form solid dosage forms, such as tablets and the solid matrix of nanoparticles.
-
Biocompatibility and Biodegradability: GMS is a naturally occurring substance in the body, ensuring its safety and metabolic compatibility.[4]
These properties collectively contribute to GMS's ability to enhance drug solubility, improve oral bioavailability, and provide controlled or sustained drug release.
Applications in Oral Drug Delivery Systems
Solid Lipid Nanoparticles (SLNs)
Glycerol monostearate is a primary lipid used in the formulation of SLNs, which are colloidal drug carriers with a solid lipid core. SLNs offer several advantages for oral drug delivery, including enhanced bioavailability of poorly soluble drugs, protection of labile drugs from degradation, and controlled release.
Quantitative Data for GMS-Based SLNs
| Drug | GMS Concentration (% w/w) | Surfactant(s) | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Bioavailability Enhancement | Reference(s) |
| Efavirenz (B1671121) | - | Tween 80 | 124.5 ± 3.2 | 86 | - | 5.32-fold increase in Cmax, 10.98-fold increase in AUC | [5] |
| Lopinavir | - | Glycerol Monostearate (as surfactant) | - | - | - | 4.52-fold higher than suspension | [6] |
| Dibenzoyl Peroxide | 10 | Tween 80 (5%), Lecithin (1%) | 194.6 - 406.6 | 80.5 ± 9.45 | 0.805 ± 0.093 | - | |
| Erythromycin Base | 10 | Tween 80 (5%), Lecithin (1%) | 220 - 328.34 | 94.6 ± 14.9 | 0.946 ± 0.012 | - | |
| Triamcinolone Acetonide | 10 | Tween 80 (5%), Lecithin (1%) | 227.3 - 480.6 | 96 ± 11.5 | 0.96 ± 0.012 | - |
Experimental Protocol: Preparation of GMS-Based SLNs by High-Shear Homogenization
This protocol describes the preparation of drug-loaded SLNs using a hot homogenization technique.
Materials:
-
Glycerol Monostearate (GMS)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., Lecithin)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
-
Beakers
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the required amount of GMS and place it in a beaker.
-
Heat the GMS on a water bath to 5-10°C above its melting point until it is completely molten.
-
Accurately weigh the API and dissolve or disperse it in the molten GMS with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Accurately weigh the surfactant and co-surfactant and dissolve them in a separate beaker containing purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-10 minutes) to form a hot oil-in-water (o/w) emulsion.
-
-
Nanoparticle Formation:
-
Cool the hot emulsion to room temperature under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
The resulting SLN dispersion can be characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
-
Sustained-Release Matrix Tablets
Glycerol monostearate can be used as a hydrophobic matrix-forming agent in tablets to achieve sustained drug release. The melt granulation technique is often employed for this purpose.
Quantitative Data for GMS-Based Sustained-Release Tablets
| Drug | GMS Concentration (% w/w) | Other Excipients | In Vitro Release Profile | Reference(s) |
| Theophylline | 20 | HPMC K4M (30%) | ~60-80% release in 24 hours | [4] |
| Theophylline | - | - | Absolute bioavailability of 46% | [7] |
| Ciprofloxacin HCl | Varied | HPMC | Release rate decreased with increasing GMS concentration | [8] |
Experimental Protocol: Preparation of Sustained-Release Matrix Tablets by Melt Granulation
This protocol details the preparation of sustained-release tablets using a high-shear mixer for melt granulation.[1]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Glycerol Monostearate (GMS)
-
Hydrophilic polymer (e.g., HPMC)
-
Other tableting excipients (e.g., lubricant, glidant)
Equipment:
-
High-shear mixer with a heating jacket
-
Sieves
-
Tablet press
Procedure:
-
Blending:
-
Accurately weigh the API, GMS, and HPMC and place them in the bowl of the high-shear mixer.
-
Mix the powders at a low impeller speed for 5-10 minutes to ensure a homogenous blend.
-
-
Melt Granulation:
-
While mixing, heat the powder blend using the heating jacket to a temperature above the melting point of GMS.
-
Increase the impeller speed to facilitate the granulation process. The molten GMS will act as a binder, causing the powder particles to agglomerate into granules.
-
-
Cooling and Sizing:
-
Turn off the heating and continue mixing at a low speed until the granules have cooled and solidified.
-
Discharge the granules from the mixer and pass them through a suitable sieve to obtain a uniform granule size.
-
-
Lubrication and Compression:
-
Add a lubricant (e.g., magnesium stearate) and a glidant (e.g., colloidal silicon dioxide) to the granules and blend for a short period (e.g., 2-5 minutes).
-
Compress the lubricated granules into tablets using a tablet press with appropriate tooling.
-
-
Characterization:
-
Evaluate the prepared tablets for hardness, friability, weight variation, drug content, and in vitro drug release using a USP dissolution apparatus.
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
Glycerol monostearate, particularly its self-emulsifying grade (GMS-SE), can be used as a lipid component and emulsifier in SEDDS.[7] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.
Experimental Protocol: Formulation and Evaluation of GMS-Based SEDDS
This protocol outlines the steps for developing and characterizing a GMS-based SEDDS formulation.[9]
Materials:
-
Glycerol Monostearate (or GMS-SE)
-
Oil (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol, PEG 400)
-
Active Pharmaceutical Ingredient (API)
Equipment:
-
Vortex mixer
-
Magnetic stirrer
-
Water bath
-
Particle size analyzer
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Excipient Screening:
-
Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation of Drug-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the API to the mixture and vortex or stir until the drug is completely dissolved.
-
-
Characterization of SEDDS:
-
Self-Emulsification Time: Add a known amount of the SEDDS formulation to a specified volume of water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size and PDI: Dilute the SEDDS with water and measure the droplet size and PDI using a particle size analyzer.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a USP dissolution apparatus to evaluate the drug release profile from the SEDDS.
-
Mechanism of Bioavailability Enhancement
Glycerol monostearate-based oral drug delivery systems can enhance the oral bioavailability of poorly soluble drugs through several mechanisms, primarily related to lipid absorption pathways in the small intestine.
When a GMS-based formulation reaches the small intestine, it is emulsified by bile salts into mixed micelles or nanodroplets. These are then taken up by the enterocytes. Inside the enterocytes, the lipid components, including GMS and the dissolved drug, are re-esterified and incorporated into chylomicrons. These chylomicrons are then transported through the lymphatic system, bypassing the hepatic first-pass metabolism, which is a major barrier for many orally administered drugs. This lymphatic transport mechanism can significantly increase the oral bioavailability of lipophilic drugs.
Conclusion
Glycerol monostearate is a highly valuable and versatile excipient for the development of oral drug delivery systems. Its favorable physicochemical properties and safety profile make it an excellent choice for formulating solid lipid nanoparticles, sustained-release matrix tablets, and self-emulsifying drug delivery systems. By leveraging the protocols and understanding the mechanisms outlined in these application notes, researchers and drug development professionals can effectively utilize glycerol monostearate to enhance the solubility, bioavailability, and therapeutic efficacy of a wide range of drug candidates.
References
- 1. Preparation of sustained release hydrophilic matrices by melt granulation in a high-shear mixer. [sites.ualberta.ca]
- 2. Effect of the monostearate/monopalmitate ratio on the oral release of active agents from monoacylglycerol organogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [helda.helsinki.fi]
- 5. Enhanced oral bioavailability of efavirenz by solid lipid nanoparticles: in vitro drug release and pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. phexcom.com [phexcom.com]
- 8. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Stable Oil-in-Water (O/W) Emulsions with Monostearin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oil-in-water (O/W) emulsions are colloidal systems where oil droplets are dispersed in a continuous aqueous phase. These systems are fundamental to the formulation of a wide array of products in the pharmaceutical, cosmetic, and food industries. The inherent instability of immiscible liquids requires the use of emulsifying agents to prevent phase separation.
Glyceryl monostearate (GMS), also known as monostearin (B1671896), is a non-ionic emulsifier derived from the esterification of glycerol (B35011) and stearic acid.[1][2] While its low Hydrophilic-Lipophilic Balance (HLB) value of approximately 3.8 typically makes it more suitable for water-in-oil (W/O) emulsions, it is a highly effective and widely used co-emulsifier and stabilizer in O/W formulations.[1][3][4] When strategically combined with a primary emulsifier that has a high HLB value (typically 8-18), this compound significantly enhances the stability, consistency, and texture of O/W emulsions.[3][5]
These application notes provide a comprehensive guide, including detailed protocols and key formulation data, for creating and characterizing stable oil-in-water emulsions using this compound as a stabilizing agent.
Principle of Action: The Role of this compound in O/W Emulsion Stability
In an O/W emulsion, a primary high-HLB emulsifier is necessary to adequately stabilize the oil droplets within the continuous water phase.[3] this compound, being more lipophilic, works synergistically with the primary emulsifier at the oil-water interface. It intercalates between the molecules of the high-HLB emulsifier, leading to a more tightly packed and rigid interfacial film around the oil droplets.[3] This enhanced film acts as a mechanical barrier that sterically hinders droplet coalescence and reduces interfacial tension, thereby improving emulsion stability.[3][6]
Furthermore, any excess this compound that is not at the interface can form a crystalline network within the oil phase or the continuous aqueous phase as the emulsion cools.[3][6] This network structure increases the viscosity of the emulsion, which slows down the movement of oil droplets and further inhibits creaming and coalescence, contributing significantly to the long-term stability of the formulation.[7][8]
Data Presentation: Formulation Parameters
The stability and physical properties of an O/W emulsion are dependent on the relative concentrations of its components. The following table summarizes the effect of varying this compound concentration in a model O/W emulsion system containing 20% oil phase and 2% high-HLB emulsifier (Polysorbate 80).
| This compound Conc. (% w/w) | Avg. Droplet Size (µm) | Viscosity (cP) | Observations |
| 0.5 | 8.5 ± 0.8 | 25.2 ± 2.1 | Low viscosity, potential for creaming over time. |
| 1.0 | 4.2 ± 0.5 | 15.8 ± 1.5 | Good balance of droplet size and viscosity. |
| 1.5 | 1.5 ± 0.3 | 8.5 ± 1.0 | Smaller droplets, indicating efficient emulsification.[3] |
| 2.0 | 2.8 ± 0.4 | 12.3 ± 1.2 | Slight increase in droplet size, viscosity builds.[3] |
| 2.5 | 5.1 ± 0.6 | 18.9 ± 1.8 | Higher viscosity due to crystal network formation.[3] |
Table adapted from sample data to illustrate formulation principles.[3] Actual results will vary based on the specific oil, primary emulsifier, and processing conditions.
Experimental Protocols
This protocol details the preparation of a 100 g batch of a 20% oil-in-water emulsion stabilized with this compound.[3]
A. Materials and Equipment
-
Oil Phase:
-
Oil (e.g., Mineral Oil, Soybean Oil): 20.0 g
-
This compound (Glyceryl Monostearate): 1.5 g (example concentration)
-
-
Aqueous Phase:
-
Deionized Water: 76.5 g
-
High-HLB Emulsifier (e.g., Polysorbate 80): 2.0 g
-
Preservative (e.g., Phenoxyethanol): (Optional, as required)
-
-
Equipment:
-
Two beakers (250 mL and 100 mL)
-
High-shear homogenizer (e.g., rotor-stator type)
-
Magnetic stirrer and stir bars
-
Heating plate or water bath
-
Weighing balance
-
Thermometer
-
Cooling bath (e.g., ice water)
-
B. Methodology
-
Preparation of Aqueous Phase:
-
In the 250 mL beaker, combine the deionized water and the high-HLB emulsifier (Polysorbate 80).
-
If using a preservative, add it to the aqueous phase.
-
Begin gentle stirring with a magnetic stirrer and heat the phase to 75°C.[3]
-
-
Preparation of Oil Phase:
-
In the separate 100 mL beaker, weigh the oil and the desired amount of this compound.
-
Heat the oil phase to 75°C while stirring to ensure the this compound is completely melted and dissolved.[3]
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while mixing at a moderate speed with the high-shear homogenizer.
-
Once the entire oil phase has been added, increase the homogenization speed (e.g., 5,000-10,000 rpm) and continue mixing for 3-5 minutes to ensure the formation of fine droplets.[3]
-
-
Cooling:
-
Transfer the resulting emulsion to a beaker placed in a cool water bath.
-
Continue to stir the emulsion gently with a magnetic stirrer until it reaches room temperature. This controlled cooling helps in the formation of a stable crystalline network.[3]
-
-
Storage:
-
Transfer the final emulsion to a sealed container and store it for subsequent characterization and stability testing.[3]
-
References
- 1. yourcosmeticchemist.com [yourcosmeticchemist.com]
- 2. addi-group.com [addi-group.com]
- 3. benchchem.com [benchchem.com]
- 4. GLYCEROL MONOSTEARATE (GMS) - Ataman Kimya [atamanchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Glycerol monostearate - Ataman Kimya [atamanchemicals.com]
- 7. Oil in Water Emulsions (O/W) I A&T Formulation Knowledge base [atformulation.com]
- 8. GLYCEROL MONOSTEARATE SE (GMS-SE) - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols for Glycerol Monostearate in Pharmaceutical Tablet Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol (B35011) monostearate (GMS), a monoglyceride of stearic acid, is a versatile and widely utilized excipient in the pharmaceutical industry. Its amphiphilic nature, arising from a hydrophilic glycerol head and a lipophilic stearoyl tail, imparts a range of functional properties that are highly valuable in the formulation of solid oral dosage forms. GMS is available in various grades, with differing ratios of mono-, di-, and triglycerides, which can influence its physical and functional characteristics. This document provides detailed application notes and experimental protocols for the use of glycerol monostearate in pharmaceutical tablet manufacturing, with a focus on its roles as a lubricant, binder, and sustained-release agent.
Physicochemical Properties of Glycerol Monostearate
Glycerol monostearate is a white to off-white, waxy solid, available as a powder, flakes, or beads. Its properties can vary depending on the grade and manufacturer.
| Property | Value |
| Chemical Name | 2,3-Dihydroxypropyl octadecanoate |
| Molecular Formula | C21H42O4 |
| Molecular Weight | 358.56 g/mol |
| Melting Point | 57–65 °C |
| Solubility | Insoluble in water, soluble in ethanol, chloroform, and hot oils |
| HLB Value | Approximately 3.8-5.4 |
Applications in Tablet Manufacturing
Glycerol monostearate serves multiple functions in tablet formulation, primarily as a lubricant, a binder in granulation processes, and a matrix-forming agent for sustained-release applications.
Lubricant in Direct Compression and Granulation
GMS is an effective lubricant, reducing friction between the tablet surface and the die wall during ejection. This prevents sticking and picking issues and ensures a smooth manufacturing process. Unlike some other lubricants, GMS can offer lubrication without significantly compromising tablet hardness or dissolution.[1]
Mechanism of Lubrication:
GMS particles coat the surfaces of other excipients and the active pharmaceutical ingredient (API), forming a boundary layer that reduces friction.
Binder in Hot-Melt Granulation
In hot-melt granulation (HMG), GMS acts as a molten binder. The process involves heating the powder blend with GMS above its melting point, leading to the formation of granules upon cooling and solidification. This solvent-free method is particularly suitable for moisture-sensitive drugs.[2][3]
Hot-Melt Granulation Workflow:
Sustained-Release Matrix Former
GMS is a lipophilic polymer that can be used to formulate sustained-release matrix tablets.[4][5] The hydrophobic nature of the GMS matrix controls the release of the drug by creating a tortuous path for the dissolution medium to penetrate and for the dissolved drug to diffuse out.[6] Increasing the concentration of GMS in the matrix generally leads to a slower drug release rate.[4]
Drug Release Mechanism from GMS Matrix:
Quantitative Data on GMS in Tablet Formulations
The following tables summarize quantitative data on the effect of GMS and other lubricants on tablet properties.
Table 1: Effect of Lubricant Concentration on Tablet Properties
| Lubricant | Concentration (% w/w) | Tablet Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (s) | Reference |
| Magnesium Stearate (B1226849) | 0.25 | - | - | - | [7] |
| 1.0 | Decreased | - | Increased | [8] | |
| 1.5 | 1.42 | - | 23.4 | ||
| Glycerol Dibehenate | 0.5 | - | - | - | [9] |
| 1.0 | - | - | - | [9] | |
| 1.5 | - | - | - | [9] | |
| Sodium Stearyl Fumarate | 2.0 | Higher than MgSt | Lower than MgSt | Faster than MgSt | [10] |
Note: Specific quantitative data for GMS on tablet hardness, friability, and disintegration time in a comparative table is limited in the reviewed literature. The data for magnesium stearate and other lubricants are provided for a general understanding of lubricant effects.
Table 2: Effect of GMS Concentration on Sustained Drug Release
| Formulation Code | Drug:GMS Ratio | % Drug Release at 8 hours | Release Kinetics Model | Reference |
| MG1 | 1:1 | - | - | [11] |
| MG2 | 1:2 | - | - | [11] |
| MG3 | 1:3 | - | - | [11] |
| MG4 | 1:4 | 58.4 | Fickian Diffusion | [11] |
| DC | 1:2 (Direct Compression) | 98.2 | Fickian Diffusion | [11] |
Experimental Protocols
Protocol 1: Preparation of Tablets by Direct Compression
This protocol describes the preparation of tablets using GMS as a lubricant via the direct compression method.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Glycerol Monostearate (lubricant)
-
Diluent (e.g., Microcrystalline Cellulose)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
V-blender or other suitable powder blender
-
Tablet press with appropriate tooling
-
Sieves (e.g., 40-mesh, 60-mesh)
Procedure:
-
Sieving: Pass the API and all excipients, except the lubricant (GMS), through a 40-mesh sieve to ensure uniformity.
-
Pre-lubrication Blending: Transfer the sieved API and excipients (excluding GMS) to a V-blender and blend for 15 minutes.
-
Lubricant Sieving: Pass the GMS through a 60-mesh sieve.
-
Final Blending: Add the sieved GMS to the powder blend in the V-blender and blend for an additional 3-5 minutes. Avoid over-mixing to prevent the formation of a hydrophobic film on the particles, which can negatively impact tablet hardness and dissolution.[8]
-
Tablet Compression: Compress the final blend into tablets using a rotary tablet press at a specified compression force.
-
Evaluation: Evaluate the prepared tablets for weight variation, hardness, thickness, friability, and disintegration time according to standard pharmacopeial methods.
Protocol 2: Preparation of Sustained-Release Matrix Tablets by Wet Granulation
This protocol outlines the preparation of sustained-release matrix tablets using GMS.
Materials and Equipment:
-
API
-
Glycerol Monostearate (matrix former)
-
Binder (e.g., Polyvinylpyrrolidone K30)
-
Granulating fluid (e.g., Isopropyl alcohol)
-
High-shear mixer/granulator or planetary mixer
-
Tray dryer or fluid bed dryer
-
Sieves (e.g., 12-mesh, 16-mesh)
-
Blender
-
Tablet press
Procedure:
-
Dry Mixing: Mix the API and GMS in a high-shear mixer or planetary mixer for 10 minutes.
-
Binder Preparation: Prepare the binder solution by dissolving the binder in the granulating fluid.
-
Wet Massing: Gradually add the binder solution to the powder mixture while mixing until a suitable wet mass is formed (test for cohesiveness by forming a ball that crumbles under slight pressure).[12]
-
Wet Granulation: Pass the wet mass through a 12-mesh sieve to form granules.
-
Drying: Dry the granules in a tray dryer at 40-50°C or in a fluid bed dryer until the desired moisture content is achieved (typically <2%).
-
Dry Screening: Pass the dried granules through a 16-mesh sieve to obtain uniform granule size.
-
Final Blending: Blend the sized granules with any extragranular excipients (e.g., glidant, additional lubricant if needed) for 5 minutes.
-
Tablet Compression: Compress the final granular blend into tablets.
-
Evaluation: Evaluate the tablets for physical properties and perform in-vitro dissolution studies.
Protocol 3: In-Vitro Dissolution Testing for Sustained-Release GMS Matrix Tablets
This protocol describes the dissolution testing of sustained-release tablets formulated with GMS.
Apparatus and Conditions:
-
Apparatus: USP Apparatus 2 (Paddle) or Apparatus 1 (Basket).[13]
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 1.2 for 2 hours, followed by pH 6.8 for the remaining duration to simulate gastrointestinal transit).[14]
-
Temperature: 37 ± 0.5°C.[15]
-
Rotation Speed: 50 or 100 rpm.
Procedure:
-
Place one tablet in each dissolution vessel containing the dissolution medium.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Analyze the release data using various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[16]
Protocol 4: Evaluation of Powder Flow Properties
This protocol is for assessing the effect of GMS on the flowability of a powder blend.
Materials and Equipment:
-
Powder blend with and without GMS
-
Bulk density apparatus
-
Tapped density tester
-
Funnel for angle of repose measurement
Procedure:
-
Bulk Density: Gently pour a known weight of the powder blend into a graduated cylinder and record the volume. Calculate the bulk density (mass/volume).
-
Tapped Density: Place the graduated cylinder containing the powder blend in a tapped density tester and subject it to a specified number of taps (B36270) (e.g., 100, 500, 1250) until the volume is constant. Record the tapped volume and calculate the tapped density.
-
Carr's Index and Hausner Ratio: Calculate Carr's Index and Hausner Ratio using the following formulas:[17]
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
-
Angle of Repose: Allow the powder blend to flow through a funnel onto a flat surface. Measure the height and radius of the powder cone and calculate the angle of repose using the formula: tan(θ) = height/radius.
Interpretation of Flow Properties:
| Flow Character | Carr's Index (%) | Hausner Ratio |
| Excellent | ≤ 10 | 1.00 - 1.11 |
| Good | 11 - 15 | 1.12 - 1.18 |
| Fair | 16 - 20 | 1.19 - 1.25 |
| Passable | 21 - 25 | 1.26 - 1.34 |
| Poor | 26 - 31 | 1.35 - 1.45 |
| Very Poor | 32 - 37 | 1.46 - 1.59 |
| Very, very poor | > 38 | > 1.60 |
Source: USP <1174> Powder Flow
Conclusion
Glycerol monostearate is a multifunctional excipient with significant applications in pharmaceutical tablet manufacturing. Its utility as a lubricant, binder in hot-melt granulation, and a matrix former for sustained-release formulations makes it a valuable tool for pharmaceutical scientists. The selection of the appropriate grade and concentration of GMS is crucial for optimizing tablet properties and achieving the desired drug release profile. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals in the effective utilization of glycerol monostearate in tablet formulations.
References
- 1. pharmalesson.com [pharmalesson.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. scispace.com [scispace.com]
- 6. pharmtech.com [pharmtech.com]
- 7. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. roquette.com [roquette.com]
- 9. mdpi.com [mdpi.com]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. Preparation and Evaluation of Sustained Release Matrix Tablets of Tramadol Hydrochloride Using Glyceryl Palmitostearate | Semantic Scholar [semanticscholar.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 14. Formulation & evaluation of Sustained release matrix tablet | PPTX [slideshare.net]
- 15. fda.gov [fda.gov]
- 16. Formulation and evaluation of controlled release matrix mucoadhesive tablets of domperidone using Salvia plebeian gum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of High-Purity Monostearin in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and characterization of high-purity monostearin (B1671896) (glyceryl monostearate), a critical excipient in pharmaceutical research and development. This compound is widely utilized in the formulation of various drug delivery systems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The purity of this compound is paramount as impurities can impact the stability, efficacy, and safety of the final drug product.
This document outlines both enzymatic and chemical synthesis routes, offering flexibility based on laboratory capabilities and desired product specifications. Furthermore, comprehensive analytical methods for purity assessment are detailed to ensure the synthesized this compound meets the stringent requirements of pharmaceutical research.
Synthesis of High-Purity this compound
The synthesis of high-purity this compound can be broadly categorized into two primary methodologies: enzymatic synthesis and chemical synthesis. Enzymatic methods are often preferred for pharmaceutical applications due to their high selectivity, milder reaction conditions, and the generation of fewer byproducts, leading to a purer end product.[1] Chemical synthesis, while established, typically requires more rigorous purification steps to remove catalysts and byproducts.
Comparison of Synthesis Methods
| Synthesis Method | Catalyst/Reagent | Temperature (°C) | Reaction Time | Typical this compound Content (Pre-purification) | Key Advantages | Key Disadvantages |
| Enzymatic Esterification | Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435) | 60 - 75 | 8 - 24 hours | ~90% | High selectivity, mild conditions, minimal byproducts, environmentally friendly.[2] | Higher catalyst cost, potentially longer reaction times. |
| Chemical Transesterification | Sodium Bicarbonate (NaHCO₃) and Carbon Dioxide (CO₂) | 230 - 260 | 30 minutes | 40 - 60%[3][4] | Low catalyst cost, rapid reaction. | High temperatures, formation of di- and triglycerides, requires extensive purification. |
| Direct Chemical Esterification | Acid or Base Catalyst | 180 - 250 | 2 - 7 hours | 40 - 60% | Readily available catalysts. | High energy consumption, low yield of this compound, significant byproduct formation. |
Experimental Workflow for this compound Synthesis and Analysis
Caption: General workflow for the synthesis, purification, and analysis of high-purity this compound.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of High-Purity this compound
This protocol describes the lipase-catalyzed esterification of stearic acid and glycerol, a method known for producing high-purity this compound under mild conditions.
Materials:
-
Stearic Acid
-
Glycerol
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
tert-Butanol (B103910) (or another suitable organic solvent)
-
Hexane
-
Ethanol
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Vacuum pump
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In the glass reactor, combine stearic acid and glycerol. A molar ratio of 1:4 (stearic acid:glycerol) is recommended.
-
Solvent and Catalyst Addition: Add tert-butanol to the reactor. The addition of a solvent can shift the equilibrium towards product formation. Add Novozym 435 at a concentration of approximately 5% (w/w) of the stearic acid weight.
-
Reaction: Heat the mixture to 60-75°C with continuous stirring. The reaction can be monitored over 8-24 hours.
-
Enzyme Recovery: After the reaction, cool the mixture and recover the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The resulting crude product, which is rich in this compound, can be further purified. One method involves a mild alkali treatment to remove any remaining free fatty acids, followed by recrystallization from a solvent like ethanol. A two-step process involving lipase-assisted esterification followed by mild alkali treatment has been shown to produce this compound with a purity greater than 99 wt%.[5]
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the quantitative analysis of this compound purity.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV or Evaporative Light Scattering Detector (ELSD) |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable ratio of A:B, increasing the proportion of B over time to elute all components. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in isopropanol (B130326) or a similar solvent at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the same solvent to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Calculate the purity of the synthesized this compound by comparing the peak area of the this compound in the sample to the total area of all peaks.
Protocol 3: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities and confirming the structure of the synthesized product after derivatization.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column |
| Injector Temperature | 280°C |
| Oven Program | Initial 150°C for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at 1 mL/min |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Procedure:
-
Derivatization (Silylation):
-
Accurately weigh approximately 5 mg of the this compound sample into a vial.
-
Add 500 µL of pyridine (B92270) and 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify impurities by comparing their peak areas to an internal standard.
Role in Pharmaceutical Research: Signaling Pathways
While this compound is primarily used as an excipient, as a monoacylglycerol, it is structurally related to endogenous signaling molecules. 2-monoacylglycerols, for instance, are key players in the endocannabinoid signaling system.[6] Furthermore, monoacylglycerols can be converted to diacylglycerol (DAG), a crucial second messenger in various cellular signaling pathways.[7] Understanding these potential biological interactions is important for drug development professionals.
Hypothetical Signaling Pathway Involvement of Monoacylglycerols
Caption: Simplified diacylglycerol (DAG) signaling pathway and the potential role of this compound.
References
Application Notes and Protocols for the Characterization of Monostearin-Based Formulations
Introduction
Glyceryl monostearate (GMS), also known as monostearin (B1671896), is a widely utilized lipid excipient in the pharmaceutical industry for the development of various drug delivery systems.[1] Its biocompatibility, biodegradability, and ability to form stable matrices make it an ideal candidate for formulating solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and other sustained-release formulations.[2][3][4] These formulations are particularly advantageous for enhancing the solubility and bioavailability of poorly water-soluble drugs.[5] A thorough physicochemical characterization is paramount to ensure the quality, stability, and in vivo performance of this compound-based drug delivery systems. This document provides detailed application notes and protocols for the key analytical techniques employed in the characterization of these formulations.
Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Application Note:
The particle size and PDI are critical quality attributes of nanoparticle-based drug delivery systems, as they significantly influence the biopharmaceutical properties of the formulation, including drug release rate, stability, and bioavailability. The zeta potential provides an indication of the surface charge of the nanoparticles, which is a key predictor of the stability of the colloidal dispersion. A high absolute zeta potential value generally indicates good physical stability due to electrostatic repulsion between particles. Dynamic Light Scattering (DLS) is a non-invasive, widely used technique for measuring the size distribution and zeta potential of nanoparticles in suspension.[6]
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the this compound-based nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is typically in the range of 0.1 to 1 mg/mL.
-
Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary.
-
-
Instrumentation and Measurement:
-
Use a calibrated DLS instrument (e.g., Malvern Zetasizer).
-
Equilibrate the sample to a controlled temperature, typically 25°C.
-
For particle size and PDI measurement, select the appropriate scattering angle (e.g., 90° or 173°).
-
Perform at least three replicate measurements to ensure reproducibility.
-
For zeta potential measurement, use an appropriate folded capillary cell and apply an electric field. The instrument measures the electrophoretic mobility to calculate the zeta potential.
-
-
Data Analysis:
-
The instrument software calculates the average particle size (Z-average), PDI, and zeta potential.
-
The Z-average represents the intensity-weighted mean hydrodynamic diameter.
-
The PDI is a dimensionless measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for monodisperse populations.
-
Quantitative Data Summary
| Formulation Type | Drug | Particle Size (nm) | PDI | Reference |
| GMS-based SLNs | Dibenzoyl peroxide | 194.6 ± 5.03 to 406.6 ± 15.2 | N/A | [5] |
| GMS-based SLNs | Erythromycin | 220 ± 6.2 to 328.34 ± 2.5 | N/A | [5] |
| GMS-based SLNs | Triamcinolone acetonide | 227.3 ± 2.5 to 480.6 ± 24 | N/A | [5] |
| GMS-based SLNs | Docetaxel | ~100 | Low | [4] |
| GMS-based SLNs with bile salts | Fisetin | ~487 to ~652 | N/A | [7] |
N/A: Not Available in the cited sources.
Workflow for Particle Size and Zeta Potential Analysis
References
- 1. Different Types of Glycerol Monostearate: Properties and Applications [cnchemsino.com]
- 2. Synchronized and sustained release of multiple components in silymarin from erodible glyceryl monostearate matrix system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and characteristics of this compound nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Physicochemical characterization of solid lipid nanoparticles comprised of glycerol monostearate and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unraveling the Polymorphism of Monostearin using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monostearin (B1671896), also known as glycerol (B35011) monostearate (GMS), is a widely used excipient in the pharmaceutical, food, and cosmetic industries. It functions as an emulsifier, stabilizer, and lubricant. The solid-state properties of this compound are critical to its functionality and performance, and these are largely governed by its polymorphic behavior. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit significant variations in their physicochemical properties, including melting point, solubility, stability, and mechanical characteristics. For pharmaceutical formulations, understanding and controlling the polymorphism of excipients like this compound is paramount to ensure product quality, stability, and bioavailability.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can be used to identify and characterize the different polymorphic forms of a substance and to study their transformations. This application note provides a detailed protocol for the analysis of this compound polymorphism using DSC, including data interpretation and visualization of the polymorphic relationships.
Polymorphism of this compound
This compound is known to exist in three primary polymorphic forms: α (alpha), β' (beta-prime), and β (beta). These forms differ in their thermodynamic stability, with the α-form being the least stable and the β-form being the most stable. The transformation between these polymorphs is a critical aspect of this compound's behavior and can be summarized by the following pathway:
α (unstable) → β' (intermediate) → β (stable)
The α-form is typically obtained by rapid cooling of the melt. Over time and with thermal input, it transforms into the more ordered and stable β' and subsequently the β polymorph. Understanding the conditions that promote or inhibit these transformations is crucial for controlling the final solid-state form of this compound in a product.
Quantitative Data on this compound Polymorphs
The different polymorphic forms of this compound can be distinguished by their unique thermal signatures as measured by DSC. The following table summarizes the key thermal properties for the α and β polymorphs. While the β' form is a known intermediate, its isolation for the determination of a distinct melting point and enthalpy of fusion is challenging as it readily transforms to the more stable β form upon heating. Its presence is often inferred from the thermal behavior during heat-treatment studies.[1]
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (ΔHfus) | Notes |
| α-form | ~ 67.9 °C[1] | Not explicitly found in searches | Least stable form, typically formed upon rapid cooling of the melt. |
| β'-form | Intermediate | Not explicitly found in searches | Metastable intermediate in the transformation from α to β form. Its formation is prominent during isothermal holds at temperatures around 50°C.[1][2] |
| β-form | ~ 71.9 °C[1] | Not explicitly found in searches | Most stable polymorphic form. |
Note: The enthalpy of fusion values for the individual, pure polymorphs of this compound were not explicitly available in the surveyed literature. DSC can be used to measure the enthalpy changes associated with the melting of these forms when they are present in a sample.
Experimental Protocols
This section provides a detailed protocol for the DSC analysis of this compound to identify its polymorphic forms and observe their transformations.
Instrumentation and Sample Preparation
-
Instrument : A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.
-
Sample Pans : Standard aluminum pans with lids. Hermetically sealed pans are recommended if there is a possibility of moisture loss.
-
Sample Preparation :
-
Accurately weigh 3-5 mg of high-purity this compound into a DSC pan.
-
Seal the pan using a sample press. Ensure a good seal to prevent any loss of material during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
DSC Method for Observing Polymorphic Transformations
This method is designed to first melt the sample to erase its thermal history, then induce the formation of the unstable α-form, and subsequently observe its transformation to the more stable β' and β forms.
-
Equilibration : Equilibrate the sample at 25°C.
-
First Heating Scan (Erase Thermal History) :
-
Heat the sample from 25°C to 100°C at a rate of 10°C/min. This will melt the this compound and erase its initial crystalline structure.
-
-
Controlled Cooling (Formation of α-form) :
-
Cool the sample from 100°C to 0°C at a rapid rate of 20°C/min. This rapid cooling promotes the crystallization of the metastable α-polymorph.
-
-
Isothermal Hold (Transformation to β'-form) :
-
Hold the sample at 50°C for 60 minutes. Based on literature, this temperature is optimal for promoting the transformation from the α-form to the β-form, with the β'-form being a key intermediate.[1][2] An inflection point in the transformation process at this temperature suggests the prevalence of the β'-form.[2]
-
-
Second Heating Scan (Analysis of Polymorphs) :
-
Heat the sample from 0°C to 100°C at a controlled rate of 5°C/min. This slower heating rate allows for better resolution of the melting endotherms of the different polymorphs that have formed.
-
Data Analysis
-
First Heating Scan : Observe the melting endotherm of the as-received this compound sample.
-
Cooling Scan : Observe the crystallization exotherm, which corresponds to the formation of the α-polymorph.
-
Second Heating Scan :
-
Identify the melting endotherms. The peak around 67.9°C corresponds to the melting of the α-form.[1]
-
The peak around 71.9°C corresponds to the melting of the most stable β-form.[1]
-
An exothermic event prior to the melting of the β-form may be observed, indicating the recrystallization of the melt from the α-form into the more stable β-form.
-
The presence and relative areas of these peaks will depend on the extent of the polymorphic transformations that occurred during the isothermal hold and the subsequent heating scan.
-
-
Enthalpy of Fusion : Integrate the area under the melting endotherms to determine the enthalpy of fusion (ΔHfus) for the polymorphs present.
Visualizing Polymorphic Relationships and Experimental Workflow
Graphviz diagrams are provided to illustrate the logical relationships between the polymorphic forms of this compound and the experimental workflow for their DSC analysis.
References
Application Notes and Protocols: Glycerol Monostearate as a Stabilizer in Amorphous Solid Dispersions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphous solid dispersions (ASDs) represent a key formulation strategy for enhancing the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). By converting a crystalline API into its higher-energy amorphous state and dispersing it within a polymer matrix, significant improvements in dissolution rate and apparent solubility can be achieved. However, the inherent physical instability of the amorphous form, which tends to recrystallize to a more stable, less soluble crystalline form, poses a significant challenge. This document provides detailed application notes and protocols on the use of Glycerol (B35011) Monostelarate (GMS) as a multi-functional excipient in ASDs, acting as a stabilizer, plasticizer, and dissolution enhancer.
Glycerol monostearate, a non-ionic surfactant, is widely recognized for its emulsifying and lubricating properties. In the context of ASDs, GMS can be incorporated as a third component in a ternary solid dispersion (drug-polymer-GMS) to improve processing, enhance stability, and modulate drug release. Its role is particularly prominent in manufacturing processes such as hot-melt extrusion (HME), where it can act as a plasticizer to reduce the processing temperature and melt viscosity, thereby minimizing the thermal degradation of sensitive APIs and polymers.
Mechanism of Action of GMS in Amorphous Solid Dispersions
Glycerol monostearate contributes to the stability and performance of amorphous solid dispersions through several mechanisms:
-
Plasticization: GMS can reduce the glass transition temperature (Tg) of the polymer matrix. This increases the molecular mobility of the polymer chains at a given temperature, which can be beneficial during processing, particularly in hot-melt extrusion. By lowering the processing temperature, the risk of thermal degradation of the drug and polymer is minimized.
-
Inhibition of Crystallization: While not a primary stabilizer in the same way as the polymer matrix, GMS can inhibit the crystallization of the amorphous drug. It can act as a physical barrier to molecular diffusion and crystal growth. Furthermore, by interacting with the drug and/or polymer, it can disrupt the ordered arrangement required for crystal lattice formation.
-
Enhancement of Dissolution: As a surfactant, GMS can improve the wettability of the ASD in the dissolution medium, leading to a faster dissolution rate. It can also contribute to the formation and stabilization of supersaturated solutions of the drug, which is a key mechanism for bioavailability enhancement by ASDs.
Data Presentation
The following tables provide a template for summarizing key quantitative data when formulating and characterizing amorphous solid dispersions containing glycerol monostearate.
Table 1: Formulation Composition of Amorphous Solid Dispersions
| Formulation Code | API (wt%) | Polymer (wt%) | GMS (wt%) | Total (wt%) |
| ASD-01 | 20 | 80 | 0 | 100 |
| ASD-GMS-01 | 20 | 78 | 2 | 100 |
| ASD-GMS-02 | 20 | 75 | 5 | 100 |
| ASD-GMS-03 | 20 | 70 | 10 | 100 |
Table 2: Thermal Analysis of Amorphous Solid Dispersions
| Formulation Code | Glass Transition Temperature (Tg) (°C) | Onset of Recrystallization (°C) | Melting Point of Recrystallized Drug (°C) |
| ASD-01 | Value | Value | Value |
| ASD-GMS-01 | Value | Value | Value |
| ASD-GMS-02 | Value | Value | Value |
| ASD-GMS-03 | Value | Value | Value |
Table 3: Dissolution Profile of Amorphous Solid Dispersions
| Formulation Code | % Drug Released at 15 min | % Drug Released at 30 min | % Drug Released at 60 min | Maximum Supersaturation Ratio |
| Crystalline API | Value | Value | Value | Value |
| ASD-01 | Value | Value | Value | Value |
| ASD-GMS-01 | Value | Value | Value | Value |
| ASD-GMS-02 | Value | Value | Value | Value |
| ASD-GMS-03 | Value | Value | Value | Value |
Table 4: Physical Stability of Amorphous Solid Dispersions (at 40°C/75% RH)
| Formulation Code | Initial State (XRD) | State after 1 month (XRD) | State after 3 months (XRD) | State after 6 months (XRD) |
| ASD-01 | Amorphous | Observation | Observation | Observation |
| ASD-GMS-01 | Amorphous | Observation | Observation | Observation |
| ASD-GMS-02 | Amorphous | Observation | Observation | Observation |
| ASD-GMS-03 | Amorphous | Observation | Observation | Observation |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersions by Hot-Melt Extrusion (HME)
Objective: To prepare a ternary amorphous solid dispersion of a poorly soluble API, a polymer, and GMS using hot-melt extrusion.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Polymer (e.g., PVP VA64, HPMC-AS)
-
Glycerol Monostearate (GMS)
-
Blender (e.g., V-blender)
-
Hot-Melt Extruder with a twin-screw setup
-
Pelletizer or milling equipment
Procedure:
-
Premixing: Accurately weigh the API, polymer, and GMS according to the desired weight percentages (refer to Table 1).
-
Transfer the weighed components to a V-blender and mix for 15-20 minutes to ensure a homogenous physical mixture.
-
Extruder Setup: Set up the hot-melt extruder with a suitable screw configuration (e.g., conveying and kneading elements).
-
Set the temperature profile for the different zones of the extruder barrel. The temperature should be above the glass transition temperature of the polymer but below the degradation temperature of the API and excipients. The addition of GMS may allow for a lower processing temperature compared to a binary ASD.
-
Extrusion: Feed the physical mixture into the extruder at a constant feed rate.
-
Monitor the process parameters such as torque, die pressure, and melt temperature to ensure a stable extrusion process.
-
Collection and Downstream Processing: Collect the extrudate as it exits the die.
-
The extrudate can be pelletized or milled to obtain a powder of a desired particle size.
-
Store the final product in a desiccator at room temperature until further characterization.
Protocol 2: Preparation of Amorphous Solid Dispersions by Spray Drying
Objective: To prepare a ternary amorphous solid dispersion of a poorly soluble API, a polymer, and GMS using spray drying.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Polymer (e.g., PVP K30, Soluplus®)
-
Glycerol Monostearate (GMS)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray Dryer
-
Magnetic stirrer
Procedure:
-
Solution Preparation: Dissolve the API, polymer, and GMS in a suitable organic solvent or solvent mixture. Ensure complete dissolution to form a clear solution. The concentration of the solids in the solution typically ranges from 5-20% (w/v).
-
Spray Dryer Setup: Set the spray dryer parameters, including inlet temperature, atomization gas flow rate, and solution feed rate. The inlet temperature should be sufficient to evaporate the solvent but not cause degradation of the components.
-
Spray Drying: Pump the prepared solution into the spray dryer's atomizer.
-
The atomized droplets are dried in the drying chamber, and the solid particles are collected in the cyclone separator.
-
Post-Drying: The collected powder may require secondary drying under vacuum to remove any residual solvent.
-
Store the final product in a desiccator at room temperature.
Protocol 3: Characterization of Amorphous Solid Dispersions
Objective: To characterize the physical state, thermal properties, and dissolution behavior of the prepared ASDs.
A. X-Ray Powder Diffraction (XRPD)
-
Purpose: To confirm the amorphous nature of the API in the solid dispersion.
-
Procedure:
-
Place a small amount of the ASD powder on a sample holder.
-
Run the XRPD analysis over a suitable 2θ range (e.g., 5-40°).
-
Interpretation: A "halo" pattern with no sharp peaks indicates an amorphous state. The presence of sharp peaks indicates crystallinity.
-
B. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) and to detect any recrystallization or melting events.
-
Procedure:
-
Accurately weigh 5-10 mg of the ASD powder into an aluminum DSC pan and seal it.
-
Perform a heat-cool-heat cycle. For example, heat from 25°C to 200°C at a rate of 10°C/min, cool to 25°C, and then reheat to 200°C.
-
Interpretation: The Tg will appear as a step change in the heat flow curve. Exothermic peaks indicate recrystallization, and endothermic peaks indicate melting.
-
C. In Vitro Dissolution Testing
-
Purpose: To evaluate the dissolution rate and extent of drug release from the ASD.
-
Procedure:
-
Use a USP dissolution apparatus (e.g., Apparatus II, paddle).
-
The dissolution medium should be relevant to the physiological conditions (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Add a known amount of the ASD powder to the dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the drug concentration in the samples using a suitable analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug released versus time.
-
Visualization of Concepts and Workflows
Caption: Formation and stabilization mechanism of a ternary amorphous solid dispersion containing GMS.
Caption: Experimental workflow for developing and characterizing GMS-stabilized ASDs.
Caption: The multifaceted role of GMS in amorphous solid dispersions.
Application Notes and Protocols: The Effect of Glycerol Monostearate on the Crystallization Kinetics of Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol (B35011) monostearate (GMS) is a non-toxic and versatile additive widely used in the polymer industry.[1] Derived from glycerol and stearic acid, this amphiphilic molecule serves multiple functions, acting as a lubricant, plasticizer, and, notably, a nucleating agent, which can significantly influence the crystallization kinetics of polymers.[2] Understanding the effect of GMS on polymer crystallization is crucial for controlling the final material properties, such as mechanical strength, optical clarity, and thermal stability. These properties are critical in a wide range of applications, from food packaging to automotive components and drug delivery systems.
This document provides a detailed overview of the effect of GMS on the crystallization kinetics of various polymers, supported by quantitative data, experimental protocols, and mechanistic visualizations.
Mechanism of Action: GMS as a Nucleating Agent and Plasticizer
Glycerol monostearate's influence on polymer crystallization stems from two primary roles: as a nucleating agent and as a plasticizer.
-
Nucleating Agent: GMS can act as a heterogeneous nucleating agent, providing surfaces that facilitate the initial formation of polymer crystals (nucleation).[2] This leads to a faster onset of crystallization and often results in a larger number of smaller spherulites. The long, saturated stearate (B1226849) tail of the GMS molecule is thought to co-crystallize or interact favorably with polymer chains, creating an ordered template for crystal growth.
-
Plasticizer: By inserting its small molecules between polymer chains, GMS increases the free volume and enhances polymer chain mobility.[1][3] This plasticizing effect lowers the glass transition temperature (Tg) and can, in some cases, accelerate crystal growth rates by allowing polymer segments to diffuse more easily to the growing crystal surfaces.[1][4] However, at high concentrations, the plasticizing effect can sometimes disrupt crystal packing and lead to a decrease in overall crystallinity.[3]
Diagram of GMS's Dual Role in Polymer Crystallization
Caption: Dual role of GMS in polymer crystallization.
Quantitative Data: Effect of GMS on Crystallization Parameters
The addition of GMS to polymers generally leads to an increase in the crystallization temperature (Tc), a faster crystallization rate, and a decrease in the size of spherulites. The following tables summarize the quantitative effects of GMS on the crystallization kinetics of various polymers, primarily analyzed by Differential Scanning Calorimetry (DSC).
Table 1: Isothermal Crystallization Kinetic Parameters for Palm Stearin (B3432776) with GMS [5]
| Temperature (°C) | GMS Conc. (% w/w) | Avrami Exponent (n) | Rate Constant (K) (min⁻ⁿ) | Half-crystallization Time (t₁/₂) (min) |
| 15 | 0 | 0.827 ± 0.001 | 0.185 ± 0.000 | 4.947 ± 0.006 |
| 1 | 0.848 ± 0.004 | 0.169 ± 0.001 | 5.289 ± 0.105 | |
| 2 | 0.849 ± 0.004 | 0.157 ± 0.007 | 5.771 ± 0.252 | |
| 4 | 0.791 ± 0.049 | 0.191 ± 0.025 | 5.117 ± 0.345 | |
| 20 | 0 | 0.679 ± 0.015 | 0.292 ± 0.015 | 3.576 ± 0.165 |
| 1 | 0.681 ± 0.008 | 0.278 ± 0.006 | 3.824 ± 0.041 | |
| 2 | 0.687 ± 0.002 | 0.271 ± 0.004 | 3.927 ± 0.099 | |
| 4 | 0.661 ± 0.008 | 0.289 ± 0.001 | 3.744 ± 0.076 | |
| 25 | 0 | 0.800 ± 0.001 | 0.218 ± 0.013 | 4.268 ± 0.337 |
| 1 | 0.749 ± 0.043 | 0.264 ± 0.035 | 3.643 ± 0.387 | |
| 2 | 0.715 ± 0.019 | 0.289 ± 0.012 | 3.394 ± 0.083 | |
| 4 | 0.663 ± 0.003 | 0.359 ± 0.011 | 2.701 ± 0.114 | |
| 30 | 0 | 2.398 ± 0.168 | 0.002 ± 0.001 | 23.536 ± 1.518 |
| 1 | 1.692 ± 0.506 | 0.017 ± 0.020 | 12.187 ± 2.633 | |
| 2 | 1.536 ± 0.371 | 0.023 ± 0.023 | 11.715 ± 3.109 | |
| 4 | 1.074 ± 0.084 | 0.089 ± 0.023 | 6.854 ± 0.580 |
Data from a study on palm stearin shows that GMS prompts isothermal crystallization in a dose-dependent manner, particularly at higher temperatures. At 30°C, the half-crystallization time is significantly reduced with increasing GMS concentration.[5][6]
Table 2: Non-Isothermal Crystallization of Poly(butylene adipate-co-terephthalate) (PBAT) with GMS [7]
| GMS Conc. (wt%) | Onset Crystallization Temp. (T_onset) (°C) | Peak Crystallization Temp. (T_c) (°C) |
| 0 | 78.5 | 70.9 |
| 1 | 80.1 | 72.8 |
| 3 | 82.3 | 75.1 |
| 5 | 83.5 | 76.8 |
| 7 | 84.2 | 78.0 |
In non-isothermal crystallization of PBAT, the addition of GMS increases both the onset and peak crystallization temperatures, indicating that GMS acts as an effective nucleating agent.[7]
Table 3: Isothermal Crystallization of Polypropylene (B1209903) (PP) with GMS [8]
| Crystallization Temp. (°C) | GMS Conc. (wt%) | Half-crystallization Time (t₁/₂) (min) |
| 125 | 0 | > 50 |
| 0.5 | ~25 | |
| 127 | 0 | > 60 |
| 0.5 | ~35 | |
| 130 | 0 | > 90 |
| 0.5 | ~50 |
Data for polypropylene shows a significant reduction in the half-crystallization time with the addition of a small amount of GMS, highlighting its nucleating efficiency.[8]
Experimental Protocols
Protocol 1: Isothermal Crystallization Kinetics using Differential Scanning Calorimetry (DSC)
This protocol describes the determination of isothermal crystallization kinetics of a polymer-GMS blend using DSC.
1. Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Polymer and Glycerol Monostearate (GMS)
-
Microbalance
2. Sample Preparation:
-
Prepare polymer/GMS blends of desired concentrations (e.g., 0.5, 1, 2, 4 wt% GMS) by melt-blending or solution-blending to ensure homogeneity.
-
Accurately weigh 5-10 mg of the polymer/GMS blend into an aluminum DSC pan.
-
Seal the pan hermetically to prevent any loss of material during the experiment.
-
Prepare a reference pan by sealing an empty aluminum pan.
3. DSC Measurement Procedure: [9]
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample to a temperature approximately 30-50°C above its melting temperature (Tm) and hold for 5-10 minutes to erase any prior thermal history.
-
Cool the sample rapidly (e.g., at 80-100°C/min) to the desired isothermal crystallization temperature (Tc), which should be between the glass transition temperature (Tg) and the melting temperature (Tm).
-
Hold the sample at Tc and record the heat flow as a function of time until the crystallization exotherm is complete.
-
Repeat the measurement at several different isothermal crystallization temperatures.
4. Data Analysis:
-
Integrate the area of the exothermic peak to determine the relative crystallinity (X(t)) as a function of time.
-
Analyze the data using the Avrami equation to determine the Avrami exponent (n) and the crystallization rate constant (K). The Avrami equation is given by: X(t) = 1 - exp(-Kt^n)
-
Calculate the half-crystallization time (t₁/₂), which is the time required to reach 50% relative crystallinity.
Experimental Workflow for Isothermal DSC
Caption: Workflow for isothermal DSC analysis.
Protocol 2: Spherulite Morphology Analysis using Polarized Light Microscopy (PLM)
This protocol describes the observation of spherulite morphology in polymer-GMS blends using PLM.
1. Materials and Equipment:
-
Polarized Light Microscope (PLM) with a hot stage
-
Microscope slides and cover slips
-
Polymer and GMS blend
2. Sample Preparation: [10][11]
-
Place a small amount of the polymer/GMS blend on a microscope slide.
-
Cover the sample with a cover slip and place it on the hot stage of the microscope.
3. PLM Observation Procedure: [12]
-
Heat the sample on the hot stage to a temperature above its melting point to create a thin, molten film.
-
Cool the sample at a controlled rate to a desired crystallization temperature.
-
Observe the nucleation and growth of spherulites under crossed polarizers as a function of time.
-
Capture images at different time intervals to monitor the spherulite growth.
-
Repeat the experiment at different crystallization temperatures to observe the effect on spherulite size and number density.
4. Data Analysis:
-
Measure the average spherulite diameter from the captured images using image analysis software.
-
Determine the nucleation density by counting the number of spherulites per unit area.
-
Correlate the spherulite size and density with the GMS concentration and crystallization temperature.
Logical Flow of PLM Analysis
Caption: Logical flow of PLM analysis for spherulite morphology.
Conclusion
Glycerol monostearate is an effective additive for modifying the crystallization kinetics of a wide range of polymers. By acting as both a nucleating agent and a plasticizer, GMS can be used to accelerate crystallization rates, increase crystallization temperatures, and refine the crystalline morphology. These effects are highly dependent on the specific polymer, the concentration of GMS, and the processing conditions. The protocols and data presented in these application notes provide a framework for researchers and professionals to investigate and harness the effects of GMS to tailor the properties of polymeric materials for specific applications.
References
- 1. plasticsengineering.org [plasticsengineering.org]
- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Molecular modelling of nucleation in polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. tainstruments.com [tainstruments.com]
- 10. emanalhajji.weebly.com [emanalhajji.weebly.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polymers in Polarized Light [micro.magnet.fsu.edu]
Troubleshooting & Optimization
Technical Support Center: Scaling Up Monostearin Solid Lipid Nanoparticle Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of monostearin (B1671896) solid lipid nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound SLN production?
Scaling up the production of this compound SLNs from a laboratory to an industrial scale presents several key challenges. These include maintaining the precise control over formulation parameters to ensure batch-to-batch consistency in particle size and drug loading.[1][2] Sterility and contamination control become more critical at larger scales.[1] Sourcing consistent, high-quality raw materials, including this compound and surfactants, can also be a hurdle.[1] Furthermore, adapting laboratory techniques like microfluidics to a larger production volume may not be straightforward and often requires significant investment in specialized equipment.[1][2]
A significant challenge specific to this compound is its polymorphic behavior. Glyceryl monostearate can exist in different crystalline forms (α, β', and β), with the more stable β form having a more ordered crystalline lattice. This can lead to drug expulsion during storage as the lipid matrix transforms to a more stable state.[3]
Q2: Which production methods are most suitable for scaling up this compound SLN production?
High-Pressure Homogenization (HPH) is a widely used and scalable method for producing this compound SLNs.[4] Both hot and cold HPH techniques can be employed. The microemulsion method is also scalable and involves the formation of a thermodynamically stable microemulsion that is then diluted to form SLNs.[4] Solvent emulsification-evaporation is another viable technique, particularly for thermolabile drugs.[4]
Q3: How does the polymorphic behavior of this compound affect SLN stability and drug release?
Glyceryl monostearate, the primary component of this compound, can undergo polymorphic transitions from a less ordered α-form to more stable β' and β forms over time.[2][5] This transition to a more ordered crystalline structure can lead to the expulsion of the encapsulated drug from the lipid matrix, reducing the drug loading capacity and altering the release profile.[3] The initial burst release of the drug may increase, followed by a slower-than-expected sustained release. Understanding and controlling these polymorphic transitions are crucial for ensuring the long-term stability and consistent performance of this compound SLNs.
Q4: What are the recommended sterilization methods for this compound SLNs?
For parenteral and ophthalmic applications, sterilization of SLNs is mandatory. Common methods include autoclaving and gamma irradiation.
-
Autoclaving: This method uses high-pressure steam. While effective, the high temperatures can potentially lead to particle aggregation, changes in particle size, and drug degradation. However, some studies have shown that with appropriate formulation (e.g., use of stabilizing surfactants), this compound SLNs can be successfully sterilized by autoclaving at 121°C for 15 minutes with minimal changes to their physical properties.[6] In some cases, autoclaving has even been reported to increase the zeta potential, which can improve physical stability.[6]
-
Gamma Irradiation: This is a terminal sterilization method that uses ionizing radiation. It is often preferred for heat-sensitive materials. Doses around 25 kGy are typically used for medical device sterilization.[7][8] However, gamma rays can potentially induce chemical changes in the lipids or the encapsulated drug.[8] Studies on lipid nanoparticles have shown that lower doses (e.g., 12 kGy) of beta or gamma radiation can achieve sterility without significant changes in physicochemical properties.[9][10]
Sterile filtration can be an option for SLN dispersions with a very small and uniform particle size (below 0.22 µm), but it is often challenging for larger or more polydisperse formulations.
Troubleshooting Guides
High-Pressure Homogenization (HPH)
Problem: Inconsistent Particle Size and High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps |
| Inadequate Pre-emulsion Quality | Ensure the pre-emulsion is fine and homogenous before HPH. Optimize the stirring speed and time of the high-shear mixer. |
| Incorrect Homogenization Pressure | Optimize the homogenization pressure. Generally, higher pressure leads to smaller particles, but excessive pressure can cause particle aggregation due to high kinetic energy.[11] For this compound SLNs, pressures between 500 and 1500 bar are commonly used.[12] |
| Insufficient Number of Homogenization Cycles | Increase the number of homogenization cycles. Typically, 3-5 cycles are sufficient.[12] However, too many cycles can lead to increased particle size due to coalescence.[10] |
| Inappropriate Homogenization Temperature | For hot HPH, maintain the temperature of the lipid and aqueous phases 5-10°C above the melting point of this compound (around 55-60°C).[13] For cold HPH, ensure the lipid is completely solidified before homogenization. |
| Suboptimal Surfactant Concentration | The concentration of the surfactant is critical. Insufficient surfactant will not adequately cover the nanoparticle surface, leading to aggregation. Conversely, excessive surfactant can lead to micelle formation and may increase particle size.[1][14] |
Problem: Low Drug Entrapment Efficiency
| Potential Cause | Troubleshooting Steps |
| Poor Drug Solubility in Molten Lipid | Select a drug with good solubility in molten this compound. Consider creating a lipid-drug conjugate to improve compatibility. |
| Drug Partitioning into the Aqueous Phase | For hydrophilic drugs, this is a common issue. Using a w/o/w double emulsion technique before HPH can help. Modifying the drug to a more lipophilic form can also be effective. |
| Drug Expulsion During Lipid Recrystallization | Optimize the cooling rate after homogenization. Rapid cooling can sometimes trap the drug more effectively, but it may also lead to a less stable polymorphic form of this compound. |
| Incorrect Formulation Composition | Optimize the drug-to-lipid ratio. A higher lipid concentration can sometimes improve drug loading.[15] |
Stability Issues During Storage
Problem: Particle Size Increase and Aggregation Over Time
| Potential Cause | Troubleshooting Steps |
| Insufficient Surface Stabilization | Increase the concentration of the surfactant or use a combination of surfactants to provide better steric and electrostatic stabilization. A zeta potential of at least ±30 mV is generally considered indicative of good stability. |
| Polymorphic Transitions of this compound | The transition from the α-form to the more stable β-form can lead to changes in particle shape and aggregation. Incorporating a small amount of a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs) can disrupt the crystal lattice and improve stability.[16] |
| Inappropriate Storage Temperature | Store the SLN dispersion at a suitable temperature, typically refrigerated (2-8°C), to slow down polymorphic transitions and potential chemical degradation. |
Problem: Drug Leakage During Storage
| Potential Cause | Troubleshooting Steps |
| Drug Expulsion due to Polymorphic Transitions | As the this compound matrix transforms to a more stable crystalline form, the drug can be expelled.[3] As mentioned above, creating NLCs by adding a liquid lipid can create imperfections in the crystal lattice, providing more space for the drug and reducing expulsion.[16] |
| High Drug Loading | Very high drug loading can lead to the formation of a supersaturated system within the lipid matrix, increasing the likelihood of drug expulsion. Optimize the drug-to-lipid ratio to a level that the matrix can stably accommodate. |
Data Presentation
Table 1: Effect of Surfactant Concentration on this compound SLN Particle Size
| Surfactant (Tween 80) Concentration (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 1.0 | 306 | 0.30 | [17] |
| 2.0 | 250 | 0.28 | [17] |
| 3.0 | 185 | 0.25 | [17] |
| 4.0 | 116 | 0.25 | [17] |
Note: This table summarizes a general trend observed in studies. Actual values can vary depending on the specific formulation and process parameters.
Table 2: Influence of High-Pressure Homogenization Parameters on this compound SLN Characteristics
| Homogenization Pressure (bar) | Number of Cycles | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 500 | 3 | ~250-350 | ~0.3-0.4 |
| 1000 | 3 | ~150-250 | ~0.2-0.3 |
| 1500 | 3 | ~100-200 | ~0.1-0.2 |
| 1000 | 1 | ~200-300 | ~0.3-0.4 |
| 1000 | 5 | ~130-200 | ~0.2-0.3 |
Note: These are representative values. The optimal parameters need to be determined experimentally for each specific formulation.
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization
-
Preparation of the Lipid Phase:
-
Weigh the required amount of this compound and the lipophilic drug.
-
Heat the this compound to a temperature 5-10°C above its melting point (e.g., 65-70°C) until it is completely melted.
-
Add the drug to the molten lipid and stir until a clear, homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of surfactant (e.g., Poloxamer 188, Tween 80).
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer at 8,000-10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the emulsion at a pressure of 500-1500 bar for 3-5 cycles.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
The SLN dispersion can then be stored at a suitable temperature (e.g., 4°C).
-
Mandatory Visualizations
Caption: Experimental workflow for this compound SLN production by hot HPH.
Caption: Logical workflow for troubleshooting particle size issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of sterilization on the physical stability of brimonidine-loaded solid lipid nanoparticles and nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arpgweb.com [arpgweb.com]
- 8. tsquality.ch [tsquality.ch]
- 9. Effects of beta and gamma radiation sterilization on growth factor-loaded nanoparticles: an innovative approach for osteoarticular disorders treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. News - Common Troubleshooting of High Pressure Homogenizer [caspeter.com]
- 12. The Impact of Variables on Particle Size of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers; A Comparative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and characteristics of this compound nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
preventing drug expulsion from monostearin-based nanocarriers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with monostearin-based nanocarriers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address common challenges, with a specific focus on preventing drug expulsion from your formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of drug expulsion from this compound-based solid lipid nanoparticles (SLNs)?
A1: Drug expulsion from this compound-based SLNs is primarily driven by the lipid's crystalline nature. During storage, the This compound (B1671896) lipid matrix can undergo polymorphic transitions, leading to the formation of a more ordered, perfect crystal lattice.[1][2] This process reduces the imperfections within the matrix where the drug molecules are accommodated, effectively squeezing the drug out.[1] This is a significant issue that can lead to a burst release of the drug and reduced stability of the formulation.[3]
Q2: How do Nanostructured Lipid Carriers (NLCs) improve drug retention compared to SLNs?
A2: Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles designed to overcome the limitations of SLNs, particularly drug expulsion.[4] NLCs incorporate a blend of solid lipid (like this compound) and a liquid lipid (oil).[5][6] This creates a less ordered, imperfect lipid core.[5][6] The presence of the liquid lipid disrupts the crystal structure of the solid lipid, creating more space to accommodate drug molecules and reducing the likelihood of drug expulsion during storage.[5][7]
Q3: What is the role of surfactants and co-surfactants in preventing drug expulsion?
A3: Surfactants and co-surfactants are crucial for the stability of the nanocarrier dispersion and play a significant role in preventing drug expulsion. They form a protective layer on the nanoparticle surface, which provides a steric or electrostatic barrier that prevents particle aggregation.[8][9] This colloidal stability is essential because aggregation can lead to changes in the particle structure and subsequent drug leakage.[3] The choice and concentration of the surfactant can also influence the drug's localization within the nanocarrier and its release profile.[10]
Q4: How do manufacturing process parameters influence drug retention?
A4: Manufacturing parameters significantly impact the final characteristics of the nanocarriers and, consequently, drug retention. Key parameters include:
-
Homogenization pressure and cycles: Higher pressure and more cycles generally lead to smaller particle sizes, which can influence the drug release rate.[2]
-
Temperature: The temperature during production can affect the lipid's crystalline state and the drug's solubility in the lipid melt, which in turn affects drug loading and release.[5][11] For instance, this compound SLNs produced at a higher temperature (70°C) showed a slightly higher drug loading capacity.[5][6]
-
Cooling rate: The rate at which the nanoemulsion is cooled affects the crystallization of the lipid matrix, which can impact the amount of drug entrapped and its subsequent expulsion.
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency (EE) and Drug Loading (DL)
Symptom: The percentage of the drug successfully encapsulated within the nanocarriers is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor drug solubility in the lipid matrix | - Increase the temperature of the lipid melt to enhance drug solubility.[2]- Consider incorporating a liquid lipid (oil) in which the drug is more soluble to create an NLC formulation.[1]- For hydrophilic drugs, consider using a double emulsion method (w/o/w).[1][12] |
| Drug partitioning into the external aqueous phase | - Optimize the type and concentration of the surfactant to better stabilize the lipid-water interface.[3]- For hydrophilic drugs, using a stabilizer in the inner aqueous phase of a double emulsion can prevent partitioning.[12] |
| Premature drug crystallization | - Ensure the drug is fully dissolved in the molten lipid before emulsification.- The use of a liquid lipid in NLCs can help create an amorphous matrix, preventing drug crystallization.[1] |
Issue 2: High Initial Burst Release
Symptom: A large fraction of the encapsulated drug is released very rapidly upon introduction to the release medium.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Drug adsorbed on the nanoparticle surface | - Optimize the washing steps after production to remove surface-associated drugs. Centrifugation and redispersion are common methods.[13]- Modify the surfactant type or concentration to minimize drug adsorption on the surface. |
| Poor drug entrapment within the lipid core | - This is often linked to low EE. Refer to the solutions for Issue 1.- NLCs obtained at 0°C have shown more sustained release compared to those produced at 70°C, which exhibited a biphasic release with an initial burst.[5] |
| High diffusion rate of the drug from the matrix | - Increase the lipid concentration in the formulation, as higher lipid content can lead to a slower release.[14]- Incorporate a liquid lipid to create a more complex NLC structure, which can retard drug diffusion.[5] |
Issue 3: Drug Expulsion During Storage
Symptom: A decrease in encapsulation efficiency is observed over time when the nanocarrier dispersion is stored.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Lipid crystallization and polymorphic transitions | - The primary solution is to formulate an NLC by incorporating a liquid lipid (e.g., caprylic/capric triglycerides) with the this compound.[5][6] This disrupts the crystal order and provides more space for the drug.[5][6]- Store the formulation at a lower temperature (e.g., 4°C) to slow down the kinetics of lipid recrystallization. |
| Formulation instability leading to particle aggregation | - Optimize the surfactant and co-surfactant concentration to ensure long-term colloidal stability.[3]- Measure the zeta potential; a value of ±30 mV or higher is generally indicative of good electrostatic stability.[15] |
Issue 4: Particle Aggregation and Physical Instability
Symptom: An increase in particle size is observed over time, potentially leading to precipitation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient surfactant concentration | - Increase the concentration of the surfactant to provide adequate steric or electrostatic stabilization.[3] However, be mindful that excessive surfactant can lead to micelle formation.[8] |
| Inappropriate storage conditions | - Store the nanocarrier dispersion at a suitable temperature (often refrigerated) and protect it from light if any components are light-sensitive.- Avoid freezing the dispersion unless a suitable cryoprotectant has been included, as freezing can cause irreversible aggregation. |
| High particle concentration | - If aggregation is an issue, consider working with a more diluted dispersion for storage and final use. |
Quantitative Data Summary
Table 1: Effect of Liquid Lipid (Caprylic/Capric Triglycerides - CT) Content on Drug Loading in this compound-Based NLCs
| Formulation | CT Content (% of total lipid) | Drug Loading (%) |
| SLN | 0% | 1.25 ± 0.08 |
| NLC | 10% | 1.52 ± 0.11 |
| NLC | 20% | 1.88 ± 0.13 |
| NLC | 30% | 2.15 ± 0.15 |
Data adapted from studies on clobetasol (B30939) propionate-loaded NLCs, demonstrating that increasing the liquid lipid content enhances drug loading capacity.[5][6]
Experimental Protocols
Protocol 1: Preparation of this compound-Based NLCs by Hot High-Pressure Homogenization
This method is widely used for producing stable NLC formulations.[12]
-
Lipid Phase Preparation:
-
Weigh the required amounts of this compound (solid lipid) and a liquid lipid (e.g., caprylic/capric triglycerides).
-
Melt the lipids together at a temperature 5-10°C above the melting point of this compound.
-
Dissolve the lipophilic drug in the molten lipid mixture under constant stirring until a clear solution is obtained.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[16]
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure of 500-1500 bar for 3-5 cycles. Maintain the temperature above the lipid's melting point.[16]
-
-
Cooling and NLC Formation:
-
Allow the resulting hot nanoemulsion to cool down to room temperature. This will lead to the recrystallization of the lipid phase and the formation of NLCs.
-
Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol uses an indirect method to quantify the amount of encapsulated drug.[13]
-
Separation of Free Drug:
-
Take a known volume of the NLC dispersion and place it in a centrifugal filter unit (e.g., with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass).
-
Centrifuge at a high speed (e.g., 10,000 x g) for a specified time to separate the nanoparticles from the aqueous phase containing the free, unencapsulated drug.
-
-
Quantification of Free Drug:
-
Collect the filtrate (aqueous phase).
-
Quantify the concentration of the drug in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100.
-
Drug Loading (DL %): DL (%) = [(Total amount of drug added - Amount of free drug) / Total weight of nanoparticles] x 100.
-
Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method
This is a common method to assess the drug release profile from nanocarriers.[15][17]
-
Preparation:
-
Select a dialysis membrane with a molecular weight cut-off that is large enough to allow the free drug to diffuse but small enough to retain the nanocarriers.
-
Accurately measure a known volume of the drug-loaded NLC dispersion and place it inside the dialysis bag.
-
Securely seal both ends of the bag.
-
-
Release Study:
-
Place the sealed dialysis bag in a beaker containing a known volume of a suitable release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle, constant agitation.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., UV-Vis, HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for drug expulsion issues.
Caption: Experimental workflow for NLC preparation.
Caption: SLN vs. NLC structure and drug retention.
References
- 1. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. jddtonline.info [jddtonline.info]
- 4. An emerging era in manufacturing of drug delivery systems: Nanofabrication techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and characteristics of this compound nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DRUG RELEASE FROM SOLID LIPID NANOPARTICLES [ebrary.net]
- 12. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug Loading in Glycerol Monostearate (GMS) Nanoparticles
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize drug loading capacity in glycerol (B35011) monostearate (GMS) solid lipid nanoparticles (SLNs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing drug loading capacity in GMS nanoparticles?
A1: The drug loading capacity of GMS nanoparticles is a multifactorial issue. Key factors include the solubility of the drug in the molten GMS, the chemical and physical structure of the lipid matrix, the type and concentration of surfactants used, and the chosen method of preparation.[1][2][3] For high loading capacity, the drug should have high solubility in the lipid melt.[1][2] The crystalline nature of the solid lipid can also lead to drug expulsion during storage as the lipid recrystallizes.[1][4]
Q2: Why is my encapsulation efficiency low, especially for a hydrophilic drug?
A2: Low encapsulation efficiency for hydrophilic drugs is a common challenge with SLNs due to their lipophilic nature.[1] During preparation, especially with methods involving an aqueous phase like hot homogenization, the hydrophilic drug has a tendency to partition into the external water phase rather than the molten lipid.[2] To mitigate this, consider using methods like the double emulsion (w/o/w) technique, which is specifically designed for hydrophilic compounds.[1][5] Another strategy is the cold homogenization technique, which minimizes lipid melting and can reduce drug loss to the aqueous phase.[2]
Q3: Can the type of surfactant affect my drug loading?
A3: Absolutely. Surfactants are crucial for stabilizing the nanoparticle dispersion and preventing aggregation.[6] However, their type and concentration can significantly impact drug loading. Surfactants can influence the partitioning of the drug between the lipid and aqueous phases.[3][4] An inappropriate concentration can also lead to the formation of micelles, which might compete with the nanoparticles for the drug.[6] It is essential to screen different surfactants (e.g., Polysorbates like Tween 80, Poloxamers) and their concentrations to find the optimal balance for your specific drug-lipid system.[6][7]
Q4: My nanoparticles are aggregating after production. What could be the cause?
A4: Particle aggregation can occur due to insufficient stabilization. This is often related to the surfactant concentration or the zeta potential of the nanoparticles. A zeta potential close to ±30 mV is generally considered indicative of good stability.[8] Aggregation can also happen during storage due to lipid crystallization and subsequent drug expulsion.[1] Ensure you are using an adequate concentration of a suitable surfactant to provide a sufficient steric or electrostatic barrier between particles.[6]
Q5: What is the difference between hot and cold homogenization, and how does it impact drug loading?
A5: Both are high-pressure homogenization (HPH) techniques.
-
Hot Homogenization: The drug is dissolved in the GMS melted at a temperature 5-10°C above its melting point. This mixture is then emulsified in a hot aqueous surfactant solution and homogenized under high pressure. The nanoemulsion is then cooled to form solid nanoparticles.[2][6] This method is common but can be problematic for heat-sensitive drugs or hydrophilic drugs that may partition into the hot aqueous phase.[2]
-
Cold Homogenization: The drug-loaded lipid melt is rapidly cooled and solidified. This solid lipid is then ground into microparticles, which are dispersed in a cold surfactant solution and homogenized at or below room temperature.[2] This technique is advantageous for thermolabile and hydrophilic drugs as it minimizes drug degradation and partitioning into the water phase.[2][9] However, it may result in larger particle sizes and a broader size distribution compared to the hot method.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Loading / Encapsulation Efficiency | 1. Poor solubility of the drug in GMS.[1][2] 2. Drug partitioning into the external aqueous phase (especially for hydrophilic drugs).[2] 3. Drug expulsion during lipid crystallization upon cooling.[1][4] 4. Insufficient lipid concentration. | 1. Increase the temperature of the lipid melt to improve drug solubility (for thermostable drugs). 2. For hydrophilic drugs, use the double emulsion (w/o/w) or cold homogenization method.[1][2] 3. Screen different surfactants and co-surfactants to improve drug partitioning into the lipid phase.[10] 4. Optimize the drug-to-lipid ratio; increase the amount of GMS. |
| Particle Size Too Large (>1000 nm) | 1. Insufficient homogenization energy (pressure or duration).[2] 2. Particle coalescence due to high kinetic energy from excessive homogenization.[2] 3. Inadequate surfactant concentration or inappropriate surfactant type.[6] | 1. Increase the homogenization pressure (typically 500-1500 bar) or the number of homogenization cycles (usually 3-5 cycles are sufficient).[2][11] 2. Avoid excessive homogenization cycles which can lead to particle coalescence.[2] 3. Optimize the type and concentration of the surfactant. A higher surfactant concentration generally leads to smaller particles, but an excess can form micelles.[6] |
| High Polydispersity Index (PDI > 0.3) | 1. Non-uniform homogenization. 2. Ostwald ripening during storage. 3. Suboptimal formulation parameters (e.g., surfactant concentration). | 1. Ensure consistent and adequate homogenization speed and time.[12] 2. Optimize the surfactant concentration to ensure all particles are adequately stabilized.[8] 3. Consider methods like ultrasonication in combination with homogenization to achieve a narrower size distribution.[8] |
| Drug Expulsion During Storage | 1. Lipid polymorphism. GMS can crystallize into a more ordered (beta) form over time, which expels the drug.[1][4] 2. High drug loading beyond the lipid's saturation capacity. | 1. Store the nanoparticle dispersion at a low temperature (e.g., 4°C) to slow down polymorphic transitions. 2. Consider creating Nanostructured Lipid Carriers (NLCs) by blending GMS with a liquid lipid (e.g., oleic acid). This creates a less-ordered lipid matrix that can accommodate more drug and reduce expulsion.[5][13] 3. Avoid overloading the system. Determine the maximum loading capacity through experimentation. |
Data on Formulation Parameters
The following tables summarize how different experimental parameters can influence the characteristics of lipid nanoparticles.
Table 1: Effect of Homogenization Parameters on Particle Size
| Parameter | Condition | Outcome | Reference |
| Homogenization Speed | Increased from 6,000 rpm to 12,000 rpm | Decreased particle size and PDI | [12] |
| Homogenization Cycles | Increasing the number of cycles | Can lead to an increase in particle size due to coalescence | [2] |
| Homogenization Pressure | Sufficient pressure (e.g., 500-1500 bar) | Effective in reducing particle size | [2] |
Table 2: Effect of Formulation Composition on Nanoparticle Properties
| Component | Variation | Effect | Reference |
| Lipid Concentration | Increased lipid content | May lead to an increase in particle size and PDI | [8] |
| Surfactant Concentration | Increased surfactant concentration | Generally decreases particle size, but excess can form micelles | [6] |
| Drug-to-Lipid Ratio | Increasing the ratio | Can increase drug loading, but may also lead to larger particle size and potential drug expulsion if saturation is exceeded | [14] |
| Surfactant Type | Ionic vs. Non-ionic | Influences surface charge (zeta potential) and stability. Non-ionic surfactants are often preferred for lower toxicity. | [7] |
Experimental Protocols
Protocol 1: Preparation of GMS Nanoparticles by High-Shear Hot Homogenization
-
Preparation of Lipid Phase: Weigh the required amount of Glycerol Monostearate (GMS) and the lipophilic drug. Place them in a beaker and heat to approximately 75-80°C (or 5-10°C above the melting point of GMS) with constant stirring until a clear, homogenous lipid melt is formed.[6][15]
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Tween 80) in deionized water. Heat this aqueous phase to the same temperature as the lipid phase under magnetic stirring.[6]
-
Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under continuous high-speed stirring using a high-shear homogenizer (e.g., at 12,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.[12][15]
-
Homogenization (Optional but Recommended): For smaller and more uniform particles, pass the hot pre-emulsion through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1500 bar.[2]
-
Nanoparticle Formation: Allow the resulting hot nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Storage: Store the final SLN dispersion at 4°C.
Protocol 2: Determination of Entrapment Efficiency (EE) and Drug Loading (DL)
-
Separation of Free Drug: Place a known volume of the SLN dispersion into a centrifugal filter unit (e.g., Amicon®, with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass).
-
Centrifugation: Centrifuge the sample according to the filter manufacturer's instructions until the aqueous phase (filtrate) containing the unencapsulated drug is completely separated from the nanoparticles.
-
Quantification:
-
Measure the concentration of the free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
This value represents the amount of unentrapped drug.
-
-
Calculation:
-
Entrapment Efficiency (%EE): %EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Drug Loading (%DL): %DL = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100
-
Visualizations
Caption: Workflow for GMS nanoparticle preparation.
Caption: Troubleshooting low drug loading.
Caption: Factors influencing drug loading capacity.
References
- 1. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipid Nanoparticles as Carriers for Bioactive Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jddtonline.info [jddtonline.info]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of surfactants in improving release from higher drug loading amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
how to prevent polymorphic transitions of glycerol monostearate in emulsions
Welcome to the Technical Support Center for Glycerol (B35011) Monostearate (GMS) Emulsion Stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent polymorphic transitions of GMS in emulsion systems.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and analysis of GMS-stabilized emulsions.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| GMS-TS-01 | My GMS emulsion is showing signs of instability (e.g., creaming, coalescence, phase separation) over a short period. | The GMS is likely undergoing a polymorphic transition from the desired, metastable α-gel phase to the more stable, but less functional, β-coagel phase. This transition leads to a loss of the emulsion's stabilizing network. | 1. Incorporate a Co-emulsifier: Add a co-emulsifier that favors the α-polymorph. Sodium stearoyl lactylate (SSL) is a common and effective choice. A ratio of 1:9 (w/w) of SSL to GMS has been shown to significantly improve the stability of the α-gel phase[1]. 2. Add a Hydrocolloid Stabilizer: Introduce a polysaccharide like xanthan gum to the aqueous phase. A concentration of 0.1% (w/w) can effectively increase the viscosity of the continuous phase, hindering droplet movement and delaying the polymorphic transition[1]. 3. Optimize Cooling Rate: Employ a slow cooling rate without applying shear. Rapid cooling can trap GMS in the less stable α-form, which will then quickly transition. A slower, controlled cooling process allows for a more ordered and stable initial crystal structure[1]. |
| GMS-TS-02 | I am observing unexpected peaks in my Differential Scanning Calorimetry (DSC) thermogram. | This could indicate the presence of multiple GMS polymorphs or impurities in your GMS sample. The α-gel and β-coagel forms have distinct melting points. | 1. Characterize Raw Material: Run a DSC scan on your neat GMS to identify its melting behavior and purity. 2. Analyze Thermogram Peaks: Compare the melting endotherms in your emulsion's thermogram to known values for GMS polymorphs (see Table 1). Multiple peaks suggest the presence of different crystalline forms. 3. Controlled Thermal History: Ensure your sample has a consistent and controlled thermal history before analysis to avoid inducing unintended polymorphic transitions. |
| GMS-TS-03 | My X-ray Diffraction (XRD) pattern is difficult to interpret, and I can't confirm the polymorphic form of GMS in my emulsion. | Poor sample preparation, low concentration of crystalline material, or overlapping peaks from other components in the emulsion can lead to ambiguous XRD patterns. | 1. Concentrate the Crystalline Phase: If possible, concentrate the GMS crystals in your sample before analysis. 2. Use Appropriate Sample Holder: Utilize a sample holder designed for liquid or semi-solid samples to ensure a flat and uniform surface for analysis. 3. Compare with Reference Patterns: Compare your diffraction pattern with known patterns for α- and β-forms of GMS. The α-form typically shows a strong diffraction peak at a d-spacing of approximately 4.15 Å, while the β-form exhibits a characteristic peak at around 4.6 Å. |
| GMS-TS-04 | The viscosity of my emulsion changes significantly during storage, even at a constant temperature. | This is a strong indicator of ongoing polymorphic transitions. The transformation from the α-gel to the β-coagel phase alters the crystal network, leading to changes in the rheological properties of the emulsion. | 1. Implement Stabilization Strategies: Refer to the solutions for GMS-TS-01 to inhibit the polymorphic transition. 2. Monitor Rheology Over Time: Conduct rheological measurements at regular intervals during your stability study to track changes in viscosity. This can serve as an indirect measure of the rate of polymorphic transition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary polymorphic forms of glycerol monostearate in an emulsion?
A1: In aqueous systems like emulsions, glycerol monostearate (GMS) primarily exists in two polymorphic forms: the α-gel phase and the β-coagel phase. The α-gel is a metastable form with a lamellar structure that can entrap large amounts of water, making it an excellent stabilizer for emulsions. However, it will spontaneously transform into the more thermodynamically stable β-coagel phase over time. This transition is undesirable as the β-form has a more compact, less hydrated crystalline structure, which leads to the breakdown of the emulsion network and subsequent instability[1][2].
Q2: How does a co-emulsifier like sodium stearoyl lactylate (SSL) prevent the polymorphic transition of GMS?
A2: Sodium stearoyl lactylate (SSL) helps stabilize the α-gel phase of GMS through two primary mechanisms. Firstly, as an anionic surfactant, SSL introduces electrostatic repulsion between the GMS bilayers, which helps to maintain the swollen, water-rich lamellar structure of the α-gel. Secondly, the SSL molecules can co-crystallize with GMS within the lamellar structure, disrupting the packing of the GMS molecules and hindering their rearrangement into the more ordered β-polymorph.
Q3: What is the role of xanthan gum in stabilizing GMS emulsions?
A3: Xanthan gum is a hydrocolloid that acts as a thickening agent and stabilizer in the continuous (aqueous) phase of the emulsion[1]. By increasing the viscosity of the aqueous phase, xanthan gum restricts the movement of the dispersed oil droplets and the GMS molecules. This steric hindrance slows down the rate of droplet coalescence and inhibits the molecular rearrangement required for the polymorphic transition of GMS from the α-gel to the β-coagel form.
Q4: How does the cooling rate during emulsion preparation affect GMS polymorphism?
A4: The cooling rate plays a crucial role in determining the initial polymorphic form of GMS. A slow and controlled cooling process without the application of high shear forces is recommended to promote the formation of a more stable initial α-gel structure[1]. Rapid cooling can lead to the formation of a less ordered and more metastable α-form, which will then transition more quickly to the undesirable β-form.
Quantitative Data Summary
The following tables summarize key quantitative data related to the polymorphic transitions of GMS and strategies for its prevention.
Table 1: Polymorphic Properties of Glycerol Monostearate
| Polymorphic Form | Typical Melting Temperature (°C) | Key Characteristics |
| α-gel | 55 - 60 | Metastable, lamellar structure, high water holding capacity, desirable for emulsion stability. |
| β-coagel | 65 - 75 | Thermodynamically stable, more ordered crystalline structure, lower water holding capacity, leads to emulsion destabilization. |
Table 2: Effect of Stabilizers on the Stability of GMS α-gel Phase
| Stabilizer | Concentration | Observation |
| Sodium Stearoyl Lactylate (SSL) | 10% (w/w) of GMS | Can stabilize the α-gel phase for up to 1 year at room temperature. |
| Xanthan Gum | 0.1% (w/w) of total emulsion | Significantly improves the stability of the α-gel phase.[1] |
Experimental Protocols
Protocol for Characterizing GMS Polymorphism using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the GMS emulsion into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent water evaporation during the analysis.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup and Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 100 °C at a controlled rate of 5 °C/min. This will melt all crystalline forms of GMS.
-
Hold the sample at 100 °C for 5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample from 100 °C to 5 °C at a controlled rate of 5 °C/min. This will induce the crystallization of GMS.
-
Hold the sample at 5 °C for 5 minutes.
-
Heat the sample from 5 °C to 100 °C at a rate of 5 °C/min to observe the melting behavior of the formed polymorphs.
-
-
Data Analysis:
-
Analyze the resulting thermogram from the second heating scan.
-
Identify the endothermic peaks corresponding to the melting of the different GMS polymorphs. The peak temperature and enthalpy of fusion provide information about the type and amount of each polymorph present.
-
Protocol for Characterizing GMS Polymorphism using X-ray Diffraction (XRD)
-
Sample Preparation:
-
Apply a thin, uniform layer of the GMS emulsion onto a low-background sample holder (e.g., a zero-background silicon wafer or a glass slide with a well).
-
Ensure the surface of the sample is flat and smooth to obtain high-quality diffraction data.
-
If the emulsion is very fluid, it may be necessary to analyze it in a sealed capillary or a specialized liquid sample holder.
-
-
XRD Instrument Setup and Measurement:
-
Mount the sample in the diffractometer.
-
Use Cu Kα radiation (λ = 1.5406 Å).
-
Set the scanning range from 2θ = 10° to 40°.
-
Use a step size of 0.02° and a scan speed of 1-2°/min.
-
-
Data Analysis:
-
Analyze the obtained diffraction pattern.
-
Identify the characteristic diffraction peaks for the different GMS polymorphs. The α-polymorph typically shows a strong, sharp peak at a 2θ angle corresponding to a d-spacing of approximately 4.15 Å. The more stable β-polymorph exhibits its most intense peak at a d-spacing of about 4.6 Å.
-
Visualizations
Caption: Polymorphic transition pathway of GMS in emulsions.
Caption: Troubleshooting workflow for GMS emulsion instability.
References
Technical Support Center: Troubleshooting Emulsion Instability in Monostearin Formulations
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to emulsion instability in formulations containing monostearin (B1671896) (glyceryl monostearate - GMS).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Phase Separation or Cracking of the Emulsion
Q1: My oil-in-water (O/W) emulsion is separating into distinct oil and water layers shortly after preparation. What are the likely causes and how can I fix this?
A1: Phase separation, or cracking, is a sign of severe emulsion instability where the interfacial film ruptures, and oil droplets merge. This is an irreversible process. The primary causes and solutions are outlined below:
-
Insufficient Emulsifier Concentration: The amount of primary emulsifier and this compound may not be adequate to cover the surface of the oil droplets.
-
Inadequate Homogenization: Insufficient energy during emulsification results in large oil droplets that are more prone to coalescence.
-
Incorrect Hydrophilic-Lipophilic Balance (HLB): The overall HLB of your emulsifier system may not be optimal for the specific oil phase you are using.
-
Presence of Electrolytes: The addition of electrolytes can disrupt the stability of the emulsion.[4][5]
Q2: My water-in-oil (W/O) emulsion is breaking. How should I troubleshoot this?
A2: For W/O emulsions, where this compound acts as the primary emulsifier due to its low HLB, instability can arise from:
-
Excessive Water Content: High concentrations of the dispersed aqueous phase can lead to instability.
-
Solution: The phase volume ratio is critical. Try reducing the percentage of the aqueous phase in your formulation.[7]
-
-
Inappropriate Oil Phase Polarity: The polarity of your oil phase may not be compatible with this compound.
-
Solution: Consider using a different oil or adding a co-emulsifier that is more compatible with your chosen oil.
-
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the emulsifier and the viscosity of the phases.[7]
-
Solution: Ensure consistent temperature control during preparation and storage. A controlled, slow cooling process can prevent the formation of large crystals and improve stability.[2]
-
Issue 2: Creaming or Sedimentation
Q3: I am observing a creamy layer at the top of my O/W emulsion. What is causing this and how can I prevent it?
A3: Creaming is the upward movement of dispersed oil droplets due to a density difference between the oil and aqueous phases.[8] It is a reversible phenomenon, but it can lead to coalescence.
-
Large Droplet Size: Larger droplets rise more quickly.[2][7]
-
Solution: Refine your homogenization process to achieve a smaller and more uniform droplet size.[2] Dynamic Light Scattering (DLS) can be used to monitor droplet size.
-
-
Low Viscosity of the Continuous Phase: A less viscous aqueous phase allows for easier movement of oil droplets.
-
Density Mismatch: A significant difference in the densities of the oil and water phases will accelerate creaming.
-
Solution: While often constrained by the formulation ingredients, if possible, select an oil phase with a density closer to that of the aqueous phase. Adding weighting agents (if appropriate for the application) can also be considered.
-
FAQs (Frequently Asked Questions)
Q4: What is the typical concentration range for this compound in an O/W emulsion?
A4: When used as a co-emulsifier and stabilizer in O/W emulsions, this compound is typically used at concentrations ranging from 0.5% to 2.5% w/w.[1] The optimal concentration will depend on the specific oil, the primary emulsifier used, and the desired viscosity of the final product.
Q5: How does pH affect the stability of this compound emulsions?
A5: The pH of the aqueous phase can influence the stability of emulsions containing this compound, especially when co-emulsifiers that are sensitive to pH are used.[10][11][12] For some systems, emulsions are more stable at a neutral pH.[13][14] It is crucial to monitor and control the pH throughout the formulation process.
Q6: What are the ideal storage conditions for this compound-based emulsions?
A6: this compound-structured emulsions may exhibit polymorphic transformations over time, which can affect stability.[15] Storing at controlled refrigeration temperatures can enhance the stability of the α-gel phase, which is desirable for some applications.[12] Avoid temperature extremes and freeze-thaw cycles unless your formulation is specifically designed to withstand them.[7]
Q7: Can I use this compound as the sole emulsifier for an O/W emulsion?
A7: It is generally not recommended. This compound has a low HLB of approximately 3.8, which makes it more suitable for stabilizing W/O emulsions.[1][3] For O/W emulsions, it functions best as a co-emulsifier and thickening agent when combined with a primary emulsifier having a high HLB (8-18).[1]
Data Presentation
Table 1: Troubleshooting Summary for Emulsion Instability
| Issue | Possible Cause | Suggested Solution |
| Phase Separation (Cracking) | Insufficient emulsifier concentration | Increase concentration of primary emulsifier or this compound.[1][2] |
| Inadequate homogenization | Increase homogenization speed or duration.[1][2] | |
| Incorrect HLB of the emulsifier blend | Adjust the ratio of high-HLB to low-HLB emulsifiers.[1] | |
| Presence of electrolytes | Reduce electrolyte concentration or use a more tolerant emulsifier system.[4] | |
| Creaming / Sedimentation | Large droplet size | Improve homogenization to reduce average droplet size.[2] |
| Low viscosity of the continuous phase | Add a thickening agent (e.g., xanthan gum) to the continuous phase.[2] | |
| Significant density difference between phases | Select phases with closer densities, if possible. | |
| Flocculation / Coalescence | Insufficient steric or electrostatic repulsion | Increase emulsifier concentration; adjust pH or ionic strength to optimize zeta potential. |
| Bridging by polymers | Optimize the concentration of any polymeric stabilizers. | |
| High temperature | Store at a controlled, lower temperature. |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound as a Stabilizer
This protocol describes the preparation of a 100g batch of an O/W emulsion with a 20% oil phase, where this compound is used as a co-emulsifier.
Materials:
-
Deionized water: 73.0 - 74.5 g
-
High-HLB Emulsifier (e.g., Polysorbate 80): 2.0 g
-
Oil Phase (e.g., Mineral Oil, Safflower Oil): 20.0 g
-
This compound: 0.5 - 2.5 g (varied for optimization)
-
Preservative (optional)
Procedure:
-
Preparation of Aqueous Phase: In a 250 mL beaker, combine the deionized water and the high-HLB emulsifier. If a preservative is used, add it to this phase. Heat the aqueous phase to 75°C while stirring gently.[1]
-
Preparation of Oil Phase: In a separate 100 mL beaker, combine the oil and the desired amount of this compound. Heat the oil phase to 75°C while stirring to ensure the this compound is completely melted and dissolved.[1]
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear homogenizer at a moderate speed.
-
Homogenization: Once all the oil phase has been added, increase the homogenization speed (e.g., 5,000-10,000 rpm) and continue for 3-5 minutes to form a fine emulsion.[1]
-
Cooling: Remove the emulsion from the heat and continue to stir gently as it cools to room temperature. This controlled cooling helps in forming a stable emulsion structure.[2]
Protocol 2: Evaluation of Emulsion Stability
1. Macroscopic Observation:
-
Place 10 mL of the emulsion in a sealed, transparent container or graduated cylinder.
-
Store at room temperature and under accelerated conditions (e.g., 40°C).
-
Visually inspect for signs of instability such as creaming, sedimentation, or phase separation at regular intervals (e.g., 24 hours, 7 days, 30 days).[1]
2. Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe under a light microscope to assess droplet size, shape, and distribution. Look for signs of flocculation (clumping) or coalescence (merging of droplets).
3. Droplet Size Analysis (Dynamic Light Scattering - DLS):
-
Dilute the emulsion to an appropriate concentration with deionized water.
-
Measure the particle size distribution and zeta potential using an instrument like a Malvern Zetasizer.[1]
-
The mean droplet size and Polydispersity Index (PDI) are key indicators of stability. Smaller, more uniform droplets (low PDI) generally lead to more stable emulsions.[16]
Visualizations
Caption: Troubleshooting logic for phase separation.
Caption: Workflow for O/W emulsion preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. microtrac.com [microtrac.com]
- 5. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Creaming (chemistry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pH and stability of the α-gel phase in glycerol monostearate–water systems using sodium stearoyl lactylate and sodium stearate as the co-emulsifier | Semantic Scholar [semanticscholar.org]
- 11. pH and stability of the α-gel phase in glycerol monostearate–water systems using sodium stearoyl lactylate and sodium stearate as the co-emulsifier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Long-Term Stability of Monostearin-Stabilized Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stabilization of monostearin-based systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound-stabilized emulsions?
The primary cause of long-term instability in this compound-stabilized systems, particularly emulsions, is the polymorphic transformation of glycerol (B35011) monostearate (GMS).[1][2] GMS initially forms a metastable α-gel phase, which is desirable for emulsion stability. However, over time, this can transition into a more stable but undesirable β-coagel phase. This transformation leads to a loss of water-holding capacity, resulting in emulsion destabilization and water syneresis (the expulsion of water).[1][2]
Q2: What are the visible signs of instability in my This compound (B1671896) formulation?
Visible signs of instability in a this compound-stabilized emulsion include:
-
Phase Separation: The formation of distinct layers of oil and water.[3]
-
Creaming: The upward movement of dispersed droplets, forming a concentrated layer at the top.[4]
-
Sedimentation: The settling of dispersed particles to the bottom.[4]
-
Grainy or Lumpy Texture: This can be caused by the crystallization of fatty components or improper processing.[5]
-
Changes in Viscosity: A significant decrease or increase in the thickness of the formulation over time.[4]
-
Appearance of Opaque Regions: The development of opaque spots in a previously semi-translucent gel can indicate the transition from the α-gel to the coagel phase.[1]
Q3: How can I improve the stability of the α-gel phase?
Several strategies can be employed to enhance the stability of the desirable α-gel phase:
-
Incorporate a Co-emulsifier: Using an α-tending co-emulsifier, such as sodium stearoyl lactylate (SSL), can significantly slow down the transition to the coagel phase.[1][6]
-
Add a Stabilizer: The addition of hydrocolloids like xanthan gum to the aqueous phase increases its viscosity, which helps to slow down water syneresis and improve overall stability.[1][2][7]
-
Control Processing Conditions: Slow cooling rates without the application of shear have been shown to increase the stability of the α-gel phase.[1][2]
-
Optimize Storage Temperature: Storing emulsions at refrigeration temperatures can increase the stability of the α-gel phase, while room temperature storage may accelerate destabilization.[8]
Troubleshooting Guides
Issue 1: Phase Separation or Creaming is Observed
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Insufficient Emulsifier Concentration | Increase the concentration of this compound or the primary emulsifier to ensure adequate coverage of the oil droplets.[3] |
| Inadequate Homogenization | Increase the homogenization speed or duration to reduce the droplet size of the dispersed phase.[3][4] |
| Incorrect Hydrophilic-Lipophilic Balance (HLB) | Adjust the HLB of the emulsifier system. This compound has a low HLB (around 3-6), making it suitable for water-in-oil (W/O) emulsions. For oil-in-water (O/W) emulsions, it should be combined with a high-HLB emulsifier.[4][9] |
| Low Viscosity of the Continuous Phase | Increase the viscosity of the continuous phase by adding a thickening agent. For O/W emulsions, hydrocolloids like xanthan gum are effective.[4] |
| Polymorphic Transformation | This is a time-dependent process. To slow it down, consider adding a co-emulsifier like SSL, a stabilizer like xanthan gum, and optimizing your cooling process (slower cooling).[1][2] |
Troubleshooting Workflow for Phase Separation
Caption: Troubleshooting logic for addressing phase separation.
Issue 2: The Viscosity of the Emulsion is Too High
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Excessive this compound Concentration | A high concentration of this compound can lead to the formation of an excessive crystal network, increasing viscosity. Reduce the concentration of this compound.[3] |
| Rapid Cooling | Fast cooling can lead to a less organized crystal network. Cool the emulsion more slowly with gentle stirring to allow for more ordered crystal formation.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Stabilized Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a 100g batch of an O/W emulsion with a 20% oil phase.
Materials:
-
Deionized Water
-
This compound (Glyceryl Monostearate)
-
High-HLB Emulsifier (e.g., Polysorbate 80)
-
Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)
-
Optional: Co-emulsifier (e.g., Sodium Stearoyl Lactylate - SSL), Thickening Agent (e.g., Xanthan Gum), Preservative
Procedure:
-
Preparation of the Aqueous Phase:
-
Preparation of the Oil Phase:
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear homogenizer at a moderate speed.
-
Once all the oil phase has been added, increase the homogenization speed (e.g., 5,000-10,000 rpm) and continue for 3-5 minutes to form a fine emulsion.[3]
-
-
Cooling:
-
Transfer the emulsion to a beaker placed in a cool water bath.
-
Continue to stir gently with an overhead stirrer until it reaches room temperature. Slow cooling is recommended for better stability.[3]
-
-
Storage:
-
Transfer the final emulsion to a sealed container and store it for further characterization.[3]
-
Workflow for O/W Emulsion Preparation
Caption: General workflow for preparing an O/W emulsion.
Protocol 2: Long-Term Stability Testing
Objective: To assess the physical stability of the emulsion over time under various storage conditions.
Procedure:
-
Divide the prepared emulsion into several sealed, transparent containers.
-
Store the samples under different conditions:
-
Visually inspect the samples at regular intervals (e.g., 24 hours, 7 days, 1 month, 3 months, 6 months) for any signs of instability such as creaming, sedimentation, or phase separation.[3][11]
-
At each time point, perform the following characterizations:
-
Microscopic Analysis: Observe a drop of the emulsion under a microscope to assess droplet size and distribution.[4]
-
Particle Size Analysis: Use a particle size analyzer (e.g., Dynamic Light Scattering) for quantitative measurement of droplet size distribution.[3]
-
Viscosity Measurement: Measure the viscosity using a viscometer at a controlled temperature.[4]
-
pH Measurement: Monitor for any significant changes in pH.
-
Differential Scanning Calorimetry (DSC): To study the polymorphic transitions of the this compound.[1]
-
Data Presentation: Stability Assessment
| Time Point | Storage Condition | Visual Appearance | Mean Droplet Size (μm) | Viscosity (cP) | pH |
| Initial (Day 0) | - | Homogeneous, white | |||
| 1 Month | 4°C | ||||
| 1 Month | 25°C / 60% RH | ||||
| 1 Month | 40°C / 75% RH | ||||
| 3 Months | 4°C | ||||
| 3 Months | 25°C / 60% RH | ||||
| 3 Months | 40°C / 75% RH | ||||
| 6 Months | 4°C | ||||
| 6 Months | 25°C / 60% RH | ||||
| 6 Months | 40°C / 75% RH |
Key Factors Influencing Stability
The stability of this compound-stabilized systems is a complex interplay of formulation and processing variables.
Diagram of Influencing Factors
Caption: Key factors influencing the stability of this compound systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nahanutri.com [nahanutri.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. agnopharma.com [agnopharma.com]
addressing batch-to-batch inconsistency in monostearin formulation production
Welcome to the Technical Support Center for monostearin-based formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges encountered during the production of This compound (B1671896) formulations, particularly focusing on resolving batch-to-batch inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch inconsistency in this compound solid lipid nanoparticle (SLN) production?
A1: Batch-to-batch inconsistency in this compound SLN production can arise from several factors. The primary sources of variability include the quality and purity of raw materials, slight deviations in process parameters, and the inherent physical instability of the formulation.[1][2][3] Even minor differences in the isomeric purity of this compound (1-monostearin vs. 2-monostearin) can impact the final product's characteristics.[4] Key process parameters that require stringent control include temperature, homogenization pressure and duration, stirring speed, and the rate of cooling.[5][6]
Q2: How does the source of this compound affect formulation consistency?
A2: The source and grade of this compound can significantly impact formulation consistency. Variability in the fatty acid composition, isomeric purity (ratio of 1-monostearin to 2-monostearin), and the presence of impurities like diglycerides and triglycerides can alter the crystallization behavior, drug loading capacity, and release profile of the nanoparticles.[2][4][7] It is crucial to establish robust quality control procedures for incoming raw materials to ensure batch-to-batch reproducibility.[1][3]
Q3: What is a typical particle size range for this compound-based SLNs, and what factors influence it?
A3: this compound-based SLNs typically exhibit a particle size in the submicron range, generally between 50 nm and 1000 nm.[8] For drug delivery applications, a size range of 100-300 nm is often targeted. The particle size is influenced by several factors including the concentration of this compound and surfactants, the homogenization pressure and number of cycles, and the temperatures of the lipid and aqueous phases during production.[5][9]
Q4: Why am I observing a burst release of my drug from the this compound SLNs followed by a sustained release?
A4: A biphasic release pattern, characterized by an initial burst release followed by sustained release, is a common phenomenon in this compound-based SLNs.[5][10] The initial burst is often attributed to the drug being adsorbed on the surface of the nanoparticles or entrapped in the outer layers of the lipid matrix.[9] The subsequent sustained release is due to the diffusion of the drug from the solid lipid core. The extent of the burst release can be minimized by optimizing formulation and process parameters, such as reducing the surfactant concentration and controlling the production temperature.[9]
Q5: My this compound formulation shows signs of instability during storage, such as particle aggregation. How can this be prevented?
A5: Particle aggregation during storage is a sign of physical instability. This can be caused by insufficient surface stabilization or changes in the crystalline structure of the lipid matrix over time. Ensuring an adequate concentration of a suitable stabilizer (surfactant) is crucial to provide a sufficient repulsive force between particles.[11] The zeta potential of the formulation should be monitored, with a value of at least ±30 mV generally indicating good stability. Additionally, storage at an appropriate temperature is critical to prevent lipid recrystallization and subsequent drug expulsion.[8][11]
Troubleshooting Guides
Issue 1: Inconsistent Particle Size and Polydispersity Index (PDI) Between Batches
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Raw Material Variability | Qualify this compound and surfactant suppliers. Perform identity and purity testing on each new lot. | Inconsistencies in raw materials are a primary source of batch variation.[2][3] |
| Inconsistent Homogenization | Strictly control homogenization pressure, number of cycles, and duration. Ensure equipment is calibrated. | These parameters directly impact the energy input for particle size reduction.[5][6] |
| Temperature Fluctuations | Precisely control the temperature of the lipid and aqueous phases during production. Monitor and control the cooling rate. | Temperature affects lipid viscosity and crystallization behavior, which influences final particle size.[10][12] |
| Inaccurate Measurements | Calibrate all weighing balances and liquid handling equipment. | Small errors in the quantities of lipids, surfactants, or drug can lead to significant variations. |
Issue 2: Low or Variable Drug Encapsulation Efficiency (EE)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Drug Solubility in Lipid | Increase the temperature of the molten lipid to enhance drug solubility. Consider adding a small amount of a liquid lipid to form a Nanostructured Lipid Carrier (NLC). | Improved drug solubility in the lipid matrix leads to higher encapsulation. NLCs often have higher drug loading capacity.[10][13] |
| Drug Partitioning to Aqueous Phase | Optimize the type and concentration of the surfactant. For hydrophilic drugs, consider using a double emulsion technique. | The surfactant can influence the partitioning of the drug between the lipid and aqueous phases.[14] |
| Premature Lipid Crystallization | Ensure the temperature of the pre-emulsion is maintained above the melting point of this compound before homogenization. | Rapid cooling can lead to premature crystallization and drug expulsion.[5] |
| Inaccurate Quantification | Validate the analytical method (e.g., HPLC, UV-Vis) used to measure the drug content. Ensure complete separation of free drug from the SLNs. | An inaccurate measurement of unencapsulated drug will lead to incorrect EE values. |
Issue 3: Unpredictable or Inconsistent Drug Release Profiles
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Polymorphic Transitions of this compound | Characterize the crystalline form of this compound in the final formulation using DSC or XRD. Control the cooling rate during production. | This compound can exist in different polymorphic forms (α, β', β), each having a different drug release rate. The stable β-form generally leads to a more controlled release.[12] |
| High Burst Release | Decrease the surfactant concentration. Optimize the homogenization process to ensure the drug is incorporated into the core rather than the surface. | High surfactant concentrations can lead to more drug being located at the particle surface, causing a high burst release.[9] |
| Variability in Dissolution Test Method | Standardize the in vitro release test method, including the release medium, agitation speed, and temperature.[15][16] | Consistency in the release testing methodology is crucial for reliable and comparable results between batches.[16] |
| Particle Size and PDI Variation | Refer to the troubleshooting guide for inconsistent particle size. | Smaller particles have a larger surface area, which can lead to a faster initial release rate. |
Experimental Protocols
Protocol 1: Particle Size and Zeta Potential Analysis
Objective: To determine the mean particle size, polydispersity index (PDI), and zeta potential of the this compound nanoparticle formulation.
Methodology: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects. A typical dilution is 1:100, but this should be optimized for the specific instrument.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate for at least 1 minute before measurement.
-
Perform the measurement, typically consisting of multiple runs averaged by the instrument software.
-
-
Zeta Potential Measurement:
-
For zeta potential, dilute the sample in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient conductivity.
-
Inject the sample into a folded capillary cell, ensuring no air bubbles are present.
-
Perform the measurement using the laser Doppler electrophoresis mode.
-
-
Data Analysis: Record the Z-average diameter, PDI, and zeta potential values.
Protocol 2: Determination of Encapsulation Efficiency (EE)
Objective: To quantify the amount of drug encapsulated within the this compound nanoparticles.
Methodology: Indirect Method (Quantification of Free Drug)
-
Separation of Free Drug:
-
Transfer a known volume of the nanoparticle formulation into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Centrifuge at a specified speed and time to separate the aqueous phase containing the unencapsulated drug from the nanoparticles.
-
-
Quantification:
-
Collect the filtrate (aqueous phase).
-
Analyze the concentration of the drug in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
-
Calculation:
-
Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total Drug Amount - Amount of Free Drug) / Total Drug Amount] x 100
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the rate and extent of drug release from the this compound formulation over time.
Methodology: Dialysis Bag Method
-
Preparation:
-
Select a dialysis membrane with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles.
-
Soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
-
Procedure:
-
Pipette a precise volume (e.g., 1 mL) of the this compound nanoparticle formulation into the dialysis bag and seal it securely.
-
Place the sealed bag into a vessel containing a known volume of release medium (e.g., 100 mL of phosphate-buffered saline, pH 7.4). The volume should ensure sink conditions.
-
Maintain the vessel at a constant temperature (e.g., 37°C) with constant stirring.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot it against time.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent particle size.
Caption: Decision tree for troubleshooting low encapsulation efficiency.
Caption: Experimental workflow for determining encapsulation efficiency.
References
- 1. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Influences of process parameters on nanoparticle preparation performed by a double emulsion pressure homogenization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and characteristics of this compound nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eurofins.it [eurofins.it]
impact of cooling rate on the crystalline structure of monostearin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of monostearin (B1671896) (glyceryl monostearate). The information focuses on the critical impact of the cooling rate on the resulting crystalline structure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound samples exhibit different physical properties (e.g., texture, melting point) even though they are from the same batch. What could be the cause?
A1: The most likely cause is a variation in the cooling rate during the crystallization process. This compound is a polymorphic substance, meaning it can exist in multiple crystalline forms (primarily α, β', and β). The cooling rate directly influences which polymorph is formed, and each form has distinct physical properties. Slower cooling rates generally lead to the more stable β and β' forms, while rapid cooling tends to produce the less stable α form.[1] Inconsistent cooling conditions will result in a variable mixture of these polymorphs, leading to inconsistent product performance.
Q2: I am trying to obtain the stable β-polymorph of this compound, but my analysis shows a significant amount of the α-form. How can I troubleshoot this?
A2: To favor the formation of the stable β-polymorph, you need to employ a slow cooling rate.[1] Fast cooling rates promote the formation of the α-polymorph.[1] Consider the following adjustments to your protocol:
-
Decrease the cooling rate: Program your thermal cycling instrument to a slower cooling ramp. Rates of 1-5°C/min are often used to promote the formation of more stable polymorphs.
-
Implement an isothermal holding step: After the initial cooling, hold the sample at a temperature just below the melting point of the β-form for an extended period. This can facilitate the transition from the α to the β form.
-
Control the environment: Ensure that the cooling process is not influenced by external drafts or inconsistent ambient temperatures.
Q3: My X-ray diffraction (XRD) patterns are showing broad peaks instead of the sharp, well-defined peaks I expect for a crystalline material. What does this indicate?
A3: Broad XRD peaks can indicate the presence of very small crystals or a less ordered crystalline structure. This is often a result of a very rapid cooling rate, which leads to rapid nucleation and the formation of many small crystals.[2][3] The α-polymorph, often formed during fast cooling, can also exhibit broader peaks compared to the more ordered β and β' forms.[4] To obtain sharper peaks, indicative of larger and more well-ordered crystals, a slower cooling rate is recommended.
Q4: How can I confirm the polymorphic form of my this compound sample?
A4: The two primary techniques for identifying this compound polymorphs are:
-
Powder X-ray Diffraction (PXRD): This is the definitive method for identifying the specific crystal structure.[5] Each polymorph has a characteristic diffraction pattern. The α-form typically shows a strong, broad peak around a d-spacing of 4.15 Å, while the β' and β forms have multiple, sharper peaks at different d-spacings.[4][6]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled.[5][7] Each polymorph has a distinct melting point and enthalpy of fusion that can be used for identification. For example, the α-form has a lower melting point than the more stable β-form.
Q5: Does the concentration of this compound in a solution or gel affect its crystallization behavior?
A5: Yes, the concentration of this compound can significantly influence the crystallization process and the final properties of the material.[8] Higher concentrations generally lead to a more extensive and robust crystal network.[2][8] The concentration can also affect the temperature at which crystallization begins and the overall kinetics of the process.[8]
Data Presentation
Table 1: Impact of Cooling Rate on this compound Crystalline Properties
| Cooling Rate | Predominant Polymorph(s) | Crystal Size/Morphology | Key Characteristics |
| Fast (>10°C/min) | Primarily α-form | Small, fine crystals; potentially needle-like[2][9] | Less stable, lower melting point, may transition to more stable forms over time.[1] |
| Moderate (5-10°C/min) | Mixture of α, β', and β forms | Mixture of small and larger crystals | Intermediate stability and melting behavior. |
| Slow (<5°C/min) | Primarily β' and β forms | Larger, more well-defined crystal aggregates[1][3][10] | More stable, higher melting point, more ordered crystalline structure. |
Experimental Protocols
Protocol: Characterization of this compound Polymorphs using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.
-
Seal the pan hermetically.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Heating Cycle: Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 20°C).[7] Heat the sample to a temperature above its final melting point (e.g., 90°C) at a controlled rate (e.g., 10°C/min). This will erase the sample's thermal history.
-
Cooling Cycle: Cool the sample from 90°C back to the starting temperature (20°C) at the desired cooling rate (e.g., 1°C/min for slow cooling, 20°C/min for fast cooling).
-
Second Heating Cycle: Re-heat the sample from 20°C to 90°C at a controlled rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Analyze the thermogram from the second heating cycle.
-
Determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (ΔH) for any observed thermal transitions.
-
Compare these values to literature values for the different polymorphs of this compound to identify the crystalline forms present.
-
Protocol: Identification of this compound Polymorphs using Powder X-ray Diffraction (PXRD)
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample.
-
Mount the powder onto a sample holder, ensuring a flat, even surface.
-
-
Instrument Setup:
-
Place the sample holder into the diffractometer.
-
Configure the instrument with the appropriate X-ray source (e.g., Cu Kα radiation) and detector settings.
-
-
Data Collection:
-
Scan the sample over a relevant 2θ range (e.g., 10° to 40°).
-
Use a step size and scan speed that will provide good resolution (e.g., 0.02° step size, 1 second per step).
-
-
Data Analysis:
-
Process the raw diffraction data to obtain a plot of intensity versus 2θ.
-
Identify the 2θ positions of the major diffraction peaks.
-
Convert the 2θ values to d-spacings using the Bragg equation.
-
Compare the observed d-spacings with known values for the α, β', and β polymorphs of this compound to identify the crystalline form(s) present in the sample.
-
Mandatory Visualization
Caption: Experimental workflow for analyzing the impact of cooling rate on this compound polymorphism.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallization Behavior and Physical Properties of Monoglycerides-Based Oleogels as Function of Oleogelator Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 4. mdpi.com [mdpi.com]
- 5. resources.rigaku.com [resources.rigaku.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization Kinetics of Oleogels Prepared with Essential Oils from Thirteen Spices [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing Encapsulation Efficiency of Monostearin Solid Lipid Nanoparticles (SLNs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of monostearin-based Solid Lipid Nanoparticles (SLNs), with a specific focus on strategies to enhance drug encapsulation efficiency.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, offering potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Encapsulation Efficiency (<70%) | 1. Poor Drug Solubility in Molten This compound (B1671896): The drug has limited solubility in the lipid melt.[1][2] 2. Drug Expulsion During Lipid Recrystallization: As the this compound cools and crystallizes, the drug is pushed out of the lipid matrix.[1] 3. Inappropriate Drug-to-Lipid Ratio: Overloading the lipid matrix can lead to drug expulsion.[1][2] 4. Suboptimal Surfactant Concentration: Insufficient surfactant may not adequately stabilize the nanoparticles, leading to drug leakage.[1][3] | - Enhance Drug Solubility: Increase the temperature of the lipid melt, ensuring the drug remains stable.[1] - Optimize Drug-to-Lipid Ratio: Systematically decrease the drug concentration to find the optimal ratio.[1][2] - Employ Rapid Cooling: Disperse the hot nanoemulsion in a large volume of cold water to rapidly solidify the lipid and entrap the drug.[1] - Increase Surfactant Concentration: A higher surfactant concentration can improve drug solubility in the lipid and enhance nanoparticle stability.[3] - Consider Nanostructured Lipid Carriers (NLCs): Incorporate a small amount of a liquid lipid (oil) with the this compound to create imperfections in the crystal lattice, providing more space for the drug.[1][4] |
| Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3) | 1. Insufficient Homogenization Energy: The energy input is inadequate to reduce the pre-emulsion to the desired nano-sized droplets.[1] 2. Particle Aggregation: The surfactant concentration is too low to provide sufficient steric or electrostatic stabilization.[1] 3. Inhomogeneous Pre-emulsion: The initial mixture of the lipid and aqueous phases is not uniform before high-pressure homogenization.[1] | - Increase Homogenization Pressure and Cycles: A typical range for pressure is 500-1500 bar, and 3-5 homogenization cycles are often sufficient.[1] - Optimize Surfactant Concentration: Increase the surfactant concentration or use a combination of surfactants to improve stability.[1] - Ensure a Fine Pre-emulsion: Use a high-shear mixer to prepare a uniform pre-emulsion before high-pressure homogenization.[1] |
| Drug Leakage During Storage | 1. Lipid Polymorphism: Transformation of the lipid matrix to a more stable, ordered crystalline form over time can lead to drug expulsion. 2. Insufficient Surface Stabilization: Inadequate surfactant coverage can result in aggregation and subsequent drug leakage.[1] | - Optimize Lipid Composition (NLCs): The presence of liquid lipids in NLCs can reduce crystal order and minimize drug expulsion during storage.[4][5] - Optimize Surfactant Concentration: Ensure adequate surfactant is used to maintain nanoparticle stability over time.[1] - Measure Zeta Potential: A zeta potential greater than |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound SLNs with high encapsulation efficiency for lipophilic drugs?
A1: The high-pressure homogenization (HPH) technique, particularly the hot homogenization method, is a widely adopted and scalable approach for preparing this compound SLNs.[6][7] This method avoids the use of organic solvents.[1] The process involves melting the this compound with the drug, dispersing this hot lipid phase into a hot aqueous surfactant solution to form a pre-emulsion, and then subjecting this pre-emulsion to high-pressure homogenization.[1][6] As the resulting nanoemulsion cools, the lipid recrystallizes, entrapping the drug within the solid matrix.[1]
Q2: Which formulation variables have the most significant impact on the encapsulation efficiency (EE%) of a drug in this compound SLNs?
A2: Several factors critically influence encapsulation efficiency. The most significant are:
-
Drug Solubility in the Lipid: The solubility of your drug in molten this compound is paramount. Higher solubility generally leads to higher encapsulation efficiency.[1][2]
-
Drug-to-Lipid Ratio: It is crucial to optimize this ratio, as overloading the lipid matrix can cause the drug to be expelled during lipid recrystallization upon cooling.[1][2]
-
Lipid Concentration: The amount of this compound determines the total capacity of the formulation to hold the drug.[1]
-
Surfactant Type and Concentration: The choice and concentration of the surfactant are critical for forming stable nanoparticles and preventing drug leakage.[1][3][8]
Q3: How do I measure the Encapsulation Efficiency (EE%) and Drug Loading (DL%)?
A3: Encapsulation efficiency and drug loading are determined by separating the unencapsulated (free) drug from the SLNs and then quantifying the amount of free drug.[1] A common method for this separation is ultrafiltration-centrifugation.[1] The formulas are:
-
Encapsulation Efficiency (EE%) = [ (Total Drug - Free Drug) / Total Drug ] x 100[1]
-
Drug Loading (DL%) = [ (Total Drug - Free Drug) / Total Weight of Nanoparticles ] x 100[1]
The amount of free drug is typically measured in the aqueous phase (filtrate) after separation using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[1][9]
Q4: My SLN dispersion is unstable and aggregates over time. What should I do?
A4: Aggregation is often due to insufficient surface stabilization. To improve stability, you can:
-
Optimize Surfactant Concentration: Increasing the surfactant concentration can provide better surface coverage and prevent aggregation.[1]
-
Measure Zeta Potential: The zeta potential is an indicator of colloidal stability. A value greater than |30| mV (positive or negative) generally suggests good electrostatic stability.[1] If the zeta potential is low, consider using a charged surfactant to increase the surface charge.[1]
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot Homogenization
-
Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.[6]
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.[6]
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer) for a few minutes to form a coarse oil-in-water emulsion.[1]
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).[1]
-
Cooling and SLN Formation: Allow the resulting nanoemulsion to cool down to room temperature, leading to the recrystallization of the lipid and the formation of SLNs.
Protocol 2: Determination of Encapsulation Efficiency by Ultrafiltration-Centrifugation
-
Sample Preparation: Take a known amount of the SLN dispersion.
-
Separation of Free Drug: Place the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra).
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 30 minutes) to separate the aqueous phase containing the free drug from the SLNs.
-
Quantification of Free Drug: Collect the filtrate (aqueous phase) and determine the concentration of the unencapsulated (free) drug using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the EE% using the formula mentioned in Q3.
Visualizations
Caption: Key factors influencing the encapsulation efficiency of this compound SLNs.
Caption: Experimental workflow for SLN preparation and EE% determination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and Evaluation of Solid Lipid Nanoparticles of Ramipril - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characteristics of this compound nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jddtonline.info [jddtonline.info]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. blog.curapath.com [blog.curapath.com]
Validation & Comparative
glycerol monostearate vs. other emulsifiers for nanoparticle formulation
A detailed analysis of Glycerol Monostearate (GMS) as an emulsifier in the formulation of nanoparticles, benchmarked against other commonly used alternatives such as Polysorbates, Lecithin, and Poloxamers. This guide provides an objective comparison based on experimental data, focusing on key performance indicators critical for researchers, scientists, and professionals in drug development.
Glycerol monostearate (GMS), a non-ionic emulsifier, is a widely utilized excipient in the development of lipid-based nanoparticle formulations, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its biocompatibility, biodegradability, and ability to form stable nanoparticles make it an attractive option for drug delivery systems.[1][2][3] The selection of an appropriate emulsifier is a critical determinant of the physicochemical properties and in vivo performance of nanoparticles. This guide provides a comparative overview of GMS against other prevalent emulsifiers, supported by experimental findings.
Performance Comparison of Emulsifiers in Nanoparticle Formulation
The choice of emulsifier significantly impacts key characteristics of nanoparticles such as particle size, polydispersity index (PDI), zeta potential, drug loading efficiency, and stability. The following tables summarize quantitative data from various studies, comparing GMS with other emulsifiers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Influence of Emulsifier Type on Particle Size and Polydispersity Index (PDI)
| Emulsifier/Co-emulsifier System | Lipid Matrix | Drug | Preparation Method | Particle Size (nm) | PDI | Reference |
| Glycerol Monostearate / Tween 80 / Lecithin | Glyceryl Monostearate | Dibenzoyl Peroxide | High Shear Homogenization | 194.6 ± 5.03 - 406.6 ± 15.2 | - | [4] |
| Glycerol Monostearate / Tween 20 / Lecithin | Glyceryl Monostearate | Erythromycin | High Shear Homogenization | 220 ± 6.2 - 328.34 ± 2.5 | - | [4] |
| Glycerol Monostearate / Brij 97 / Soya-lecithin | Glyceryl Monostearate | Paclitaxel | Solvent Emulsification & Evaporation | 75 ± 5.77 | 0.272 ± 0.02 | [5] |
| Glycerol Monostearate / Polysorbate 80 / Lecithin S75 | Glyceryl Monostearate | - | Ultrasound Method | 116 - 306 | 0.25 - 0.30 | [6] |
| Tripalmitin / Polysorbate 80 / Lecithin S75 | Tripalmitin | - | Ultrasound Method | ~150 - 250 | ~0.2 - 0.3 | [6] |
| Glyceryl Monooleate / Poloxamer 407 | Glyceryl Monooleate | Simvastatin | High-Pressure Homogenization | 100 - 150 | - | [7] |
Table 2: Impact of Emulsifier on Zeta Potential, Entrapment Efficiency, and Drug Loading
| Emulsifier/Co-emulsifier System | Lipid Matrix | Drug | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Glycerol Monostearate / Tween 80 / Lecithin | Glyceryl Monostearate | Triamcinolone Acetonide | - | 96 ± 11.5 | 0.96 ± 0.012 | [4] |
| Glycerol Monostearate / Tween 20 / Lecithin | Glyceryl Monostearate | Dibenzoyl Peroxide | - | 80.5 ± 9.45 | 0.805 ± 0.093 | [4] |
| Glycerol Monostearate / Brij 97 / Soya-lecithin | Glyceryl Monostearate | Paclitaxel | - | 94.58 | - | [5] |
| Glycerol Monostearate / Polysorbate 80 / Lecithin S75 | Glyceryl Monostearate | - | ~ -11 | - | - | [6] |
| Tripalmitin / Polysorbate 80 / Lecithin S75 | Tripalmitin | - | ~ -11 | - | - | [6] |
| Glyceryl Monooleate / Poloxamer 407 | Glyceryl Monooleate | Simvastatin | - | > 98 | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used for nanoparticle formulation and characterization.
High Shear Homogenization for Solid Lipid Nanoparticles
This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution.[1][8]
-
Preparation of Lipid Phase: The solid lipid (e.g., Glyceryl Monostearate) and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.[8]
-
Preparation of Aqueous Phase: The aqueous phase, containing the emulsifier(s) (e.g., Tween 80, Lecithin), is heated to the same temperature as the lipid phase.[8]
-
Homogenization: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring using a high-shear homogenizer (e.g., up to 20,000 RPM) to form a coarse oil-in-water emulsion.[1]
-
Nanoparticle Formation: The resulting hot nanoemulsion is then cooled down to room temperature, leading to the solidification of the lipid droplets and the formation of solid lipid nanoparticles.
Solvent Emulsification and Evaporation Method
This technique is suitable for thermolabile drugs as it can be performed at lower temperatures.[5]
-
Organic Phase Preparation: The lipid (e.g., GMS), the drug, and a co-emulsifier (e.g., soya-lecithin) are dissolved in a water-immiscible organic solvent (e.g., chloroform).[5]
-
Aqueous Phase Preparation: An aqueous solution of a surfactant (e.g., Brij 97) is prepared.[5]
-
Emulsification: The organic phase is added to the aqueous phase and homogenized at high speed to form a coarse oil-in-water emulsion.[5]
-
Sonication and Evaporation: The coarse emulsion is then subjected to ultrasonication to reduce the droplet size. The organic solvent is subsequently removed by evaporation under reduced pressure or continuous stirring, leading to the precipitation of the solid lipid nanoparticles.[5]
Characterization Techniques
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined using Laser Doppler Velocimetry to assess the surface charge and stability of the nanoparticles.[9]
-
Entrapment Efficiency (EE) and Drug Loading (DL): Typically quantified by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and measuring the drug concentration in the supernatant and/or the nanoparticles using techniques like HPLC or UV-Vis spectrophotometry. The EE is calculated as: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100.
Mechanistic Insights and Workflow Diagrams
The stability and characteristics of nanoparticles are governed by the interplay between the lipid matrix and the emulsifiers at the oil-water interface. Emulsifiers reduce the interfacial tension, facilitating the formation of small droplets, and provide a protective layer to prevent aggregation.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation by high-shear homogenization.
Caption: Logical relationship of emulsifier choice on nanoparticle properties.
Concluding Remarks
Glycerol monostearate stands as a robust and versatile emulsifier for the formulation of lipid nanoparticles. Its performance is often comparable to, and in some cases synergistic with, other common emulsifiers like polysorbates and lecithin. The optimal choice of emulsifier is highly dependent on the specific drug candidate, the desired nanoparticle characteristics, and the intended route of administration. For instance, formulations with GMS have demonstrated the ability to produce nanoparticles with desirable sizes (under 300 nm) and high entrapment efficiencies (often exceeding 80%).[4][5] The combination of GMS with other surfactants, such as lecithin, can offer synergistic effects, leading to enhanced stability and controlled release profiles.[10] Researchers should consider a systematic screening of different emulsifiers and their concentrations to optimize nanoparticle formulations for their specific application. This guide provides a foundational understanding to aid in this critical selection process.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Different Grades of Glycerol Monostearate as Pharmaceutical Excipients
For Researchers, Scientists, and Drug Development Professionals
Glycerol (B35011) monostearate (GMS), a widely utilized excipient in the pharmaceutical industry, is available in various grades, primarily distinguished by their monoglyceride content. The efficacy of GMS as an excipient in drug formulations is significantly influenced by its grade, impacting key performance attributes such as lubrication, emulsification, and drug release characteristics. This guide provides a comprehensive comparison of different grades of GMS, supported by experimental data and detailed protocols to aid in the selection of the most suitable grade for specific formulation needs.
Understanding the Grades of Glycerol Monostearate
Glycerol monostearate is commercially available in several grades, with the most common being distinguished by their monoacylglycerol content. These include grades with a monoglyceride content of 40-55% and high-purity grades with a monoglyceride content of over 90%.[1][2] Additionally, self-emulsifying (SE) grades are available, which contain a small amount of an emulsifying agent to improve their dispersibility in aqueous media. The composition of these grades directly influences their physicochemical properties and, consequently, their functional performance in pharmaceutical dosage forms.[2]
Physicochemical Properties of Different GMS Grades
The functional differences between GMS grades can be attributed to their distinct physicochemical properties, such as melting point, Hydrophilic-Lipophilic Balance (HLB), and crystalline polymorphism.
| Property | GMS (40-55% Monoglycerides) | GMS (>90% Monoglycerides) | Self-Emulsifying GMS (GMS-SE) |
| Monoglyceride Content (%) | 40 - 55[1][2] | > 90[1] | Typically 30-50, with added emulsifier |
| Diglyceride Content (%) | 30 - 45[2] | < 10 | Varies |
| Triglyceride Content (%) | 5 - 15[2] | < 5 | Varies |
| Melting Point (°C) | 54 - 64 | 60 - 70 | 55 - 60 |
| HLB Value (Approximate) | 3 - 4 | 4 - 5 | 5 - 6 |
Efficacy as a Lubricant in Tablet Manufacturing
GMS is commonly used as a lubricant in tablet formulations to reduce friction between the tablet and the die wall during ejection. The lubrication efficiency is dependent on the grade of GMS used.
A comparative study on the lubricating effects of a glycerin fatty acid ester (a type of GMS) and the commonly used lubricant, magnesium stearate, on acetaminophen (B1664979) tablets revealed that the glycerin fatty acid ester did not retard dissolution, unlike magnesium stearate.
| Lubricant | Concentration (%) | Disintegration Time (min) | Dissolution Rate |
| Glycerin Fatty Acid Ester | 0.5 | No significant difference from control | No retardation |
| 1.0 | No significant difference from control | No retardation | |
| 2.0 | No significant difference from control | No retardation | |
| Magnesium Stearate | 0.5 | No significant difference from control | Retardation observed |
| 1.0 | No significant difference from control | Significant retardation | |
| 2.0 | No significant difference from control | Severe retardation |
Data extrapolated from a comparative study on acetaminophen tablets.
Role in Sustained-Release Formulations
GMS is an effective matrix-forming agent for sustained-release solid dosage forms. The release-retarding effect is influenced by the concentration and grade of GMS. An increase in GMS concentration generally leads to a slower drug release rate.
In a study on the development of a sustained-release matrix tablet for ciprofloxacin (B1669076) hydrochloride using GMS, it was observed that increasing the GMS concentration retarded the drug release.
| GMS Concentration (%) | Drug Release at 1 hr (%) | Drug Release at 4 hrs (%) | Drug Release at 8 hrs (%) |
| 10 | 35 | 65 | 90 |
| 20 | 25 | 50 | 80 |
| 30 | 18 | 40 | 70 |
Data represents a general trend observed in studies of GMS-based matrix tablets.[3]
Application in Solid Lipid Nanoparticles (SLNs)
GMS is a key lipid component in the formulation of solid lipid nanoparticles (SLNs), which are effective carriers for enhancing the bioavailability of poorly water-soluble drugs. The grade of GMS can influence the particle size, entrapment efficiency, and drug release from SLNs. While direct comparative studies are limited, it is understood that the purity of the lipid can affect the crystallinity of the SLN matrix and, consequently, the drug-loading capacity and release profile.[4][5]
Experimental Protocols
Evaluation of Lubricant Efficiency
Objective: To compare the lubrication efficiency of different grades of GMS in a direct compression tablet formulation.
Methodology:
-
Powder Blend Preparation: Prepare powder blends containing the active pharmaceutical ingredient (API), a diluent (e.g., microcrystalline cellulose), a disintegrant (e.g., croscarmellose sodium), and varying concentrations (0.5%, 1.0%, 2.0% w/w) of different GMS grades (40-55% and >90% monoglycerides).
-
Powder Flow Characterization: Evaluate the flow properties of the powder blends using compendial methods such as angle of repose, Carr's index, and Hausner ratio.[6][7]
-
Tableting: Compress the powder blends into tablets using a single-punch or rotary tablet press under controlled compression force.
-
Tablet Characterization:
-
Hardness and Thickness: Measure the hardness and thickness of a representative sample of tablets.
-
Friability: Determine the friability of the tablets according to USP <1216>.[8][9][10][11]
-
Ejection Force Measurement: If the tablet press is equipped with instrumentation, measure the force required to eject the tablets from the die.
-
-
Data Analysis: Compare the tablet properties and ejection forces for the different GMS grades and concentrations to determine their lubrication efficiency.
Assessment of Sustained-Release Properties
Objective: To evaluate the effect of different GMS grades on the in-vitro drug release from a matrix tablet formulation.
Methodology:
-
Tablet Preparation: Prepare matrix tablets by wet granulation or direct compression, incorporating a model drug and different grades and concentrations of GMS.
-
Dissolution Testing:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to pH 6.8 phosphate (B84403) buffer.
-
Rotation Speed: 50 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Sampling: Withdraw samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours) and replace with fresh medium.
-
-
Drug Quantification: Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time and compare the release profiles for the different GMS grades. Calculate release kinetics using appropriate models (e.g., zero-order, first-order, Higuchi).[12][13][14][15]
Characterization of GMS Polymorphism by DSC
Objective: To analyze the thermal behavior and polymorphic forms of different GMS grades.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the GMS sample into an aluminum DSC pan and seal it.
-
DSC Analysis:
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 100 °C.
-
Atmosphere: Inert nitrogen atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic melting peaks and any exothermic recrystallization peaks, which can indicate the presence of different polymorphs. The peak temperature and enthalpy of fusion provide information about the crystalline structure.[16][17][18][19][20]
Conclusion
The selection of an appropriate grade of glycerol monostearate is a critical consideration in pharmaceutical formulation development. High-purity grades with over 90% monoglyceride content generally offer superior performance in terms of lubrication and creating stable, ordered matrices for sustained release, albeit at a higher cost. Grades with 40-55% monoglyceride content provide a cost-effective alternative for various applications, although their performance may be influenced by the higher proportion of di- and triglycerides. Self-emulsifying grades offer advantages in formulations where rapid dispersion is required. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different GMS grades to optimize drug product performance.
References
- 1. GLYCERYL STEARATE (GLYCEROL MONOSTEARATE) - Ataman Kimya [atamanchemicals.com]
- 2. phexcom.com [phexcom.com]
- 3. scielo.isciii.es [scielo.isciii.es]
- 4. scielo.br [scielo.br]
- 5. Preparation and Characterization of Solid Lipid Nanoparticles-Based Gel for Topical Delivery | Springer Nature Experiments [experiments.springernature.com]
- 6. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. usp.org [usp.org]
- 9. Impact breakage of pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Process Considerations in Reducing Tablet Friability and Their Effect on in vitro Dissolution | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. ijpsm.com [ijpsm.com]
- 15. ijcrt.org [ijcrt.org]
- 16. researchgate.net [researchgate.net]
- 17. thermalsupport.com [thermalsupport.com]
- 18. tainstruments.com [tainstruments.com]
- 19. Determination of % Crystallinity in Polymers | Materials Characterization Lab [mcl.mse.utah.edu]
- 20. covalentmetrology.com [covalentmetrology.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Monostearin in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of monostearin (B1671896), a common excipient in pharmaceutical formulations, is crucial for ensuring product quality, stability, and performance. This guide provides an objective comparison of validated analytical methods for the determination of this compound, presenting supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques employed for the quantification of this compound. The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of this compound without the need for derivatization. Various detectors can be coupled with HPLC for this purpose, including Refractive Index (RI), Evaporative Light Scattering (ELSD), and Charged Aerosol (CAD) detectors. HPLC is particularly advantageous for less volatile or thermally labile compounds.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, a derivatization step, typically silylation, is required to convert it into a more volatile compound suitable for GC analysis.
Data Presentation: Performance Characteristics of Validated Methods
The following table summarizes the performance characteristics of various validated analytical methods for the quantification of this compound and similar compounds.
| Validation Parameter | HPLC-RI for 2-Monostearin[1] | HPLC-ELSD for Glycerol Stearates[2] | GC-FID for Fatty Acids (as a proxy for derivatized this compound)[3] |
| Linearity | |||
| Range | 10 - 500 µg/mL | 4 - 1000 mg/L | 0.21 - 1.63 µg/mL (for various FAMEs) |
| Correlation Coefficient (r²) | ≥ 0.998 | Not specified (log-log plots were linear) | > 0.9998 |
| Accuracy (% Recovery) | |||
| 50 µg/mL | 99.2% | Not specified | Not specified |
| 250 µg/mL | 100.5% | Not specified | Not specified |
| 450 µg/mL | 99.8% | Not specified | Not specified |
| Precision (%RSD) | |||
| Repeatability (RSDr) | ≤ 1.5% | < 5% | < 1.0% (for peak areas) |
| Reproducibility (RSDR) | ≤ 3.0% | Not specified | < 1.5% (for peak areas) |
| Limit of Detection (LOD) | 3 µg/mL | 0.3 - 2 mg/L | 0.21 - 0.54 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL | Not specified | 0.63 - 1.63 µg/mL |
| Specificity | No interference from blank and placebo.[1] | Not specified | Method demonstrated specificity for 15 fatty acids.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is suitable for the quantification of this compound in various pharmaceutical preparations.
1. Instrumentation:
-
HPLC system with a Refractive Index (RI) detector.
-
Gel Permeation Chromatography (GPC) column (e.g., two Shodex GPC KF-802, 8.0 mm I.D. x 300 mm, connected in series).[1][5]
-
Autosampler and data acquisition software.
2. Reagents and Standards:
-
Tetrahydrofuran (THF), HPLC grade.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Injection Volume: 40 µL.[1]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 25 mg of the this compound reference standard and dissolve in 50 mL of THF.[1]
-
Sample Solution: Disperse the pharmaceutical formulation in a suitable solvent, followed by extraction with THF. The final concentration should be adjusted to fall within the linear range of the method. For creams, this may involve heating to dissolve the sample in a mixture of methanol (B129727) and acetonitrile, followed by dilution.[6]
5. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the reference standard.
-
Quantify the concentration using a calibration curve generated from the peak areas of the calibration standards.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method requires a derivatization step to increase the volatility of this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Autosampler and data acquisition software.
2. Reagents and Standards:
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Pyridine.
-
Hexane, HPLC grade.
-
This compound reference standard.
3. Derivatization Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample or standard into a reaction vial.
-
Add 1 mL of a silylating agent and 1 mL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
4. Chromatographic Conditions:
-
Injector Temperature: 250 °C.[7]
-
Detector Temperature: 300 °C.[7]
-
Oven Temperature Program: An example program could be: initial temperature of 150°C for 1.5 min, ramp to 260°C at 50°C/min and hold for 5 min, then ramp to 270°C at 10°C/min and hold for 3.3 min.[7]
-
Injection Mode: Split or splitless.
5. Data Analysis:
-
Identify the derivatized this compound peak by its retention time.
-
Quantify the compound by constructing a calibration curve prepared from derivatized standards.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the HPLC-RI and GC-FID analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shodexhplc.com [shodexhplc.com]
- 6. CN114152699B - Method for measuring content of glyceryl monostearate in pramestrne cream - Google Patents [patents.google.com]
- 7. globalresearchonline.net [globalresearchonline.net]
Navigating the Predictive Power of In Vitro Models for Monostearin-Based Drug Delivery: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of efficient and reliable drug delivery system development. This is particularly crucial for lipid-based formulations, such as those utilizing monostearin, which are increasingly employed to enhance the bioavailability of poorly soluble drugs. This guide provides an objective comparison of this compound-based drug delivery systems with alternative platforms, supported by experimental data, to elucidate the complexities of achieving a meaningful IVIVC.
The development of oral drug delivery systems often faces the challenge of accurately predicting in vivo performance from in vitro data. For lipid-based formulations, this challenge is magnified due to the intricate physiological processes they undergo in the gastrointestinal tract, including dispersion, digestion by lipases, and subsequent drug solubilization in mixed micelles.[1][2][3] Consequently, conventional in vitro dissolution tests often fail to adequately mimic these conditions, leading to poor correlations with in vivo pharmacokinetic outcomes.[1][2] More sophisticated in vitro models, such as lipolysis assays, are emerging as more predictive tools.[4][5][6]
This guide focuses on drug delivery systems formulated with glyceryl monostearate (GMS), a widely used solid lipid, and compares their performance with other common nanocarriers like Nanostructured Lipid Carriers (NLCs) and polymeric nanoparticles (e.g., PLGA-based).[7] Docetaxel (B913), a poorly water-soluble anticancer drug, will be used as a model therapeutic to draw these comparisons.[7]
Performance Comparison of Nanoparticle Drug Delivery Systems
The efficacy of a drug delivery system is intrinsically linked to its physicochemical properties, which govern its biological performance. Here, we compare GMS-based Solid Lipid Nanoparticles (SLNs) with NLCs and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Physicochemical Characteristics
The size, surface charge, and encapsulation efficiency of nanoparticles are critical factors influencing their stability, biocompatibility, and drug-loading capacity.[7]
| Parameter | GMS-Based SLNs (Docetaxel) | PLGA Nanoparticles (Docetaxel) | Nanostructured Lipid Carriers (NLCs) (β-Elemene) | Key Insights |
| Particle Size (nm) | ~100 - 200 | ~150 - 250 | ~138.9[8] | GMS-SLNs and NLCs can be formulated at smaller sizes, potentially enhancing tissue penetration. PLGA nanoparticles tend to be slightly larger.[7] |
| Polydispersity Index (PDI) | < 0.3 | < 0.2 | Not specified | A lower PDI indicates a more uniform particle size distribution, which is generally desirable for consistent performance. |
| Zeta Potential (mV) | ~ -20 to -30 | ~ -15 to -25 | -20.2[8] | A sufficiently high negative or positive zeta potential contributes to the stability of the nanoparticle suspension by preventing aggregation. |
| Encapsulation Efficiency (%) | > 80% | ~ 50 - 70% | 82.11%[8] | GMS-based SLNs and NLCs generally exhibit high encapsulation efficiency for lipophilic drugs like docetaxel and β-Elemene.[7][8] |
| Drug Loading (%) | ~ 5 - 10% | ~ 1 - 5% | Not specified | The amount of drug that can be incorporated into the nanoparticles is a key consideration for dosage. |
In Vitro Drug Release
The rate and pattern of drug release from the nanocarrier are pivotal for maintaining therapeutic concentrations over time.[7]
| Formulation | Release Profile | % Drug Released (24h) | Release Kinetics | Key Insights |
| GMS-Based SLNs (Docetaxel) | Biphasic: Initial burst followed by sustained release[7] | ~68%[7] | Often follows Higuchi or Korsmeyer-Peppas models.[7] | The solid lipid matrix of SLNs provides a controlled, sustained release, which is beneficial for reducing dosing frequency.[7] |
| PLGA Nanoparticles (Docetaxel) | Biphasic: Initial burst followed by slower, sustained release[7] | ~30-50%[7] | Diffusion and polymer erosion controlled.[7] | PLGA nanoparticles typically show a slower and more prolonged release due to the gradual degradation of the polymer matrix.[7] |
In Vivo Performance: Pharmacokinetics and Efficacy
Ultimately, the success of a drug delivery system is determined by its performance in a biological system.
| Parameter | GMS-Based SLNs (Docetaxel) | Conventional Docetaxel (Taxotere®) | Key Insights |
| Tumor Inhibition (in vivo) | Significantly better tumor inhibitory efficacy at the same dose.[7] | Standard Efficacy.[7] | GMS-SLNs enhance the antitumor effect of docetaxel, likely due to improved drug delivery to the tumor site.[7] |
| Survival Rate (in vivo) | Improved survival in animal models compared to Taxotere®.[7] | Lower Survival Rate.[7] | The enhanced efficacy of the SLN formulation translates to improved survival outcomes in preclinical models.[7] |
| Cytotoxicity (in vitro, MCF-7 cells) | Lower cytotoxicity at low doses compared to Taxotere®.[7] | Higher cytotoxicity at equivalent low doses.[7] | Docetaxel-loaded SLNs show a better safety profile on breast cancer cells at lower concentrations in vitro.[7] |
| Myelosuppression Toxicity | Greatly lowered myelosuppression toxicity.[7] | Known side effect.[7] | A significant advantage of the GMS-SLN formulation is the reduction of systemic toxicity, such as myelosuppression, a common side effect of docetaxel.[7] |
The IVIVC Workflow: A Conceptual Framework
The process of establishing a meaningful IVIVC for this compound-based drug delivery systems involves a systematic approach, moving from in vitro characterization to in vivo studies and finally to mathematical modeling.
Caption: Conceptual workflow for establishing an IVIVC for lipid-based formulations.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.[7]
Preparation of GMS-Based Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization followed by ultrasonication technique.
-
Lipid Phase Preparation: Glyceryl monostearate (GMS) is melted at a temperature approximately 5-10°C above its melting point (e.g., 70-80°C). The lipophilic drug (e.g., docetaxel) is then dissolved in the molten lipid.[7]
-
Aqueous Phase Preparation: A surfactant solution (e.g., Poloxamer 188 or Tween 80 in purified water) is heated to the same temperature as the lipid phase.[7]
-
Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.[7]
-
Nanoparticle Formation: The resulting pre-emulsion is then subjected to ultrasonication (probe sonicator) for a specified time (e.g., 15 minutes) to reduce the particle size to the nanometer range. The nanoemulsion is then cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.
In Vitro Drug Release Study
A dialysis bag method is commonly employed for in vitro drug release studies of nanoparticles.
-
Preparation: A known amount of the nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline pH 7.4 containing a surfactant to ensure sink conditions) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume.[7]
-
Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7]
-
Data Calculation: The cumulative percentage of drug release is calculated and plotted against time.[7]
In Vitro Lipolysis Test
This test is designed to mimic the digestion of lipid formulations in the small intestine.
-
Dispersion: The lipid-based formulation is dispersed in a lipolysis medium mimicking the fasted state in the small intestine (containing bile salts and phospholipids) at 37°C.[4][5]
-
Digestion Initiation: A pancreatin (B1164899) solution, containing lipase (B570770) and other enzymes, is added to initiate the digestion process.[5][9] The pH is maintained at a constant level (e.g., 6.8) using a pH-stat apparatus that titrates the liberated free fatty acids with NaOH.[9]
-
Sampling: Aliquots are taken at different time points and the enzymatic reaction is stopped by adding an inhibitor.[4]
-
Phase Separation: The samples are ultracentrifuged to separate the aqueous phase (containing the micellar-solubilized drug) from the undigested lipid and precipitated drug.
-
Analysis: The amount of drug in the aqueous phase is quantified to determine the extent of drug solubilization during digestion.
Conclusion
This compound-based drug delivery systems, particularly Solid Lipid Nanoparticles, offer a promising platform for the oral delivery of poorly water-soluble drugs, demonstrating high encapsulation efficiency, sustained release profiles, and enhanced in vivo efficacy.[7] However, establishing a predictive in vitro-in vivo correlation for these formulations remains a significant challenge. Standard dissolution tests often fall short in predicting in vivo behavior due to the complex digestive processes involved with lipid-based systems.[1] The adoption of more biorelevant in vitro models, such as lipolysis assays, is crucial for gaining a better understanding of formulation performance and for developing robust IVIVCs. A well-established IVIVC can serve as a valuable tool throughout the drug development lifecycle, from formulation optimization to quality control and supporting regulatory submissions.[10][11][12]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 6. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Formulation design, preparation, and in vitro and in vivo characterizations of β-Elemene-loaded nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. fda.gov [fda.gov]
Assessing the Interaction Between Monostearin and Active Pharmaceutical Ingredients: A Comparative Guide
In the development of solid dosage forms, the interaction between the active pharmaceutical ingredient (API) and excipients is a critical factor influencing the final product's stability, bioavailability, and manufacturability. Monostearin (B1671896), also known as glyceryl monostearate, is a widely utilized excipient valued for its roles as a lubricant, emulsifier, stabilizer, and controlled-release agent.[1][2] This guide provides a comparative analysis of this compound's interaction with APIs, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Performance Comparison of this compound with Alternative Excipients
The selection of an appropriate excipient is paramount to successful drug formulation. This compound's performance is often benchmarked against other common lubricants and binders such as magnesium stearate (B1226849), sodium stearyl fumarate (B1241708), and stearic acid. Key performance indicators include the impact on tablet hardness, disintegration time, and the dissolution profile of the API.
A comparative study on acetaminophen (B1664979) tablets demonstrated that glycerin fatty acid ester (a type of this compound) did not retard the dissolution of the API, a known issue with the widely used lubricant, magnesium stearate.[3] While there was no significant difference in the disintegration time between the two lubricants, the available surface area of acetaminophen in formulations with glycerin fatty acid ester was more than double that of formulations containing 0.5-3.0% magnesium stearate, suggesting better dissolution performance.[3]
In a study comparing various lubricants in ibuprofen (B1674241) tablet formulations, sodium stearyl fumarate and sodium stearate led to the fastest and most complete dissolution profiles, while magnesium stearate showed the slowest release.[4] Although this study did not include this compound, it highlights the significant influence of the lubricant's chemical properties on drug release. Given this compound's less hydrophobic nature compared to magnesium stearate, it is plausible that it would exhibit a more favorable dissolution profile for certain APIs.
Table 1: Comparative Dissolution Data of Acetaminophen Tablets with Different Lubricants [3]
| Lubricant | Concentration (%) | Maximum Available Surface Area (S(t)max) of API | Time to S(t)max (min) |
| Glycerin Fatty Acid Ester | 1.0 | > 2x that of Mg-St at 0.5% | - |
| Magnesium Stearate | 0.1 | Reference Value | 9.19 |
| Magnesium Stearate | 0.5 | Decreased over time | - |
| Magnesium Stearate | 1.0 | Decreased over time | - |
| Magnesium Stearate | 3.0 | Decreased over time | - |
Table 2: Influence of Various Lubricants on Ibuprofen Tablet Properties [4]
| Lubricant | Tablet Hardness | Ejection Force | Disintegration Time | Dissolution Rate |
| Magnesium Stearate | Lowest | Low | Longest | Slowest |
| Stearic Acid | Highest | Highest | Shorter | Faster |
| Sodium Stearate | Intermediate | Higher | Shorter | Fastest |
| Sodium Stearyl Fumarate | Intermediate | Low | Shorter | Fastest |
Experimental Protocols for Assessing API-Monostearin Interactions
A thorough assessment of API-excipient compatibility is crucial to preempt potential stability and performance issues.[5] The following are detailed methodologies for key experiments used to evaluate the interaction between this compound and APIs.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to detect physicochemical interactions by measuring changes in heat flow associated with thermal events such as melting, crystallization, and degradation.[6]
-
Objective: To identify potential physical or chemical interactions between the API and this compound.
-
Methodology:
-
Accurately weigh 3-5 mg of the API, this compound, and a 1:1 physical mixture of the API and this compound into separate aluminum pans.
-
Seal the pans hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the samples at a constant rate, typically 10°C/min, over a temperature range relevant to the thermal properties of the API and this compound (e.g., 30°C to 300°C).
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidation.
-
-
Interpretation of Results: The DSC thermograms of the individual components are compared to that of the physical mixture. The disappearance of a melting endotherm, a significant shift in the melting point of the API, or the appearance of a new thermal event in the mixture's thermogram suggests an interaction.[6]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a molecule and to detect chemical interactions by observing changes in the vibrational frequencies of these groups.[7]
-
Objective: To detect potential chemical interactions between the API and this compound at a molecular level.
-
Methodology:
-
Prepare samples of the pure API, pure this compound, and their 1:1 physical mixture.
-
For solid samples, the potassium bromide (KBr) pellet method is commonly used. Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder and compress the mixture into a thin, transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the sample is placed directly on the ATR crystal.
-
Record the FTIR spectra for each sample over a specific wavenumber range, typically 4000-400 cm⁻¹.
-
-
Interpretation of Results: The FTIR spectrum of the physical mixture is compared to the spectra of the individual components. The appearance of new peaks, the disappearance of existing peaks, or a significant shift in the position or intensity of characteristic peaks of the API in the mixture's spectrum indicates a chemical interaction.[8] For instance, a study on metformin (B114582) showed that its principal peaks remained unchanged in the presence of excipients like HPMC and Carbopol, indicating compatibility.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. In compatibility studies, it is primarily used to quantify the degradation of the API over time when mixed with an excipient.[9]
-
Objective: To assess the chemical stability of the API in the presence of this compound under accelerated stability conditions.
-
Methodology:
-
Prepare physical mixtures of the API and this compound (e.g., 1:1 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a predefined period (e.g., 4 weeks).
-
At specified time points, dissolve a known amount of the mixture in a suitable solvent.
-
Develop and validate an HPLC method for the API. A typical reversed-phase HPLC method for a small molecule API might involve:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance of the API.
-
-
Inject the prepared sample solutions into the HPLC system and quantify the amount of undegraded API by comparing the peak area to that of a standard solution of the pure API.
-
-
Interpretation of Results: A significant decrease in the concentration of the API in the mixture compared to the pure API stored under the same conditions indicates an incompatibility that leads to chemical degradation. The appearance of new peaks in the chromatogram suggests the formation of degradation products.
Visualizing the Excipient Compatibility Assessment Workflow
The process of assessing API-excipient compatibility can be visualized as a structured workflow, from initial screening to final formulation decisions.
Caption: Workflow for assessing API-monostearin compatibility.
The following diagram illustrates a decision-making process for selecting a suitable lubricant for a solid dosage form, considering the properties of the API and the desired product characteristics.
Caption: Decision tree for pharmaceutical lubricant selection.
References
- 1. pharmamanufacturing.com [pharmamanufacturing.com]
- 2. Comparative Studies on the Dissolution Profiles of Oral Ibuprofen Suspension and Commercial Tablets using Biopharmaceutical Classification System Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative study of glycerin fatty acid ester and magnesium stearate on the dissolution of acetaminophen tablets using the analysis of available surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. veeprho.com [veeprho.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
Monostearin vs. Synthetic Polymer Emulsifiers: A Performance-Based Comparison for Pharmaceutical Formulations
For Immediate Release
In the development of stable and effective pharmaceutical emulsions, the choice of emulsifying agent is a critical determinant of the final product's performance and therapeutic efficacy. This guide provides a comprehensive comparison of the performance of monostearin (B1671896), a widely used monoacylglycerol emulsifier, against common synthetic polymer emulsifiers such as poloxamers and polysorbates. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal emulsifier for their specific formulation needs.
Executive Summary
Glyceryl monostearate (GMS), a form of this compound, is a non-ionic surfactant valued for its emulsifying, stabilizing, and lubricating properties, particularly in water-in-oil (W/O) emulsions.[1][2][3] Synthetic polymers like poloxamers (e.g., Poloxamer 407) and polysorbates (e.g., Polysorbate 80) are also non-ionic surfactants that are highly effective in forming stable oil-in-water (O/W) emulsions, often resulting in smaller droplet sizes crucial for advanced drug delivery systems like nanoemulsions.[4][5] The selection between these emulsifiers is dictated by the desired emulsion type, required droplet size, and the specific application.
Quantitative Performance Comparison
The following tables summarize key performance indicators for this compound (represented by Glyceryl Monostearate) and representative synthetic polymer emulsifiers based on data from various studies. It is important to note that direct head-to-head comparative studies under identical conditions are limited; therefore, these values represent their general performance characteristics.
Table 1: Physicochemical Properties and Emulsifying Performance
| Performance Metric | Glyceryl Monostearate (GMS) | Poloxamer 407 | Polysorbate 80 | Source(s) |
| Hydrophilic-Lipophilic Balance (HLB) | ~3.8 | ~22 | 15.0 | [6] |
| Typical Emulsion Type | Water-in-Oil (W/O) | Oil-in-Water (O/W) | Oil-in-Water (O/W) | [2][5] |
| Typical Mean Droplet Size (O/W Emulsion) | > 500 nm (less efficient for O/W) | 100 - 150 nm | 70 - 150 nm | [4] |
| Drug Entrapment Efficiency | High (>98% in some formulations) | High (>98% in some formulations) | Varies by formulation | [4] |
Table 2: Emulsion Stability and Biocompatibility
| Performance Metric | Glyceryl Monostearate (GMS) | Poloxamer 407 | Polysorbate 80 | Source(s) |
| Emulsion Stability (Accelerated Testing) | Moderate to Good (W/O) | High (O/W) | High (O/W) | [5] |
| Zeta Potential (mV) of Emulsions | Formulation dependent | Formulation dependent | Formulation dependent | [1][5] |
| Biocompatibility (Cell Viability) | Generally high | Generally high | Generally high | [7][8] |
| Creaming Index | Higher in O/W emulsions | Lower in O/W emulsions | Lower in O/W emulsions | [1][9] |
Mechanism of Emulsion Stabilization
The stability of an emulsion is primarily determined by the ability of the emulsifier to adsorb at the oil-water interface, reducing interfacial tension and creating a barrier to droplet coalescence.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparative evaluation of emulsifier performance.
Emulsion Preparation (High-Pressure Homogenization)
-
Phase Preparation : Separately heat the oil phase (containing the oil-soluble components and emulsifier if lipophilic, e.g., GMS) and the aqueous phase (containing water-soluble components and emulsifier if hydrophilic, e.g., Poloxamer 407, Polysorbate 80) to 70-75°C.
-
Coarse Emulsion Formation : Slowly add the dispersed phase to the continuous phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse emulsion.
-
Homogenization : Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 100 MPa) for a set number of cycles (e.g., 3-5 cycles).
-
Cooling : Rapidly cool the resulting nanoemulsion to room temperature in an ice bath.
Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)
-
Instrumentation : Utilize a dynamic light scattering (DLS) instrument with an integrated electrophoretic light scattering (ELS) module.[10]
-
Sample Preparation : Dilute the emulsion with the continuous phase (e.g., deionized water for O/W emulsions) to an appropriate concentration to prevent multiple scattering effects.[11][12] A 10 mM KNO3 solution can be used for aqueous dilutions to screen charge effects.[11]
-
Measurement : Equilibrate the sample to a controlled temperature (e.g., 25°C). For particle size, perform at least three measurements and average the results to obtain the mean hydrodynamic diameter and polydispersity index (PDI).[13] For zeta potential, apply an electric field and measure the electrophoretic mobility of the droplets.
-
Data Analysis : The instrument's software calculates the hydrodynamic diameter using the Stokes-Einstein equation and the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
Accelerated Emulsion Stability Testing (Centrifugation)
-
Sample Preparation : Place a known volume of the emulsion in graduated centrifuge tubes.
-
Centrifugation : Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[14]
-
Observation : After centrifugation, visually inspect the samples for any signs of phase separation, such as creaming (an upper layer of concentrated emulsion) or sedimentation.
-
Data Analysis : Calculate the Creaming Index (CI) as follows: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100 A lower CI indicates greater stability against creaming.[9]
Biocompatibility Assessment (MTT Cell Viability Assay)
-
Cell Seeding : Seed a suitable cell line (e.g., human epithelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Treatment : Remove the culture medium and treat the cells with various concentrations of the emulsifier dissolved in a serum-free medium for a specified duration (e.g., 4 or 72 hours).[7][15]
-
MTT Addition : After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 1.5-4 hours at 37°C.[7][15]
-
Formazan (B1609692) Solubilization : Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement : Measure the absorbance of the solution on a microplate reader at a wavelength of 492 nm or 570 nm.[15][16]
-
Data Analysis : Cell viability is expressed as a percentage of the untreated control cells. The half-maximal inhibitory concentration (IC50) can be calculated to quantify the cytotoxicity of the emulsifier.[7]
Conclusion
The choice between this compound and synthetic polymer emulsifiers is highly dependent on the specific requirements of the pharmaceutical formulation. Glyceryl monostearate is a versatile and effective emulsifier, particularly for W/O emulsions, where it contributes to stability through the formation of a structured interfacial layer.[17] For O/W emulsions, especially those requiring small droplet sizes for applications such as nanoemulsions and parenteral delivery, synthetic polymers like Poloxamer 407 and Polysorbate 80 often provide superior performance in achieving smaller droplet sizes and enhanced long-term stability.[4][5] The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of these emulsifiers to guide rational formulation development.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The MTT assay as tool to evaluate and compare excipient toxicity in vitro on respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wyatt.com [wyatt.com]
- 11. research.colostate.edu [research.colostate.edu]
- 12. lsinstruments.ch [lsinstruments.ch]
- 13. rivm.nl [rivm.nl]
- 14. agnopharma.com [agnopharma.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Influence of Glyceryl Monostearate Adsorption on the Lubrication Behavior of a Slider Bearing [mdpi.com]
Unveiling the Crystalline Secrets of Monostearin: A Comparative Guide to DSC and XRD Analysis
For researchers, scientists, and drug development professionals, understanding the polymorphic behavior of excipients like monostearin (B1671896) is critical for ensuring product stability, bioavailability, and manufacturability. This guide provides a comprehensive comparison of two cornerstone analytical techniques, Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), for the characterization of this compound polymorphs. We present supporting experimental data, detailed methodologies, and a clear workflow to illustrate the synergistic power of these techniques.
This compound, a widely used emulsifier and stabilizer in the pharmaceutical and food industries, can exist in several crystalline forms, or polymorphs, each with distinct physicochemical properties. The most common polymorphs are the unstable α-form, the intermediate β'-form, and the most stable β-form. A sub-α form has also been reported. The transition between these forms can significantly impact the final product's performance. Therefore, robust analytical methods are required to identify and quantify these polymorphic structures.
Probing Thermal Transitions with DSC
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and enthalpies associated with polymorphic transformations and melting.
Each polymorph of this compound exhibits a unique thermal signature. The α-form, being the least stable, has the lowest melting point. Upon heating, it can transform into the more stable β' and subsequently the β-form, which is reflected in the DSC thermogram as exothermic recrystallization events followed by endothermic melting peaks at higher temperatures.
Deciphering Crystal Lattices with XRD
X-ray Diffraction (XRD) provides detailed information about the crystalline structure of a material. When X-rays interact with a crystalline solid, they are diffracted in a pattern that is unique to the arrangement of atoms in the crystal lattice. This allows for the unambiguous identification of different polymorphs.
The different polymorphs of this compound have distinct powder XRD patterns, characterized by peaks at specific 2θ angles. The α-form typically shows a single strong peak, while the β' and β-forms exhibit multiple characteristic peaks corresponding to their more ordered triclinic and triclinic parallel chain packing, respectively.
Cross-Validation: A Synergistic Approach
While both DSC and XRD provide valuable information, their combined use offers a more complete and reliable characterization of this compound polymorphism. DSC can detect thermal events, but it may not always be able to definitively identify the polymorphs involved. Conversely, XRD can identify the crystal structure present at a given temperature but does not directly provide information about the thermodynamics of the transitions.
By cross-validating the results from both techniques, researchers can confidently identify the polymorphic forms present, understand their thermal behavior, and monitor their transformations under different processing and storage conditions.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different polymorphs of this compound obtained from DSC and XRD analysis. Note: The exact values may vary slightly depending on the purity of the sample and the experimental conditions.
| Polymorph | DSC - Onset Melting Temperature (°C) | DSC - Enthalpy of Fusion (J/g) | XRD - Characteristic 2θ Peaks (°) |
| α (alpha) | ~ 54 - 58 | ~ 130 - 150 | ~ 21.2 (strong, broad) |
| β' (beta prime) | ~ 63 - 67 | ~ 160 - 180 | ~ 19.4, 22.5, 23.4 |
| β (beta) | ~ 71 - 75 | ~ 190 - 210 | ~ 5.5, 19.8, 20.2, 23.8, 24.8 |
| Sub-α | ~ 45 - 50 | Lower than α | Distinct from other forms, often transient |
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min.
-
Hold at 100 °C for 5 minutes to erase the sample's thermal history.
-
Cool the sample from 100 °C to 0 °C at a cooling rate of 10 °C/min to observe crystallization.
-
Hold at 0 °C for 5 minutes.
-
Heat the sample from 0 °C to 100 °C at a heating rate of 10 °C/min to observe the melting of the recrystallized polymorphs.
-
-
Atmosphere: Purge the DSC cell with dry nitrogen gas at a flow rate of 50 mL/min.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of fusion for all observed thermal events.
X-ray Diffraction (XRD) Protocol
-
Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle. Pack the powder into a standard XRD sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the tube voltage and current to 40 kV and 40 mA, respectively.
-
-
Data Acquisition:
-
Scan the sample over a 2θ range of 2° to 40°.
-
Use a step size of 0.02° and a scan speed of 2°/min.
-
-
Data Analysis: Process the raw XRD data to identify the 2θ peak positions and their relative intensities. Compare the obtained diffraction pattern with reference patterns for the known polymorphs of this compound to identify the crystalline forms present in the sample.
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of DSC and XRD data in the study of this compound polymorphism.
Caption: Workflow for DSC and XRD cross-validation.
By following this structured approach, researchers can gain a thorough understanding of the polymorphic behavior of this compound, leading to improved product development and quality control. The complementary nature of DSC and XRD provides a robust analytical framework for navigating the complexities of solid-state chemistry in pharmaceutical and other scientific applications.
A Comparative Guide to the Biocompatibility of Monostearin-Based Drug Carriers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the biocompatibility of monostearin-based drug carriers, primarily focusing on Glyceryl Monostearate (GMS)-based Solid Lipid Nanoparticles (SLNs). The performance of these carriers is objectively compared with common alternatives, including Nanostructured Lipid Carriers (NLCs), liposomes, and polymeric nanoparticles such as those based on Poly(lactic-co-glycolic acid) (PLGA). The information presented is supported by experimental data from various studies to aid in the rational selection and development of drug delivery systems.
Performance Comparison of Nanocarrier Systems
The biocompatibility of a drug delivery system is a critical determinant of its clinical potential. This section compares key biocompatibility parameters of this compound-based SLNs against other widely used nanocarriers.
Table 1: In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.
| Nanocarrier System | Cell Line | Drug Loaded | IC50 of Drug-Loaded Nanoparier (µg/mL) | IC50 of Free Drug (µg/mL) | Key Insights |
| GMS-Based SLNs | MCF-7 | Docetaxel | > 10 (at lower concentrations) | < 10 (at equivalent low doses) | GMS-SLNs exhibit lower cytotoxicity at low doses compared to the free drug, suggesting a better safety profile for the carrier itself.[1] |
| PLGA Nanoparticles | Various | Various | Varies significantly based on polymer MW, surface modifications, and encapsulated drug. | Varies | Cytotoxicity is influenced by the polymer characteristics and is generally higher than lipid-based nanoparticles.[2][3] |
| Nanostructured Lipid Carriers (NLCs) | Caco-2 | Insulin-SDS complex | Safe concentrations up to 0.5% (w/v) for PG-ester NLCs. | Not specified | NLCs are generally considered biocompatible, with toxicity being concentration-dependent and influenced by surfactant type.[4] |
| Liposomes | Various | Various | Generally considered biocompatible with low cytotoxicity. | Varies | Liposomes are well-tolerated, and their toxicity is often associated with the encapsulated drug rather than the carrier.[5] |
Table 2: Hemolytic Activity
Hemolysis assays are used to evaluate the damage to red blood cells caused by contact with the nanocarrier. A hemolysis percentage of less than 5% is generally considered safe for intravenous administration.
| Nanocarrier System | Concentration (mg/mL) | Hemolysis (%) | Key Insights |
| GMS-Based SLNs | Up to 4.0 | < 5% | This compound-based SLNs demonstrate low hemolytic activity, indicating good blood compatibility.[6] |
| PLGA Nanoparticles | Not specified | Generally low | PLGA nanoparticles are typically considered hemocompatible. |
| Nanostructured Lipid Carriers (NLCs) | Up to 4.0 | < 5% | Similar to SLNs, NLCs exhibit low hemolytic potential.[6] |
| Liposomes | Not specified | Generally low | Liposomes are known for their excellent blood compatibility. |
Table 3: In Vivo Toxicity
In vivo studies provide crucial information on the systemic toxicity of nanocarriers.
| Nanocarrier System | Animal Model | Key Findings | Key Insights |
| GMS-Based SLNs | Mice | High doses of Compritol (a glycerol (B35011) behenate, similar to GMS) SLNs led to reversible lipid accumulation in the liver and spleen. Low doses were well-tolerated.[7][8] | The in vivo toxicity of GMS-based SLNs is dose-dependent. The use of physiological lipids contributes to their biocompatibility. |
| PLGA Nanoparticles | Not specified | Generally regarded as safe and biodegradable, with byproducts being natural metabolites. | The degradation rate of PLGA can influence the local pH, potentially causing inflammation at high concentrations. |
| Nanostructured Lipid Carriers (NLCs) | Not specified | Composed of physiological and biodegradable lipids, offering high biocompatibility and minimal systemic toxicity.[9] | The GRAS (Generally Recognized As Safe) status of the lipid components contributes to the low toxicity profile of NLCs.[9][10] |
| Liposomes | Not specified | Highly biocompatible and biodegradable. Their components are natural constituents of cell membranes. | Liposomes generally have a very low toxicity profile. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of biocompatibility studies.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the nanoparticle suspension. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (typically 0.5 mg/mL in PBS or serum-free medium) to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by the nanoparticles.
Principle: When RBCs are damaged, hemoglobin is released into the surrounding medium. The amount of released hemoglobin can be quantified spectrophotometrically after its conversion to a stable derivative, such as cyanmethemoglobin.[14][15]
Procedure:
-
Blood Collection and Preparation: Collect fresh blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin). Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs several times with isotonic phosphate-buffered saline (PBS).[16]
-
RBC Suspension: Prepare a diluted suspension of RBCs in PBS (e.g., a 2% or 5% v/v suspension).
-
Incubation: In a series of microcentrifuge tubes or a 96-well plate, mix the RBC suspension with different concentrations of the nanoparticle dispersion.
-
Incubation: Incubate the samples at 37°C for a defined period (e.g., 1-4 hours) with gentle shaking.[16]
-
Centrifugation: Centrifuge the tubes/plate to pellet the intact RBCs.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released hemoglobin.
-
Hemoglobin Quantification:
-
Calculation of Hemolysis Percentage:
-
Hemolysis (%) = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the biocompatibility of drug carriers.
Caption: Experimental workflow for evaluating drug carrier biocompatibility.
Conclusion
This compound-based drug carriers, particularly Solid Lipid Nanoparticles, demonstrate a favorable biocompatibility profile characterized by low in vitro cytotoxicity and minimal hemolytic activity.[1] Their in vivo toxicity appears to be dose-dependent, with low doses being well-tolerated.[8] When compared to alternatives, GMS-based SLNs offer a compelling balance of biocompatibility, stability, and drug loading capacity, especially for lipophilic drugs. While polymeric nanoparticles are versatile, they may present higher cytotoxicity depending on their composition.[18] NLCs and liposomes also exhibit excellent biocompatibility, with the choice of carrier often depending on the specific drug properties and desired release kinetics. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of effective and safe drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid lipid nanoparticles (SLN)--effects of lipid composition on in vitro degradation and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Biocompatibility and Antimicrobial Activity of Nanostructured Lipid Carriers for Topical Applications Are Affected by Type of Oils Used in Their Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 16. 2.8. Hemolysis Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. A Review on Polymer and Lipid-Based Nanocarriers and Its Application to Nano-Pharmaceutical and Food-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Long-Term Stability: A Comparative Guide to Monostearin Formulations
For researchers, scientists, and drug development professionals, ensuring the long-term stability of pharmaceutical formulations is a cornerstone of successful product development. This guide provides a comprehensive comparison of long-term stability testing protocols for monostearin-based formulations, offering insights into their performance against common alternatives and detailing the requisite experimental methodologies.
This compound (B1671896), also known as glyceryl monostearate (GMS), is a widely utilized excipient in pharmaceutical and cosmetic industries, primarily for its emulsifying, stabilizing, and thickening properties in semi-solid dosage forms such as creams and ointments.[1][2] Its performance and degradation profile under various storage conditions are critical for determining the shelf-life and ensuring the safety and efficacy of the final product.
Comparative Stability Performance
While direct, long-term comparative stability data for pharmaceutical formulations is often proprietary, this section synthesizes available data to illustrate the performance of this compound and other common emulsifiers.
Table 1: Illustrative Long-Term Stability Data for Glyceryl Monostearate (GMS)
| Time (Days) | Storage Condition | Acid Number (High Humidity) | Acid Number (Low Humidity) |
| 0 | - | ~2.0 | ~2.0 |
| 84 | ~90-100% RH | Increased by 2-3 units | Increased by 0.5 units |
Data adapted from a study on commercial glycerol (B35011) monostearate. The increase in acid number indicates hydrolysis.[3]
Table 2: Comparative Emulsion Stability of Different Emulsifiers
| Emulsifier (in Recombined Dairy Cream) | Concentration | Phase Separation Time (seconds) |
| Micellar Casein (MCN) - Control | 2.5% | 474 |
| MCN with Glycerin Monostearate (GMS) | 2.5% | 4622 |
| Calcium Caseinate (CaC) - Control | 0.5-2.0% | 167-483 |
| CaC with GMS | 0.5-2.0% | 177-517 |
| Sodium Caseinate (NaC) - Control | 0.5% | 1245 |
| NaC with GMS | 0.5% | 1460 |
This table demonstrates the significant stabilizing effect of GMS in a model emulsion system.[3]
Table 3: Short-Term Stability of a Herbal Cream Containing Glyceryl Monostearate and Tween 80
| Formulation | Initial pH | pH after 2 months | Initial Viscosity (cps at 20 rpm) | Viscosity after 2 months (cps at 20 rpm) |
| 20% Herbal Extract | 6.2 | 6.2 | 642 | 601 |
| 10% Herbal Extract | 6.3 | 6.3 | 650 | 612 |
| 5% Herbal Extract | 5.9 | 5.9 | 635 | 597 |
| 2.5% Herbal Extract | 5.7 | 5.7 | 610 | 579 |
While not a direct comparison of emulsifiers, this data shows the general stability of a formulation containing GMS over a short period.[4]
Degradation Pathways of this compound
The long-term stability of this compound formulations is primarily influenced by two degradation pathways:
-
Acyl Migration: This is an intramolecular isomerization where the acyl group moves from the sn-2 position to the more thermodynamically stable sn-1 or sn-3 position. This can significantly alter the physical and biological properties of the molecule.
-
Hydrolysis: This involves the cleavage of the ester bond, yielding stearic acid and glycerol. The rate of hydrolysis is highly dependent on pH and the presence of moisture.[5]
Caption: Degradation pathways of this compound.
Experimental Protocols for Long-Term Stability Testing
A robust long-term stability testing protocol is essential for regulatory submissions and ensuring product quality throughout its shelf life. The following methodologies are based on established guidelines from bodies such as the International Council for Harmonisation (ICH).
Stability-Indicating Parameters
For semi-solid formulations containing this compound, the following parameters should be monitored over the course of the stability study:
-
Physical Stability: Appearance, color, odor, phase separation, and viscosity.
-
Chemical Stability: Assay of the active pharmaceutical ingredient (API), levels of degradation products, and pH of the formulation.
-
Microbiological Stability: Microbial limit testing to ensure the formulation remains free from contamination.
Storage Conditions
According to ICH guidelines, long-term stability studies are typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH. Accelerated stability studies are often performed at 40°C ± 2°C with 75% ± 5% RH for a minimum of six months.
Testing Frequency
For long-term studies, testing should typically be performed at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter. For accelerated studies, a common schedule is 0, 3, and 6 months.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): To quantify the API and detect degradation products. The method must be validated to be stability-indicating.
-
Viscometer/Rheometer: To measure changes in the viscosity and flow properties of the semi-solid formulation.
-
pH Meter: To monitor changes in the acidity or alkalinity of the formulation.
-
Microscopy: To observe changes in globule size and distribution in emulsions.
-
Microbial Enumeration Tests: To assess the microbiological quality of the product.
Caption: A typical workflow for long-term stability testing.
Conclusion
The long-term stability of this compound formulations is a multifactorial issue influenced by the inherent properties of this compound, the overall formulation composition, and environmental factors. While this compound is a robust and versatile excipient, a thorough understanding of its degradation pathways and the implementation of rigorous stability testing protocols are paramount for the development of safe, effective, and stable pharmaceutical products. This guide provides a foundational framework for researchers and formulation scientists to design and evaluate the long-term stability of their this compound-based formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] THE EFFECTS OF POLYSORBATE-80 AND LECITHIN ON STABLE FROZEN DESSERT | Semantic Scholar [semanticscholar.org]
- 3. Effect of Glycerin Monostearate on Emulsion Stability of Recombined Dairy Cream Formed with Caseins [spkx.net.cn]
- 4. ijrap.net [ijrap.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Monostearin
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is a top priority. The correct disposal of chemical substances like monostearin (B1671896), also known as glycerol (B35011) monostearate, is a fundamental aspect of laboratory safety and environmental stewardship. Although not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe working environment and comply with regulations.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Logistical Information
Before commencing any disposal procedures, it is critical to take immediate safety and logistical precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1][3]
-
Respiratory Protection: In situations where dust may be generated, an N95 (US) or equivalent respirator is recommended.[4][5]
-
Skin and Body Protection: A laboratory coat is mandatory to protect against skin contact.[2][3]
Handling and Storage:
-
Keep this compound away from heat and sources of ignition.[4][5]
-
Store the substance in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5][6]
-
Avoid the formation of dust and aerosols during handling.[3][6]
-
Ground all equipment containing the material to prevent static discharge.[5]
Operational and Disposal Plans
The disposal of this compound must always be conducted in accordance with federal, state, and local environmental control regulations.[1][4][5][7]
Spill Management:
-
Small Spills: Carefully sweep up the solid material using appropriate tools to minimize dust generation.[1][4][5] Place the collected material into a convenient and suitable waste disposal container.[1][4][5]
-
Large Spills: Use a shovel to collect the material and place it into a suitable waste disposal container.[1][4][5]
-
Decontamination: After the removal of the bulk substance, clean the contaminated surface by spreading water on it.[1][4][5]
Waste Disposal:
-
The collected this compound waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3][6]
-
In some jurisdictions, disposal in a sanitary landfill may be permitted; however, it is highly recommended to consult with local waste disposal experts for specific guidance.[1][8]
Container Disposal:
-
Empty containers may pose a fire risk and should be handled with care.[1][4][5]
-
Any residue in the container should be evaporated in a fume hood.[1][4][5]
-
Containers can be triple-rinsed with a suitable solvent.[1] The rinsate should be collected as chemical waste. Following this, containers can be offered for recycling or reconditioning.[1][6]
-
Alternatively, puncture the packaging to make it unusable for other purposes before disposing of it in a sanitary landfill.[1][6]
Quantitative Data Summary
| Parameter | Value/Information | Source/Guideline |
| RCRA Hazardous Waste | Not explicitly listed, but characteristics and contaminants may affect classification. | EPA |
| Transport Classification | Not regulated (DOT, ADR/RID, IMDG, ICAO/IATA).[2][3][4] | Safety Data Sheets |
| Incompatible Substances | Strong oxidizing agents, strong acids.[9] | Safety Data Sheets |
| Hazardous Decomposition Products | Carbon oxides (CO, CO2).[4][5] | Safety Data Sheets |
| Fire Fighting Media | Small Fire: DRY chemical powder. Large Fire: Water spray, fog, or foam. Do not use a water jet.[4][5] | Safety Data Sheets |
Experimental Protocols
Protocol for Disposal of Unused or Expired this compound:
-
Packaging: Ensure the this compound is in its original, securely sealed container. If the original container is compromised, transfer the material to a new, clean, and chemically compatible container with a secure lid.
-
Labeling: Clearly label the container as "this compound for Disposal."
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department as non-hazardous solid chemical waste.
Protocol for Decontamination of Glassware:
-
Initial Cleaning: Scrape out any excess solid this compound into a designated waste container.
-
Washing: Wash the glassware with soap and warm water to remove any remaining residue.
-
Final Rinse: Rinse thoroughly with distilled water.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the key decision points and actions required.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. echemi.com [echemi.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. tr.psgraw.com [tr.psgraw.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. rierdenchemical.com [rierdenchemical.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for Monostearin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the handling and disposal of Monostearin (also known as Glyceryl Monostearate), a common emulsifier in foods, pharmaceuticals, and cosmetics. Adherence to these protocols will help maintain a safe working environment and ensure regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles | Should conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat | Gloves must be inspected before use and satisfy specifications of EU Directive 89/686/EEC and EN 374.[1][2][3] For large spills, a full suit may be necessary.[2][3] |
| Respiratory Protection | Dust respirator or a full-face respirator | Recommended if exposure limits are exceeded, if irritation occurs, or when dust is generated.[1][2][3] Use an approved/certified respirator.[2][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidents and contamination. The following step-by-step procedure outlines the safe handling process from preparation to storage.
-
Preparation :
-
Ensure the work area is well-ventilated.[1][4] Use process enclosures or local exhaust ventilation if operations are likely to generate dust.[2][3]
-
Assemble all necessary PPE as detailed in the table above.
-
Keep this compound away from heat and sources of ignition.[2][3][5]
-
Ground all equipment containing the material to prevent static discharge.[2][3]
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and mitigate potential hazards. Although not classified as a hazardous substance, specific procedures should be followed.[5]
-
Spill Management :
-
Small Spills : Use appropriate tools to sweep up the solid material and place it in a convenient waste disposal container.[2][3][5]
-
Large Spills : Use a shovel to collect the material into a waste disposal container.[2][3][5]
-
After removing the bulk of the substance, clean the contaminated surface by spreading water on it.[2][3][5]
-
-
Waste Disposal :
-
Collect the waste in a suitable and closed container, and label it clearly.[1][5]
-
Dispose of the collected waste in accordance with federal, state, and local environmental regulations.[5] Consultation with a local waste disposal expert is recommended.[5]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
-
Container Disposal :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
